coronin protein
Description
Properties
CAS No. |
145420-64-0 |
|---|---|
Molecular Formula |
C7H8O4 |
Synonyms |
coronin protein |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Role of Coronin 1A in T-Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronin 1A (Coro1A), a member of the evolutionarily conserved family of WD-repeat domain-containing proteins, is a key regulator of the actin cytoskeleton, predominantly expressed in hematopoietic lineages. In T-lymphocytes, Coro1A is a critical orchestrator of a multitude of cellular processes, ranging from migration and survival to activation and immunological synapse formation. Its intricate involvement in fundamental T-cell biology has positioned it as a protein of significant interest for understanding immune responses and as a potential therapeutic target in immunodeficiencies, autoimmune disorders, and lymphoid malignancies.[1][2] This technical guide provides an in-depth exploration of the functions of Coronin 1A in T-cells, presenting quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways.
Core Functions of Coronin 1A in T-Cells
Coronin 1A's primary role revolves around its ability to modulate the dynamics of the actin cytoskeleton. This fundamental activity underlies its influence on a wide array of T-cell functions.
Regulation of Actin Cytoskeleton Dynamics
Coronin 1A directly interacts with F-actin and the Arp2/3 complex, a key nucleator of branched actin filaments.[3][4] By binding to the Arp2/3 complex, Coronin 1A can inhibit its activity, thereby preventing excessive actin polymerization.[2] This inhibitory function is crucial for maintaining the plasticity of the actin network, which is essential for dynamic cellular processes. In the absence of Coronin 1A, T-cells exhibit an excessive accumulation of F-actin, leading to reduced cytoskeletal dynamics.[3][4]
T-Cell Migration and Trafficking
The dynamic remodeling of the actin cytoskeleton is a prerequisite for cell motility. Coronin 1A plays a vital role in T-cell migration and their trafficking through lymphoid organs.[5][6] T-cells deficient in Coronin 1A display impaired migration, which has been attributed to defects in the formation of cellular protrusions and altered actin dynamics.[6] This migratory defect can lead to a reduction in the number of peripheral T-cells due to impaired egress from the thymus.[6]
T-Cell Activation and Immunological Synapse Formation
Upon engagement of the T-cell receptor (TCR), a specialized interface known as the immunological synapse (IS) forms between the T-cell and an antigen-presenting cell (APC). The formation and stabilization of the IS are critically dependent on actin remodeling. Coronin 1A is implicated in fine-tuning the actin dynamics at the IS.[3][4] Its absence leads to an over-stabilization of the F-actin network at the synapse, which can impair downstream signaling events.[7]
T-Cell Survival
Coronin 1A is essential for the survival of naive T-cells.[8] This pro-survival role is linked to its function in calcium signaling. T-cells lacking Coronin 1A exhibit increased rates of apoptosis.[6]
Quantitative Data on Coronin 1A Function in T-Cells
The following tables summarize quantitative data from various studies on the impact of Coronin 1A on T-cell functions.
| Functional Parameter | Cell Type | Effect of Coronin 1A Deficiency/Alteration | Quantitative Measurement | Reference |
| T-Cell Migration | Murine T-cells | Impaired migration towards chemoattractants. | Decreased migration of Coro1A-/- T-cells in a transwell assay. | [5][6] |
| IL-17 Production | Murine Th17 cells | Increased IL-17 production. | Coro1a-/- Th17 cells produce significantly more IL-17 than wild-type cells. | [9] |
| NF-κB Activation | Murine T-cells | Reduced NF-κB:DNA binding upon TCR/CD28 stimulation. | Strongly reduced binding observed in electrophoretic mobility shift assay (EMSA). | [10] |
| Peripheral T-Cell Count | Murine | Strong reduction in peripheral T-cell numbers. | Significant decrease in T-cell counts in peripheral lymphoid organs. | [1] |
Signaling Pathways Involving Coronin 1A
Coronin 1A is a key node in several critical T-cell signaling pathways.
T-Cell Receptor (TCR) Signaling and NF-κB Activation
Upon TCR engagement, a signaling cascade is initiated, leading to the activation of the transcription factor NF-κB, which is crucial for T-cell activation, proliferation, and cytokine production. Coronin 1A has been identified as a functional interaction partner of Protein Kinase C theta (PKCθ), a key enzyme in the TCR-NF-κB signaling axis.[10] In the absence of Coronin 1A, the phosphorylation of IκBα (an inhibitor of NF-κB) is reduced, leading to impaired NF-κB activation.[10]
References
- 1. Proof of Principle for a T Lymphocyte Intrinsic Function of Coronin 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coronin-1A: Immune Deficiency in Humans and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hub.hku.hk [hub.hku.hk]
- 4. Coronin-1A Links Cytoskeleton Dynamics to TCRαβ-Induced Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Altered T-cell entry and egress in the absence of Coronin 1A attenuates murine acute graft versus host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of T cell survival through coronin-1-mediated generation of inositol-1,4,5-trisphosphate and calcium mobilization after T cell receptor triggering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Protein kinase C θ: Coronin 1A complex in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Core of Cytoskeletal Regulation: An In-depth Guide to the Coronin WD40 β-Propeller Domain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coronins are a highly conserved family of actin-binding proteins that play a pivotal role in regulating the dynamics of the actin cytoskeleton. These proteins are integral to a multitude of cellular processes, including cell motility, phagocytosis, and signal transduction.[1][2] The functional heart of most coronins is a large, N-terminal domain comprised of WD40 repeats that fold into a distinctive seven-bladed β-propeller structure.[3][4] This domain serves as a stable scaffold for protein-protein interactions, mediating the complex interplay between coronin, actin filaments, and other regulatory factors like the Arp2/3 complex.[1][5][6] Understanding the intricate structure of this β-propeller domain is critical for elucidating coronin's mechanism of action and for the development of targeted therapeutics for a range of diseases, including autoimmune disorders and cancer.[7][8][9] This technical guide provides a comprehensive overview of the coronin WD40 β-propeller domain, detailing its structure, key functional sites, involvement in signaling pathways, and the experimental methodologies used for its characterization.
Core Structure of the Coronin WD40 β-Propeller Domain
The defining structural feature of the coronin family is the WD40 repeat-containing domain, which adopts a β-propeller tertiary structure.[1] This domain provides a stable platform for orchestrating protein-protein interactions.[1][5]
Overall Architecture: A Seven-Bladed Propeller
Sequence analysis initially predicted that coronins contained five WD40 repeats, suggesting a five-bladed propeller structure.[4][10] However, the crystal structure of murine coronin-1A revealed a seven-bladed β-propeller topology.[3][4] This structure is composed of the five canonical WD40 repeats and two additional blades at the N- and C-termini of the domain that lack the classic WD40 sequence motif but adopt the same fold.[3][11] The blades are arranged circularly around a central axis, creating a stable, rigid structure.[4] A C-terminal extension, following the propeller domain, packs tightly against its bottom surface, contributing to the structural stability of the fold.[3]
The WD40 Repeat Motif
A single WD (or WD40) repeat is a structural motif of approximately 40-60 amino acids.[1] It is typically characterized by a glycine-histidine (GH) dipeptide near its N-terminus and a tryptophan-aspartate (WD) dipeptide at its C-terminus.[1][12] Each repeat folds into a four-stranded anti-parallel β-sheet (strands D, A, B, and C).[4] In the propeller arrangement, the outermost β-strand (strand D) of one blade is formed by the N-terminal portion of the subsequent repeat, creating a "Velcro-like" closure that stabilizes the entire domain.[4] While coronins contain conserved WD repeats, they also exhibit substitutions for the canonical W-D dipeptide.[4]
Quantitative Structural Data
The first high-resolution structure of a coronin β-propeller domain was that of murine coronin-1 (Coro1A). This structure provides the foundational data for understanding the domain's architecture.
| Parameter | Value | Reference |
| Protein | Murine Coronin-1 (residues 1-429) | [3][13] |
| PDB ID | 2AQ5 | [3][13] |
| Method | X-Ray Diffraction | [13] |
| Resolution | 1.75 Å | [13] |
| R-Value Work | 0.158 | [13] |
| R-Value Free | 0.192 | [13] |
| Overall Fold | Seven-bladed β-propeller | [3] |
| Composition | 5 canonical WD40 repeats + 2 non-canonical blades | [3] |
Functional Interaction Sites on the β-Propeller
The β-propeller domain functions as a crucial interaction hub. Its distinct surfaces mediate binding to various cellular components, most notably F-actin and the Arp2/3 complex.
F-Actin Binding
Coronins bind directly to filamentous actin (F-actin), a function critical to their role in cytoskeletal remodeling.[1] Structural and mutational analyses have identified a charged patch on the "top" surface of the β-propeller as being essential for high-affinity F-actin binding.[4][6] In coronin 1B, the mutation of a single conserved residue, Arginine 30, to aspartate (R30D) abrogates this high-affinity binding.[6] This key residue is located in a loop on blade 1.[4] Cryo-electron microscopy studies have further revealed that coronin binding can be sensitive to the nucleotide state of the actin filament (ADP vs. ADP-Pi).[14][15]
Arp2/3 Complex Regulation
A key function of Type I coronins is the direct inhibition of the Arp2/3 complex, a central nucleator of branched actin networks.[6][16][17] Yeast coronin (Crn1) was first shown to physically associate with the Arp2/3 complex and inhibit its actin nucleation activity.[16][18] This inhibitory function is crucial for controlling the location and timing of actin branching.[16] While the coiled-coil domain is required for this interaction in yeast, the β-propeller domain also plays a role in the coordinated regulation of actin dynamics.[16][19]
| Binding Partner | Coronin Region / Key Residues | Function | Reference |
| F-Actin | Top surface of β-propeller; conserved Arg30 (in Coro1B) | Cytoskeletal organization, motility | [4][6] |
| Arp2/3 Complex | Coiled-coil domain (yeast); coordinated with propeller | Inhibition of actin nucleation | [6][16][18] |
| Gαs (G Protein) | Not fully mapped | Stimulation of cAMP/PKA signaling | [20] |
| Microtubules | Unique region in yeast Crn1 | Linking actin and microtubule cytoskeletons | [1][21] |
| Cofilin | Coordinated activity | Promotes actin filament turnover/disassembly | [19] |
Signaling Pathways and Regulation
The coronin β-propeller is not a static scaffold; its interactions are dynamically regulated by cellular signaling pathways, primarily through post-translational modifications.
Regulation by PKC Phosphorylation
The interaction between coronin 1B and the Arp2/3 complex is modulated by phosphorylation. Protein Kinase C (PKC) phosphorylates coronin 1B on Serine 2, a residue located in the N-terminal region just before the first propeller blade.[17][22] This phosphorylation event weakens the interaction with the Arp2/3 complex, thereby attenuating coronin's inhibitory effect on actin nucleation.[17][19] This mechanism allows cells to locally and temporally fine-tune actin branching in response to upstream signals that activate PKC.
Role in G-Protein Coupled Receptor (GPCR) Signaling
Recent evidence has implicated coronin-1A in neuronal signaling, linking it to the cyclic AMP/Protein Kinase A (cAMP/PKA) pathway.[20] Upon stimulation of cell surface receptors, coronin-1A interacts with the G-protein subunit Gαs.[20][23] This interaction is essential for stimulating adenylyl cyclase activity and subsequent cAMP production, which in turn activates PKA-dependent synaptic plasticity.[20] This places the coronin propeller domain as a key modulator of GPCR signaling, independent of its canonical role in actin dynamics.
Experimental Protocols
Characterizing the structure and function of the coronin β-propeller domain requires a combination of structural biology and biochemical techniques.
Structure Determination by X-Ray Crystallography
X-ray crystallography is the primary method used to determine the high-resolution atomic structure of proteins like coronin.[24][25] The structure of murine coronin-1A (2AQ5) was solved using this technique.[3]
Detailed Methodology:
-
Protein Expression and Purification:
-
The cDNA for the target coronin construct (e.g., murine Coro1A residues 1-429) is cloned into a suitable expression vector (e.g., baculovirus for eukaryotic expression).[13]
-
The protein is overexpressed in a host system, such as Spodoptera frugiperda (Sf9) insect cells.[13]
-
Cells are harvested and lysed. The protein is purified from the lysate using a series of chromatography steps, which may include affinity chromatography (e.g., Ni-NTA if His-tagged), ion exchange, and size-exclusion chromatography to achieve high purity.
-
-
Crystallization:
-
The purified, concentrated protein is screened against a wide range of chemical conditions (precipitants, buffers, salts, additives) to find conditions that promote the formation of well-ordered crystals. This is typically done using vapor diffusion methods (sitting or hanging drop) in microplates.
-
-
Data Collection:
-
A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen.
-
The crystal is mounted on a goniometer at a synchrotron X-ray source.
-
The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector over a range of orientations.
-
-
Structure Solution and Refinement:
-
The diffraction data (intensities and angles) are processed and scaled.
-
Initial phase information is obtained, often through molecular replacement using a homologous structure if available.
-
An initial atomic model is built into the calculated electron density map.
-
The model is iteratively refined against the experimental data using computational software to improve its fit to the density and optimize geometric parameters, resulting in the final high-resolution structure.
-
Analysis of Protein-Protein Interactions by Co-Immunoprecipitation
Co-immunoprecipitation (Co-IP) is a widely used technique to study protein-protein interactions in vivo or in vitro, such as the interaction between coronin and the Arp2/3 complex.[19][23]
Detailed Methodology:
-
Cell Lysis:
-
Cells expressing the proteins of interest are harvested and washed with cold PBS.
-
Cells are resuspended in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.
-
The suspension is incubated on ice to allow for lysis and then centrifuged at high speed to pellet cell debris. The supernatant (lysate) is collected.
-
-
Immunoprecipitation:
-
A specific antibody against the "bait" protein (e.g., anti-Coronin 1B) is added to the cell lysate.
-
The lysate-antibody mixture is incubated (e.g., 1-4 hours or overnight at 4°C) with gentle rotation to allow the antibody to bind its target protein.
-
Protein A/G-conjugated beads (e.g., agarose (B213101) or magnetic) are added, and the mixture is incubated for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
The beads are pelleted by centrifugation (or using a magnetic rack).
-
The supernatant is discarded, and the beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
The eluted sample, along with a sample of the initial lysate (input control), is resolved by SDS-PAGE.
-
The presence of the "bait" protein (Coronin 1B) and the putative "prey" protein (e.g., an Arp2/3 subunit like ARPC2) is detected by Western blotting using specific primary antibodies. The presence of the prey protein in the IP lane but not in a negative control (e.g., using a non-specific IgG antibody) indicates an interaction.
-
Implications for Drug Development
The central role of coronins in regulating the cytoskeleton and cell signaling, combined with their involvement in disease, makes them attractive targets for therapeutic intervention.
-
Autoimmune Diseases: Coronin-1A is essential for the survival of T lymphocytes. Its absence in mice protects them from developing systemic lupus erythematosus (SLE).[8] This has spurred interest in developing inhibitors that target coronin-1A as a potential therapy for T-cell-mediated autoimmune disorders.[7][8]
-
Cancer: Coronin 1C is frequently upregulated in aggressive and metastatic cancers.[9] Its role in promoting cell migration and invasion suggests that inhibiting its function could be a strategy to reduce cancer metastasis.[9]
-
Drug Discovery: The β-propeller domain, with its multiple protein interaction surfaces, presents a druggable target. High-throughput screening and structure-based drug design are being employed to identify small molecules that can specifically bind to functional pockets on the propeller surface and disrupt key interactions, such as those with actin or other signaling partners.[26]
Conclusion
The coronin WD40 domain is a sophisticated and highly conserved structural scaffold that is fundamental to the protein's function. Its seven-bladed β-propeller architecture provides a stable platform for interactions with F-actin and the Arp2/3 complex, allowing it to act as a master regulator of cytoskeletal dynamics. Furthermore, its newly discovered roles in integrating cell signaling pathways, such as those mediated by PKC and GPCRs, highlight its functional versatility. A deep understanding of the propeller's structure, interaction sites, and regulatory mechanisms is not only crucial for basic cell biology but also opens promising avenues for the rational design of novel therapeutics targeting a range of human diseases.
References
- 1. Coronin - Wikipedia [en.wikipedia.org]
- 2. Evolutionary and Functional Diversity of Coronin Proteins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The crystal structure of murine coronin-1: a regulator of actin cytoskeletal dynamics in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coronin Structure and Implications - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Coronin Family of Proteins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Unraveling the enigma: Progress towards understanding the Coronin family of actin regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NXI Therapeutics reawakens interest in coronin-1 as autoimmune disease target | BioWorld [bioworld.com]
- 8. Coronin-1A: Immune Deficiency in Humans and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Mammalian Coronins in Development and Disease - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Coronin [maciverlab.bms.ed.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Coronin 1 in Innate Immunity - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Direct regulation of Arp2/3 complex activity and function by the actin binding protein coronin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Coronin 1B coordinates Arp2/3 complex and Cofilin activities at the leading edge - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research Portal [scholarworks.brandeis.edu]
- 19. Coronin: The Double-Edged Sword of Actin Dynamics - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Coronin 1 Regulates Cognition and Behavior through Modulation of cAMP/Protein Kinase A Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Coronin Promotes the Rapid Assembly and Cross-linking of Actin Filaments and May Link the Actin and Microtubule Cytoskeletons in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 23. tandfonline.com [tandfonline.com]
- 24. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 25. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 26. scbt.com [scbt.com]
The Multifaceted Role of the C-terminal Coiled-Coil Domain of Coronin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronin proteins are a highly conserved family of actin-binding proteins that play a pivotal role in regulating the dynamic remodeling of the actin cytoskeleton. These proteins are integral to a wide array of cellular processes, including cell motility, phagocytosis, and cytokinesis. A defining feature of most coronin family members is a C-terminal coiled-coil domain, a structurally versatile motif that serves as a central hub for a multitude of functional interactions. This technical guide provides an in-depth exploration of the core functions of the coronin C-terminal coiled-coil domain, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Core Functions of the C-terminal Coiled-Coil Domain
The C-terminal coiled-coil domain of coronin is a critical mediator of its diverse cellular activities. This relatively short protein motif is responsible for at least three major functions: orchestrating the oligomerization of coronin molecules, directly interacting with the Arp2/3 complex to regulate actin nucleation, and contributing to the binding and regulation of filamentous actin (F-actin) and the actin-severing protein cofilin.
Oligomerization: A Key to Higher-Order Structure and Function
A primary and well-established function of the C-terminal coiled-coil domain is to drive the homo-oligomerization of coronin proteins. This self-association is crucial for many of coronin's functions, including its ability to bundle actin filaments. Depending on the specific coronin isoform, the coiled-coil domain can mediate the formation of dimers, trimers, or even higher-order oligomers[1]. For instance, mammalian coronin 1A has been shown to form trimers, while other coronins exist as dimers or tetramers[2][3]. This oligomerization is essential for creating a multivalent platform that enhances coronin's interaction with the actin cytoskeleton.
Table 1: Oligomeric States of Coronin Isoforms Mediated by the C-terminal Coiled-Coil Domain
| Coronin Isoform | Organism/Cell Type | Oligomeric State | Experimental Method(s) | Reference(s) |
| Coronin 1A | Murine | Trimer | Analytical Ultracentrifugation | [4] |
| Coronin A | Dictyostelium discoideum | Dimer | Not specified | [5] |
| Crn1 | Saccharomyces cerevisiae | Tetramer | Analytical Ultracentrifugation | [2] |
| Leishmania coronin | Leishmania | Tetramer (dimer of dimers) | Glutaraldehyde cross-linking, Solution scattering | [3] |
| TbrCoroCC | Trypanosoma brucei | Tetramer (dimer of dimers) | X-ray crystallography, Solution scattering | [3] |
Interaction with the Arp2/3 Complex: A Regulator of Actin Nucleation
The C-terminal coiled-coil domain of coronin directly interacts with the Arp2/3 complex, a key nucleator of branched actin filaments. This interaction is generally inhibitory, preventing the Arp2/3 complex from initiating the formation of new actin filaments in the absence of pre-existing filaments[6][7][8]. This regulatory role is crucial for ensuring that actin polymerization is spatially restricted to appropriate cellular locations, such as the leading edge of migrating cells. The interaction is mediated by the coiled-coil domain of coronin and has been mapped to the p35 (ARPC2) subunit of the Arp2/3 complex[9][10]. While the direct binding is well-documented, specific dissociation constants (Kd) for this interaction are not widely reported in the literature.
Modulation of F-actin Dynamics and Cofilin Activity
The C-terminal coiled-coil domain also plays a complex role in the interaction of coronin with F-actin. While the primary high-affinity actin-binding site of coronin is located in its N-terminal β-propeller domain, the coiled-coil domain contributes to F-actin binding and bundling[1]. Some studies suggest the coiled-coil domain itself possesses a low-affinity actin-binding site. This interaction is critical for coronin's ability to influence the activity of cofilin, an actin-depolymerizing and severing factor. The binding of the coronin coiled-coil domain to F-actin can competitively inhibit the binding of cofilin, thereby protecting actin filaments from disassembly. This intricate interplay between coronin, the Arp2/3 complex, and cofilin, orchestrated in part by the coiled-coil domain, is central to the dynamic turnover of actin filaments.
Table 2: Quantitative Data on Coronin Interactions Involving the C-terminal Domain
| Interacting Partners | Coronin Isoform | Dissociation Constant (Kd) | Experimental Method | Reference(s) |
| Coronin : F-actin | Crn1p (S. cerevisiae) | ~6 nM | Co-sedimentation assay |
Regulation by Phosphorylation
The function of the coronin C-terminal coiled-coil domain is dynamically regulated by post-translational modifications, most notably phosphorylation. Specific kinases, including Protein Kinase C (PKC) and Cyclin-Dependent Kinase 5 (Cdk5), have been shown to phosphorylate residues within or near the C-terminal domain. For instance, phosphorylation of Serine 2 in Coronin 1B by PKC disrupts its interaction with the Arp2/3 complex, thereby modulating cell motility[11][12]. Another identified phosphorylation site is Threonine 412 in human coronin-1, which is phosphorylated by PKCα and plays a role in phagocytosis[13]. These phosphorylation events act as molecular switches, fine-tuning the activity of the coiled-coil domain and, consequently, the overall function of coronin in response to cellular signals.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and regulatory mechanisms involving the coronin C-terminal coiled-coil domain, the following diagrams have been generated using the DOT language.
Figure 1: A simplified signaling pathway illustrating the regulation of coronin function by phosphorylation and its subsequent interactions with key cytoskeletal components.
Figure 2: A generalized workflow for a co-immunoprecipitation (Co-IP) experiment to identify proteins interacting with coronin.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the coronin C-terminal coiled-coil domain.
Co-Immunoprecipitation (Co-IP) for Coronin Interaction Partners
Objective: To identify proteins that interact with endogenous or overexpressed coronin in a cellular context.
Materials:
-
Cell culture expressing the protein of interest.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer.
-
Anti-coronin antibody (specific to the isoform of interest).
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Control IgG antibody (from the same species as the anti-coronin antibody).
Protocol:
-
Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer for 30 minutes with gentle rotation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with control IgG and Protein A/G beads for 1 hour at 4°C. Pellet the beads and discard them.
-
Immunoprecipitation: Add the anti-coronin antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold Wash Buffer.
-
Elution: Elute the bound proteins from the beads using Elution Buffer. If using SDS-PAGE sample buffer, boil the beads for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors[4].
F-actin Co-sedimentation Assay
Objective: To determine the in vitro binding affinity of coronin or its fragments (including the coiled-coil domain) to F-actin.
Materials:
-
Purified coronin protein or fragments.
-
Monomeric (G-)actin.
-
Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP.
-
General Actin Buffer (G-buffer): 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT.
-
High-speed ultracentrifuge.
Protocol:
-
Actin Polymerization: Prepare F-actin by incubating G-actin with 1x Polymerization Buffer at room temperature for at least 1 hour.
-
Binding Reaction: In ultracentrifuge tubes, mix a constant concentration of the this compound with increasing concentrations of F-actin in a suitable reaction buffer. Include a control with coronin alone.
-
Incubation: Incubate the mixtures at room temperature for 30-60 minutes to allow binding to reach equilibrium.
-
Sedimentation: Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 25°C to pellet the F-actin and any bound proteins.
-
Sample Collection: Carefully collect the supernatant. Resuspend the pellet in an equal volume of SDS-PAGE sample buffer.
-
Analysis: Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE. Stain the gel with Coomassie Blue or perform a Western blot to visualize the protein bands.
-
Quantification: Quantify the amount of coronin in the pellet and supernatant fractions using densitometry. The dissociation constant (Kd) can be calculated by plotting the concentration of bound coronin against the concentration of F-actin and fitting the data to a binding isotherm.
In Vitro Arp2/3 Complex Nucleation Assay
Objective: To assess the effect of the coronin C-terminal coiled-coil domain on Arp2/3 complex-mediated actin nucleation.
Materials:
-
Purified Arp2/3 complex.
-
Purified coronin coiled-coil domain fragment.
-
Pyrene-labeled G-actin.
-
Actin polymerization-inducing buffer.
-
Fluorometer.
Protocol:
-
Reaction Setup: In a fluorometer cuvette, combine the Arp2/3 complex and the coronin coiled-coil domain fragment in a reaction buffer.
-
Initiation: Initiate the reaction by adding pyrene-labeled G-actin and an actin polymerization-inducing buffer.
-
Measurement: Immediately begin monitoring the increase in pyrene (B120774) fluorescence over time. The fluorescence of pyrene-actin increases significantly upon its incorporation into a filament.
-
Data Analysis: The rate of actin polymerization is determined from the slope of the fluorescence curve. Compare the rates in the presence and absence of the coronin coiled-coil domain to determine its effect on Arp2/3 complex activity[6][7].
In Vitro Kinase Assay for Coronin Phosphorylation
Objective: To determine if a specific kinase (e.g., PKC, Cdk5) can directly phosphorylate the coronin C-terminal domain.
Materials:
-
Purified recombinant coronin C-terminal domain (as substrate).
-
Active recombinant kinase (e.g., PKCα, Cdk5/p25).
-
Kinase Buffer (specific to the kinase, e.g., for PKCα: 20 mM HEPES, 10 mM MgCl2, 0.5 mM CaCl2)[13].
-
[γ-32P]ATP or cold ATP.
-
Phosphatase inhibitors.
Protocol:
-
Reaction Mixture: In a microcentrifuge tube, combine the kinase, the coronin C-terminal domain substrate, and Kinase Buffer.
-
Initiation: Start the reaction by adding ATP (either radiolabeled or cold).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis:
-
Radiolabeled ATP: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to a phosphor screen or X-ray film to detect the incorporated radiolabel.
-
Cold ATP: Separate the products by SDS-PAGE and perform a Western blot using a phospho-specific antibody if available, or analyze the sample by mass spectrometry to identify phosphorylation sites[14].
-
Conclusion
The C-terminal coiled-coil domain of coronin is a remarkably versatile and essential component of this actin-regulatory protein. Its ability to mediate oligomerization, directly engage with the Arp2/3 complex, and influence F-actin dynamics underscores its central role in the intricate orchestration of the actin cytoskeleton. Furthermore, the regulation of its function through phosphorylation highlights its integration into cellular signaling networks. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the multifaceted nature of this critical domain and its potential as a target for therapeutic intervention in diseases where cytoskeletal dynamics are dysregulated.
References
- 1. Oligomerization of coronin: Implication on actin filament length in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of a concentration-dependent switch between activation and inhibition of ARP2/3 complex by coronin. | BioGRID [thebiogrid.org]
- 3. Structural insights into kinetoplastid coronin oligomerization domain and F-actin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Direct regulation of Arp2/3 complex activity and function by the actin binding protein coronin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Proteins and Protein Self Association (Oligomerization) with SEC-MALS | Technology Networks [technologynetworks.com]
- 7. Coronin 1B coordinates Arp2/3 complex and Cofilin activities at the leading edge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of Arp2/3 complex inhibition by GMF, Coronin, and Arpin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grigoriefflab.umassmed.edu [grigoriefflab.umassmed.edu]
- 10. Phosphorylation of coronin 1B by protein kinase C regulates interaction with Arp2/3 and cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scholarly Article or Book Chapter | Coronin 1B Coordinates Arp2/3 Complex and Cofilin Activities at the Leading Edge | ID: 47429g542 | Carolina Digital Repository [cdr.lib.unc.edu]
- 12. Coronin-1 is phosphorylated at Thr-412 by protein kinase Cα in human phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct Analysis of Phosphorylation Sites on the Rpb1 C-Terminal Domain of RNA Polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Post-Translational Modifications of Coronin Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronin proteins are a highly conserved family of actin-binding proteins that play crucial roles in a multitude of cellular processes, including cytoskeletal dynamics, cell migration, phagocytosis, and signal transduction. Their functional versatility is intricately regulated by a variety of post-translational modifications (PTMs). These modifications act as molecular switches, modulating coronin protein interactions, subcellular localization, and enzymatic activity. Understanding the nuances of these PTMs is paramount for elucidating the precise mechanisms of coronin function in both normal physiology and disease states, thereby paving the way for novel therapeutic interventions. This technical guide provides a comprehensive overview of the key PTMs of coronin proteins, with a focus on phosphorylation, ubiquitination, and SUMOylation, detailing the experimental methodologies used for their characterization and the signaling pathways that govern these modifications.
Core Post-Translational Modifications of Coronin Proteins
Phosphorylation
Phosphorylation is a widespread and reversible PTM that plays a pivotal role in regulating coronin function. Several coronin isoforms are phosphorylated by different kinases at specific residues, leading to diverse functional consequences.
Quantitative Data on Coronin Phosphorylation
| Coronin Isoform | Phosphorylation Site | Kinase | Cellular Context | Functional Consequence | Quantitative Change | Reference(s) |
| Coronin 1A | Thr412 | Protein Kinase Cα (PKCα) | Human phagocytic cells (HL60) | Regulates dissociation from phagosomes, potentially triggering phagosome maturation. | Phosphorylation is significantly increased upon treatment with a phosphatase inhibitor (calyculin A).[1][2] | [1][2] |
| Coronin 1A | Thr418/424 | Cyclin-dependent kinase 5 (Cdk5) | Neurons | Promotes association with Gαs, leading to activation of the cAMP/PKA signaling pathway. | Phosphorylation is essential for the coronin 1-Gαs interaction and subsequent cAMP production.[3] | [3] |
| Coronin 1B | Ser2 | Protein Kinase C (PKC) | Fibroblasts | Disrupts the interaction with the Arp2/3 complex, leading to decreased cell motility. | Phospho-mimetic mutant (S2D) shows weakened interaction with Arp2/3 complex.[4][5][6][7] | [4][5][6][7] |
| Coronin 1C | Ser463 | Casein Kinase 2 (CK2) | Not specified | Modulates Arp2/3-dependent actin bundling and polymerization. | Data not available | [8] |
| Coronin 7 | Tyr288, Tyr758 | Src kinase | HeLa cells | Regulates recruitment from the cytosol to Golgi membranes. | Phosphorylation of Tyr758 is significantly stronger than that of Tyr288.[9] | [9] |
Signaling Pathways of Coronin Phosphorylation
PKC-Mediated Phosphorylation of Coronin 1B
References
- 1. Coronin-1 is phosphorylated at Thr-412 by protein kinase Cα in human phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coronin-1 is phosphorylated at Thr-412 by protein kinase Cα in human phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the cAMP/protein kinase A signalling pathway by coronin 1 is regulated by cyclin-dependent kinase 5 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation of coronin 1B by protein kinase C regulates interaction with Arp2/3 and cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scholarly Article or Book Chapter | Phosphorylation of Coronin 1B by Protein Kinase C Regulates Interaction with Arp2/3 and Cell Motility | ID: 5x21tr32b | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Role of Mammalian Coronin 7 in the Biosynthetic Pathway - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Spatial Coordinator: A Technical Guide to Coronin Protein Localization in Migrating Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell migration is a fundamental process in development, immune response, and wound healing, and its dysregulation is a hallmark of cancer metastasis. This process requires the precise spatiotemporal regulation of actin cytoskeleton dynamics, particularly at the cell's leading edge. Coronin proteins have emerged as critical regulators in this context, acting as key coordinators of actin filament nucleation and turnover. This technical guide provides an in-depth examination of coronin protein localization in migrating cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways.
Introduction: Coronin's Role in Actin Dynamics
Coronins are a highly conserved family of F-actin-binding proteins characterized by a WD40-repeat-containing β-propeller domain.[1] In mammals, the Type I coronins, particularly Coronin 1B (Coro1B) and Coronin 1C (Coro1C), are ubiquitously expressed and play a pivotal role in cell motility.[2] They are predominantly localized to the leading edge of migrating cells, such as in the lamellipodia of fibroblasts, where they orchestrate the activities of the actin-remodeling machinery.[3][4]
Functionally, coronins act as a crucial link between actin filament assembly and disassembly.[3] They are known to interact with and inhibit the Arp2/3 complex, which is responsible for nucleating new, branched actin filaments.[5] Simultaneously, coronins facilitate actin filament turnover by recruiting the cofilin-activating phosphatase, Slingshot (SSH1L), to the lamellipodia.[3][6] This dual function positions coronin as a master regulator, ensuring the controlled, polarized actin dynamics necessary for effective cellular protrusion and migration.
Quantitative Analysis of Coronin-Mediated Cell Migration
The localization and function of coronin have been quantified across various studies, cell types, and experimental conditions. These data highlight the significant impact of coronin on the biophysical parameters of cell migration.
| Cell Type/Organism | Protein | Measurement | Quantitative Value | Cellular Location | Reference |
| Dictyostelium discoideum | Coronin | Cell Migration Speed | 50% reduction in null mutant | Whole Cell | [1] |
| Rat2 Fibroblasts | Coronin 1B | Cell Migration Speed | 33% reduction upon depletion | Whole Cell | [1] |
| Rat2 Fibroblasts | Coronin 1B | Retrograde Actin Flow | ~50% reduction upon depletion | Lamellipodia | [3] |
| Rat2 Fibroblasts | Coronin 1B | Lamellipodial Protrusion | Increased rate, decreased persistence | Leading Edge | [3] |
| Intestinal Epithelial Cells | Coronin 1C | Wound Closure Rate | 1.75-fold increase upon silencing | Leading Edge | [2] |
| In Vitro / Live Cells | Coronin 1B | Actin Branch Angle | Alters angle from ~72° to ~80° | Actin Filaments | [1] |
Signaling Pathways and Molecular Interactions
Coronin's localization and function at the leading edge are governed by a network of signaling interactions. Upstream signals, such as the activation of the Rho-family GTPase Rac1, trigger the formation of lamellipodia where coronin becomes concentrated.[4] Within the lamellipodium, Coronin 1B acts as a central hub, coordinating the antagonistic activities of Arp2/3-mediated filament branching and cofilin-mediated disassembly.
Diagram: Coronin 1B Signaling Hub in Lamellipodia
Caption: Coronin 1B coordinates actin dynamics at the leading edge.
This pathway illustrates that Coronin 1B serves two key roles:
-
Inhibition of Arp2/3: It directly interacts with the Arp2/3 complex, preventing excessive or misplaced actin filament nucleation, which helps maintain a focused, protrusive leading edge.[3]
-
Activation of Cofilin: It recruits the phosphatase SSH1L, which in turn activates cofilin by dephosphorylation.[3] Active cofilin then severs older actin filaments, promoting turnover and recycling of actin monomers for new polymerization at the front.
Experimental Protocols for Studying Coronin Localization
Investigating the subcellular localization of coronin requires robust cell imaging techniques. Below are detailed methodologies for immunofluorescence staining of endogenous protein and live-cell imaging of fluorescently-tagged coronin.
Protocol: Immunofluorescence Staining of Endogenous Coronin 1B
This protocol details the steps for visualizing the native localization of Coronin 1B in cultured adherent cells (e.g., fibroblasts) grown on glass coverslips.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-Coronin 1B antibody (rabbit or mouse)
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit/mouse IgG (e.g., Alexa Fluor 488)
-
F-Actin Stain: Fluorophore-conjugated Phalloidin (B8060827) (e.g., Rhodamine Phalloidin)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Methodology:
-
Cell Culture: Seed cells on sterile glass coverslips in a petri dish and culture until they reach 50-70% confluency to ensure active migration at the edges of cell colonies.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10 minutes. This step is crucial for allowing antibodies to access intracellular epitopes.
-
Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-Coronin 1B antibody in Blocking Buffer according to the manufacturer's recommendation. Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody & Counterstain Incubation: Wash three times with PBS. Dilute the fluorophore-conjugated secondary antibody and Phalloidin in Blocking Buffer. Add the solution to the coverslips and incubate for 1 hour at room temperature, protected from light.
-
Nuclear Staining & Mounting: Wash three times with PBS. Add DAPI solution for 5 minutes. Perform a final wash with PBS. Mount the coverslip onto a glass slide using a drop of mounting medium.
-
Imaging: Image the sample using a confocal or widefield fluorescence microscope. Use appropriate laser lines and filters for DAPI (blue), the secondary antibody (e.g., green), and phalloidin (e.g., red).
Diagram: Immunofluorescence Experimental Workflow
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Coronin 1B coordinates Arp2/3 complex and Cofilin activities at the leading edge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cail.cn [cail.cn]
- 6. Coronin 1B Controls Endothelial Actin Dynamics at Cell–Cell Junctions and Is Required for Endothelial Network Assembly - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Coronin 1C in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coronin 1C (CORO1C) is a highly conserved actin-binding protein that has emerged as a significant regulator of the actin cytoskeleton.[1] Initially characterized for its role in cell motility, recent evidence has strongly implicated CORO1C in the progression of various cancers.[2][3][4] This technical guide provides an in-depth overview of the current understanding of CORO1C's function in oncology, with a focus on its molecular mechanisms, associated signaling pathways, and its potential as a prognostic biomarker and therapeutic target. We consolidate quantitative data from multiple studies, detail key experimental protocols for its investigation, and present visual diagrams of its signaling networks to serve as a comprehensive resource for the scientific community.
Introduction: Coronin 1C as a Key Player in the Cytoskeleton
Coronin 1C belongs to the coronin family of proteins, characterized by the presence of WD repeats that form a β-propeller structure.[5] This structure facilitates interactions with the actin-related protein 2/3 (Arp2/3) complex and F-actin, thereby modulating actin dynamics.[6] Its involvement in fundamental cellular processes such as cell migration, vesicle trafficking, and cytokinesis has been well-documented.[7] In the context of cancer, the dysregulation of these processes is a hallmark of malignancy, and emerging research highlights the overexpression of CORO1C in a multitude of aggressive tumors, including glioblastoma, colorectal cancer, breast cancer, and hepatocellular carcinoma.[1][3][4]
Quantitative Analysis of Coronin 1C in Cancer
The upregulation of CORO1C at both the mRNA and protein levels is a recurrent finding in numerous cancer types, often correlating with poor patient outcomes. This section summarizes the quantitative data from various studies, providing a clear overview of CORO1C's clinical relevance.
Table 1: Coronin 1C Expression in Cancerous vs. Non-Cancerous Tissues
| Cancer Type | Tissue Comparison | Method | Key Findings | Reference |
| Colorectal Cancer (CRC) | Tumor vs. Paracarcinoma | IHC | High CORO1C expression in 66.61% of CRC tissues vs. 52.14% in adjacent tissues. | [1] |
| Breast Cancer | Tumor vs. Adjacent Normal | IHC | Immunohistochemical score of 3.34 ± 1.76 in tumor tissues vs. 1.07 ± 0.84 in adjacent tissues. | [3] |
| Hepatocellular Carcinoma (HCC) | Tumor vs. Adjacent Non-Tumor | RT-PCR, Western Blot, IHC | CORO1C mRNA and protein levels were overexpressed in 22/25 and 20/25 HCC cases, respectively. | [1] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Tumor vs. Normal | TCGA Data Analysis | CORO1C expression is significantly upregulated in PDAC tissues. | [8] |
Table 2: Correlation of Coronin 1C Expression with Clinicopathological Parameters
| Cancer Type | Parameter | Correlation | Statistical Significance | Reference |
| Colorectal Cancer (CRC) | Lymph Node Metastasis | Positive | Associated | [1] |
| Distant Metastasis | Positive | Associated | [1] | |
| AJCC Stage | Positive | Associated | [1] | |
| Breast Cancer | Lymph Node Metastasis | Positive | P < 0.05 | [3] |
| Histological Grade | Positive | P < 0.05 | [3] | |
| HER-2 Expression | Positive (r=0.706) | P < 0.05 | [3] | |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 5-Year Survival Rate | Negative | P = 0.0071 | [8] |
Table 3: Functional Consequences of Altered Coronin 1C Expression in vitro
| Cancer Cell Line | Experimental Condition | Effect on Proliferation | Effect on Migration/Invasion | Reference |
| Colorectal Cancer (COCA2, HCT116) | CORO1C Knockdown | Decreased | Decreased | [1] |
| Hepatocellular Carcinoma (BEL-7402) | CORO1C Knockdown | Decreased | Decreased | [1] |
| CORO1C Overexpression | Increased | Increased | [1] | |
| Pancreatic Ductal Adenocarcinoma (PANC-1, SW1990) | CORO1C Knockdown | Little to no effect | Significantly suppressed | [8] |
Key Signaling Pathways Involving Coronin 1C
Coronin 1C exerts its pro-tumorigenic effects by modulating several critical signaling pathways that govern cell motility, survival, and proliferation. The PI3K/AKT and Rac1 signaling cascades have been identified as major downstream effectors of CORO1C.
The PI3K/AKT Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is a central regulator of cell survival and proliferation.[9] Studies in colorectal and ovarian cancer have demonstrated that CORO1C can activate this pathway.[1][10] Knockdown of CORO1C leads to a significant inhibition of PI3K/AKT signaling, suggesting that CORO1C acts as an upstream activator or a critical component of this pathway in cancer cells.[1] In ovarian cancer, CORO1C has been shown to negatively regulate the expression of PTEN, a tumor suppressor that antagonizes PI3K signaling.[10]
Caption: CORO1C promotes PI3K/AKT signaling, potentially by inhibiting PTEN.
Regulation of Rac1 Activation
Rac1, a member of the Rho family of small GTPases, is a master regulator of lamellipodia formation and cell migration.[2] Coronin 1C has been shown to be crucial for the activation of Rac1.[1] In hepatocellular carcinoma cells, knockdown of CORO1C leads to a decrease in the levels of active, GTP-bound Rac1, without affecting the total Rac1 protein levels.[1] This suggests that CORO1C is involved in the GTP-loading of Rac1, a critical step for its activation. The mechanism may be similar to that of its homolog, Coronin 1A, which facilitates Rac1 translocation to the cell membrane and its dissociation from the inhibitor RhoGDIα.[1]
Caption: CORO1C promotes the activation of Rac1, leading to actin polymerization.
Interaction with Trop2 and Promotion of EMT
In colorectal cancer, Coronin 1C has been found to interact with Trophoblast cell surface protein 2 (Trop2), an oncogenic protein associated with aggressive tumor behavior.[1] This interaction appears to be a key component of a signaling axis that promotes epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.[1][3] Overexpression of CORO1C has been linked to the upregulation of EMT-associated transcription factors such as Snail and Slug, and mesenchymal markers like vimentin, while downregulating epithelial markers like E-cadherin.[3]
Caption: CORO1C interacts with Trop2 to promote EMT and cancer cell invasion.
Detailed Experimental Protocols
Investigating the role of Coronin 1C in cancer progression requires a range of molecular and cellular biology techniques. This section provides detailed protocols for some of the key experiments cited in the literature.
siRNA-Mediated Knockdown of Coronin 1C
Objective: To transiently reduce the expression of CORO1C in cancer cell lines to study its functional role.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, BEL-7402)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
siRNA targeting CORO1C and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
6-well plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation: a. In one tube, dilute the CORO1C siRNA (or control siRNA) in serum-free medium to the desired final concentration (e.g., 20-50 nM). b. In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: a. Remove the culture medium from the cells and replace it with fresh, antibiotic-free complete medium. b. Add the siRNA-lipid complexes dropwise to the cells. c. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.
-
Validation: After incubation, harvest the cells to assess the knockdown efficiency by qRT-PCR and Western blotting.
Transwell Migration and Invasion Assay
Objective: To quantify the effect of CORO1C expression on the migratory and invasive capacity of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol (B129727) or 4% paraformaldehyde for fixation
-
Crystal violet staining solution
-
Microscope
Protocol:
-
Preparation of Inserts:
-
Migration Assay: Rehydrate the Transwell inserts with serum-free medium for at least 30 minutes at 37°C.
-
Invasion Assay: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium and coat the top of the Transwell inserts. Incubate at 37°C for at least 1 hour to allow the Matrigel to solidify.
-
-
Cell Seeding: a. Harvest and resuspend the cells (e.g., CORO1C knockdown and control cells) in serum-free medium. b. Add the cell suspension to the upper chamber of the Transwell inserts.
-
Chemoattraction: Add complete medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period determined by the cell type's migratory/invasive potential (typically 12-48 hours).
-
Removal of Non-migrated/invaded Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated/invaded cells from the top surface of the membrane.
-
Fixation and Staining: a. Fix the cells that have migrated/invaded to the bottom of the membrane with methanol or paraformaldehyde for 10-15 minutes. b. Stain the cells with crystal violet solution for 20-30 minutes. c. Gently wash the inserts with water to remove excess stain.
-
Quantification: a. Allow the inserts to air dry. b. Use a microscope to count the number of stained cells in several random fields of view. c. Calculate the average number of migrated/invaded cells per field.
Immunohistochemistry (IHC) for Coronin 1C in Tissue Samples
Objective: To detect and localize CORO1C protein expression in formalin-fixed, paraffin-embedded (FFPE) cancer tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against CORO1C
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene to remove paraffin. b. Rehydrate the sections by sequential immersion in graded alcohols (100%, 95%, 70%) and finally in distilled water.
-
Antigen Retrieval: a. Heat the slides in antigen retrieval buffer using a steamer or water bath at 95-100°C for 20-30 minutes. b. Allow the slides to cool to room temperature.
-
Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Blocking: Incubate the sections with blocking buffer for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-CORO1C antibody at the optimal dilution overnight at 4°C.
-
Secondary Antibody and Detection: a. Wash the slides with PBS. b. Incubate with the biotinylated secondary antibody for 30-60 minutes. c. Wash with PBS. d. Incubate with streptavidin-HRP conjugate for 30 minutes.
-
Chromogen Development: a. Wash with PBS. b. Apply DAB substrate and monitor for color development. c. Stop the reaction by rinsing with water.
-
Counterstaining, Dehydration, and Mounting: a. Counterstain with hematoxylin. b. Dehydrate the sections through graded alcohols and xylene. c. Mount the coverslip with mounting medium.
Coronin 1C as a Prognostic Marker and Therapeutic Target
The consistent overexpression of Coronin 1C in various aggressive cancers and its strong correlation with poor prognosis highlight its potential as a valuable biomarker.[1][3][8] High levels of CORO1C in tumor biopsies could aid in identifying patients with a higher risk of metastasis and disease recurrence, thereby guiding clinical decision-making.
Furthermore, the critical role of CORO1C in promoting cancer cell proliferation, migration, and invasion makes it an attractive therapeutic target.[1][2] Strategies aimed at inhibiting CORO1C expression or function could potentially abrogate the metastatic cascade. The regulation of CORO1C by several microRNAs, such as miR-26a-5p, miR-29c-3p, miR-148a-5p, and miR-217 in pancreatic cancer, opens up possibilities for miRNA-based therapeutic approaches.[8]
Future Directions and Conclusion
While significant progress has been made in elucidating the role of Coronin 1C in cancer progression, several avenues for future research remain. A deeper understanding of the upstream regulators of CORO1C expression and the precise molecular mechanisms by which it activates downstream signaling pathways is warranted. The development of specific small molecule inhibitors of CORO1C could provide a novel class of anti-cancer agents.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Knockdown of Coronin-1C disrupts Rac1 activation and impairs tumorigenic potential in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coronin 1c and F-actin Promote Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CORO1C is Associated With Poor Prognosis and Promotes Metastasis Through PI3K/AKT Pathway in Colorectal Cancer [frontiersin.org]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. CORO1C is Associated With Poor Prognosis and Promotes Metastasis Through PI3K/AKT Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Coronin 1C, Regulated by Multiple microRNAs, Facilitates Cancer Cell Aggressiveness in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. Coronin-1 and Calcium Signaling Governs Sympathetic Final Target Innervation - PMC [pmc.ncbi.nlm.nih.gov]
Evolutionary Conservation of Coronin Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Coronin proteins represent a highly conserved family of actin-binding proteins crucial for a multitude of cellular processes, including cytoskeletal dynamics, cell motility, and signal transduction. Their remarkable evolutionary preservation from unicellular eukaryotes to mammals underscores their fundamental biological significance. This technical guide provides a comprehensive overview of the evolutionary conservation of coronin proteins, detailing their structural and functional paralogs, quantitative sequence comparisons, key experimental methodologies, and their involvement in critical signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target coronin-related pathways.
Introduction: The Coronin Protein Family
First identified in Dictyostelium discoideum, coronins are characterized by the presence of a conserved WD40 repeat domain, which folds into a seven-bladed β-propeller structure.[1] This structure serves as a scaffold for protein-protein interactions. The coronin gene family has expanded throughout evolution, from a single gene in simpler eukaryotes to seven paralogs in vertebrates, highlighting their functional diversification.[2][3] Despite this expansion, the core function of regulating the actin cytoskeleton is largely maintained across species.[3]
Evolutionary Conservation and Phylogeny
The this compound family is ancient, with representatives found in a wide array of eukaryotic organisms, though notably absent in plants.[4] Phylogenetic analyses have classified coronins into distinct subfamilies, with vertebrate coronins diverging into seven paralogs (CORO1A, CORO1B, CORO1C, CORO2A, CORO2B, CORO6, and CORO7).[5] This expansion is believed to have occurred through whole-genome duplications in early chordates.[5]
Conserved Domain Architecture
The hallmark of coronin proteins is their conserved domain structure, which typically includes:
-
N-terminal WD40 repeats: Forming a seven-bladed β-propeller structure essential for protein-protein interactions.[6][7]
-
Unique Region: A variable linker region that differs in length and sequence among coronin paralogs.
-
C-terminal Coiled-Coil Domain: Responsible for the oligomerization (dimerization or trimerization) of most coronin proteins.[6]
Quantitative Analysis of Sequence Conservation
The evolutionary conservation of coronin proteins is evident in their amino acid sequence identity and similarity across different species and between paralogs. The following tables summarize these quantitative comparisons for representative coronin proteins.
Table 1: Ortholog Sequence Identity of Coronin 1A (CORO1A)
| Species Comparison | Sequence Identity (%) |
| Human vs. Mouse | 98% |
| Human vs. Xenopus laevis | 67%[8] |
| Human vs. Zebrafish | 75% |
| Human vs. Drosophila melanogaster | 45% |
| Human vs. Saccharomyces cerevisiae | 35% |
Table 2: Paralog Sequence Identity within Human Coronin Subfamilies
| Paralog Comparison | Sequence Identity (%) |
| CORO1A vs. CORO1B | 65% |
| CORO1A vs. CORO1C | 62% |
| CORO1B vs. CORO1C | 78% |
| CORO2A vs. CORO2B | 55% |
Note: Sequence identity percentages are approximate and can vary slightly based on the alignment algorithm and protein isoforms used. The data presented here is compiled from various sources and bioinformatic analyses.
Key Experimental Protocols
Understanding the function of coronin proteins relies on a variety of biochemical and cell-based assays. This section provides detailed methodologies for key experiments cited in coronin research.
Phylogenetic Analysis of Coronin Proteins
Objective: To determine the evolutionary relationships between coronin proteins from different species.
Methodology:
-
Sequence Retrieval: Obtain full-length this compound sequences from public databases such as NCBI and UniProt using known coronin sequences as queries in BLAST searches.[9]
-
Multiple Sequence Alignment: Align the collected sequences using algorithms like ClustalW or MUSCLE to identify conserved regions and residues.[7] The alignment should focus on the conserved N-terminal region containing the WD40 domains.[5]
-
Phylogenetic Tree Construction: Use the multiple sequence alignment to construct a phylogenetic tree. Common methods include:
-
Neighbor-Joining: A distance-matrix method.
-
Maximum Likelihood: A statistical method that finds the most likely tree given the sequence data and a model of evolution.[7]
-
Bayesian Inference: A probabilistic method that provides posterior probabilities for clades.
-
-
Tree Visualization and Interpretation: Visualize the phylogenetic tree using software like FigTree or iTOL to interpret the evolutionary relationships and classify coronin proteins into subfamilies.
Coronin-Actin Co-sedimentation Assay
Objective: To determine the binding affinity of coronin proteins to filamentous actin (F-actin).
Methodology:
-
Protein Purification: Purify recombinant this compound and actin from expression systems like E. coli or insect cells.
-
Actin Polymerization: Polymerize globular actin (G-actin) into F-actin by adding a polymerization buffer containing KCl and MgCl2.
-
Binding Reaction: Incubate a constant concentration of the this compound with increasing concentrations of pre-formed F-actin.
-
Ultracentrifugation: Separate F-actin and any bound proteins from the unbound proteins by high-speed ultracentrifugation.
-
Analysis: Analyze the supernatant (unbound protein) and pellet (F-actin and bound protein) fractions by SDS-PAGE and Coomassie blue staining or Western blotting.
-
Quantification and Kd Determination: Quantify the amount of coronin in the pellet at different F-actin concentrations to determine the dissociation constant (Kd), which represents the binding affinity.
Arp2/3 Complex Inhibition Assay
Objective: To assess the inhibitory effect of coronin on the actin nucleation activity of the Arp2/3 complex.
Methodology:
-
Reagents: Use purified Arp2/3 complex, a nucleation-promoting factor (NPF) like the VCA domain of WASp, pyrene-labeled actin, and the this compound to be tested.
-
Reaction Setup: In a fluorometer cuvette, combine the Arp2/3 complex and the NPF in a reaction buffer. Add varying concentrations of the this compound.
-
Initiation of Polymerization: Initiate the reaction by adding pyrene-labeled actin monomers.
-
Fluorescence Monitoring: Monitor the increase in pyrene (B120774) fluorescence over time. The rate of fluorescence increase is proportional to the rate of actin polymerization.
-
Data Analysis: Compare the rates of actin polymerization in the presence and absence of coronin to determine its inhibitory effect on Arp2/3 complex activity.
Co-immunoprecipitation (Co-IP) of Coronin Interaction Partners
Objective: To identify proteins that interact with a specific this compound in a cellular context.
Methodology:
-
Cell Lysis: Lyse cells expressing the coronin of interest in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: (Optional) Incubate the cell lysate with control beads (e.g., Protein A/G agarose) to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Add an antibody specific to the this compound to the cell lysate and incubate to allow the formation of antibody-antigen complexes.
-
Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-coronin complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the this compound and its interaction partners from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interaction partners or by mass spectrometry for unbiased identification of novel binding partners.
Coronin Signaling Pathways
Coronin proteins are integral components of several key signaling pathways that regulate cytoskeletal dynamics and other cellular processes.
Regulation of the Arp2/3 Complex and Actin Branching
Coronins, particularly Coronin 1B, play a crucial role in modulating the activity of the Arp2/3 complex, a key nucleator of branched actin filaments.[10] Coronin can inhibit the nucleation activity of the Arp2/3 complex, thereby controlling the density and dynamics of branched actin networks at the leading edge of migrating cells.[10] This regulation is essential for processes like cell migration and lamellipodia formation.
Interaction with Cofilin and Actin Filament Turnover
Coronins also interact with the cofilin pathway, which is responsible for the disassembly of actin filaments.[11] By recruiting cofilin to actin filaments, coronins can enhance the severing and depolymerization of older actin filaments, contributing to the rapid turnover of actin structures required for dynamic cellular processes.[11]
Involvement in cAMP/PKA Signaling
Recent studies have unveiled a role for Coronin 1A in the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway.[12] Coronin 1A can interact with the G protein subunit Gαs to stimulate the production of cAMP, thereby influencing downstream PKA-dependent processes, including synaptic plasticity in neurons.[12]
Conclusion and Future Directions
The evolutionary conservation of coronin proteins highlights their indispensable role in fundamental cellular processes, primarily centered on the dynamic regulation of the actin cytoskeleton. Their expansion and diversification in vertebrates suggest the acquisition of more specialized functions. The intricate involvement of coronins in key signaling pathways, such as those mediated by the Arp2/3 complex, cofilin, and cAMP/PKA, makes them attractive targets for therapeutic intervention in diseases where these processes are dysregulated, including cancer and immune disorders.
Future research should focus on further elucidating the specific functions of each coronin paralog and their upstream and downstream regulatory mechanisms. A deeper understanding of the structural basis for their interactions with various binding partners will be crucial for the rational design of small molecules or biologics that can modulate their activity for therapeutic benefit. The detailed methodologies and data presented in this guide provide a solid foundation for advancing our knowledge of this fascinating and functionally diverse protein family.
References
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular phylogeny and evolution of the coronin gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A holistic phylogeny of the coronin gene family reveals an ancient origin of the tandem-coronin, defines a new subfamily, and predicts protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Phylogeny and Evolution of the Coronin Gene Family - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Evolutionary and Functional Diversity of Coronin Proteins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CORO1A coronin 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Activation of the cAMP/protein kinase A signalling pathway by coronin 1 is regulated by cyclin-dependent kinase 5 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unraveling the enigma: Progress towards understanding the Coronin family of actin regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coronin 1 Regulates Cognition and Behavior through Modulation of cAMP/Protein Kinase A Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Coronin Proteins in Neuronal Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coronin proteins are a highly conserved family of actin-binding proteins that play a critical role in regulating the actin cytoskeleton. Emerging evidence has highlighted their multifaceted involvement in the development and function of the nervous system. This technical guide provides an in-depth overview of the core functions of Coronin proteins in neuronal development, with a focus on their impact on actin dynamics, key signaling pathways, and their roles in neuronal migration, axon guidance, and synapse formation. This document summarizes key quantitative data, provides detailed experimental protocols for studying Coronin function in neurons, and visualizes complex biological processes and workflows through detailed diagrams.
Introduction to Coronin Proteins in the Nervous System
The Coronin family of proteins are characterized by the presence of a conserved WD40 repeat domain, which forms a β-propeller structure responsible for protein-protein interactions, including binding to F-actin.[1][2] In mammals, the Coronin family is diverse, with Coronin 1A (Coro1A), Coronin 1B (Coro1B), and Coronin 1C (Coro1C) being the most studied isoforms in the context of the nervous system. While initially identified for their roles in the immune system and cell motility, it is now clear that Coronins are key regulators of neuronal morphogenesis.[3][4][5]
Coronins are highly expressed in the nervous system and are localized to dynamic actin-rich structures such as the growth cones of developing neurons.[3][6] Their primary function revolves around the modulation of actin filament dynamics, a process fundamental to neuronal migration, axon guidance, and the formation and plasticity of synapses.[7][8][9][10] They exert their effects through interactions with key players in actin regulation, most notably the Arp2/3 complex and cofilin.[7][11][12]
Quantitative Data on Coronin Function in Neuronal Development
The following tables summarize key quantitative findings from studies investigating the role of Coronin proteins in various aspects of neuronal development.
Table 1: Effects of Coronin 1A on Neurite Outgrowth and Axon Branching
| Experimental Condition | Parameter Measured | Result | Reference |
| Wild-type (WT) vs. Coro1a-/- sympathetic neurons treated with NGF | Axon Length | Coro1a-/- neurons exhibit significantly longer axons compared to WT. | [13] |
| WT vs. Coro1a-/- sympathetic neurons treated with NGF | Axon Branching | Coro1a-/- neurons show a significant increase in the number of axon branches. | [13] |
| WT neurons + NGF vs. WT neurons + NGF + BAPTA-AM (calcium chelator) | Axon Length | Chelation of calcium in WT neurons leads to increased axon growth, mimicking the Coro1a-/- phenotype. | [13][14] |
| Coro1a-/- neurons + NGF vs. Coro1a-/- neurons + NGF + LY294002 (PI3K inhibitor) | Axon Growth | Inhibition of PI3K signaling in Coro1a-/- neurons reduces the exuberant axon growth. | [14] |
Table 2: Role of Coronin 1A in F-actin Dynamics in the Growth Cone
| Experimental Condition | Parameter Measured | Result | Reference |
| Coro1a+/+ vs. Coro1a-/- neurons | F-actin Retrograde Flow Rate (in filopodia) | Coro1a-/- neurons show a significant reduction in the rate of F-actin retrograde flow. | [15] |
| Coro1a+/+ neurons + Netrin vs. Coro1a-/- neurons + Netrin | F-actin Retrograde Flow Rate (in filopodia) | Netrin treatment increases retrograde flow in Coro1a+/+ but not in Coro1a-/- neurons. | [15] |
| Coro1a+/+ vs. Coro1a-/- neurons | Growth Cone Area | Coro1a-/- neurons exhibit significantly larger growth cones in the absence of Netrin. | [6] |
Table 3: Impact of Coronin 1 on Synapse Formation
| Experimental Condition | Parameter Measured | Result | Reference |
| Wild-type (WT) vs. Coronin 1-deficient hippocampal neurons | Number of Excitatory Synapses (vGLUT1 puncta) | Coronin 1-deficient neurons show a significant reduction in the number of excitatory synapses. | [10] |
| WT vs. Coronin 1-deficient hippocampal neurons | Number of Inhibitory Synapses (vGAT puncta) | No significant difference in the number of inhibitory synapses. | [10] |
| WT vs. Coronin 1-deficient hippocampal neurons | Excitatory/Inhibitory Synapse Ratio | A significant decrease in the E/I synapse ratio is observed in Coronin 1-deficient neurons. | [10] |
Table 4: Coronin 2B in Neuronal Migration
| Experimental Condition | Parameter Measured | Result | Reference |
| Control vs. Coronin 2B knockdown in embryonic mouse cortex | Percentage of Bipolar Neurons in the Intermediate Zone (IZ) | Coronin 2B knockdown leads to a significant decrease in the percentage of neurons transitioning to a bipolar morphology. | [12] |
| Coronin 2B knockdown vs. Coronin 2B knockdown + Rac1 overexpression | Neuronal Migration Defect | Overexpression of Rac1 partially rescues the migration defect caused by Coronin 2B knockdown. | [9][12] |
Key Signaling Pathways Involving Coronin Proteins
Coronin proteins are integral components of several signaling pathways that are crucial for neuronal development. They act as effectors and modulators, translating extracellular cues into cytoskeletal rearrangements.
Neurotrophin Signaling (NGF-TrkA)
Nerve Growth Factor (NGF) signaling through its receptor Tyrosine Kinase A (TrkA) is essential for the survival and development of sympathetic neurons.[3][16] Coronin 1A is a downstream effector in this pathway.[13] Upon NGF binding, the NGF-TrkA complex is internalized into signaling endosomes. Coronin 1A is recruited to these endosomes, protecting them from lysosomal degradation and prolonging the downstream signal.[3][16] A key function of Coronin 1A in this pathway is the modulation of calcium signaling via Phospholipase C-gamma (PLC-γ), which in turn influences axon growth and branching.[13][14] In the absence of Coronin 1A, there is a shift towards PI3K/Akt-dependent signaling, leading to increased axon growth.[14]
GPCR and cAMP/PKA Signaling
Coronin 1 has been identified as a crucial modulator of G-protein coupled receptor (GPCR) signaling, particularly the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway in excitatory neurons.[10] Coronin 1 interacts with the Gαs subunit of heterotrimeric G proteins to stimulate adenylyl cyclase activity and subsequent cAMP production.[10] This pathway is essential for presynaptic plasticity and is implicated in learning and memory.[10] Deficiencies in Coronin 1 lead to impaired cAMP/PKA signaling, resulting in a loss of excitatory synapses and behavioral deficits.[10]
Regulation of Actin Dynamics via Arp2/3 and Cofilin
Coronins directly influence the architecture of the actin cytoskeleton by interacting with the Arp2/3 complex and cofilin. The Arp2/3 complex is responsible for nucleating branched actin filaments, a key process in the formation of lamellipodia at the leading edge of migrating cells and growth cones.[7] Coronin 1B can inhibit the Arp2/3 complex, thereby regulating the density of the dendritic actin network.[7][17] This inhibition is thought to be crucial for efficient cell protrusion and migration.[7] Furthermore, Coronins can promote the debranching of Arp2/3-nucleated actin networks.[11]
Coronins also cooperate with cofilin, an actin-severing protein, to promote actin filament turnover.[11][12] Coronin 1B can recruit the cofilin phosphatase Slingshot (SSH1L) to the leading edge, which in turn activates cofilin, leading to the disassembly of older actin filaments.[7] This coordinated regulation of actin assembly and disassembly is vital for the dynamic nature of the growth cone.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of Coronin proteins in neuronal development.
Neurite Outgrowth Assay
This protocol describes how to culture primary neurons and quantify neurite outgrowth, a common method to assess the impact of genetic or pharmacological manipulations on neuronal morphogenesis.
Materials:
-
12-well plates with sterile 18 mm glass coverslips
-
Poly-L-lysine (or Poly-D-lysine) and Laminin
-
Primary neuron culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Dissection tools
-
Trypsin or Papain for dissociation
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (e.g., mouse anti-β-III tubulin)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)
-
Mounting medium with DAPI
Procedure:
-
Coating Coverslips:
-
Aseptically place sterile coverslips into 12-well plates.
-
Incubate coverslips with Poly-L-lysine solution (100 µg/mL) overnight at 37°C.
-
Wash three times with sterile water and allow to dry.
-
Incubate with Laminin solution (10 µg/mL in PBS) for at least 2 hours at 37°C before plating neurons.
-
-
Primary Neuron Culture:
-
Dissect desired neuronal tissue (e.g., E18 rat hippocampus or cortex) in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Dissociate the tissue using a protease (e.g., trypsin or papain) according to the manufacturer's protocol.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell density and viability using a hemocytometer and trypan blue.
-
Plate the neurons onto the coated coverslips at a desired density (e.g., 50,000 cells/cm²).
-
-
Transfection or Treatment (if applicable):
-
For genetic manipulation, transfect neurons with plasmids (e.g., expressing Coronin shRNA or a fluorescently-tagged Coronin variant) using a suitable method like calcium phosphate (B84403) precipitation or lipofection at an appropriate time in vitro (e.g., DIV 4-7).
-
For pharmacological studies, add compounds to the culture medium at the desired concentration and for the specified duration.
-
-
Immunofluorescence Staining:
-
After the desired culture period, fix the neurons with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount coverslips onto glass slides using mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using semi-automated software like the NeuronJ plugin for ImageJ. Trace the longest neurite and any branches for each neuron.
-
Perform statistical analysis to compare between experimental groups.
-
Co-Immunoprecipitation (Co-IP) to Study Protein Interactions
This protocol is used to determine if two proteins interact within the cell, for example, to confirm the interaction between Coronin and a putative binding partner.
References
- 1. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 2. Visualizing Actin and Microtubule Coupling Dynamics In Vitro by Total Internal Reflection Fluorescence (TIRF) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunolabeling and Quantitative Analysis of Synapses in Human iPSC-Derived Dopaminergic Neurons [protocols.io]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Isolation and Transfection of Mouse Primary Neurons | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. FRET measurements of intracellular cAMP concentrations and cAMP analog permeability in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of immunofluorescent punctate staining of synaptically localized proteins using confocal microscopy and stereology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of 3-Dimensional cAMP Distributions in Living Cells using 4-Dimensional (x, y, z, and λ) Hyperspectral FRET Imaging and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. assaygenie.com [assaygenie.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Principle and Protocol of Co-Immunoprecipitation - Creative BioMart [creativebiomart.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Transfection of Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Axonal actin in action: Imaging actin dynamics in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Utero Cortical Electroporation of Plasmids in the Mouse Embryo - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance: A Technical Guide to Coronin-Mediated Actin Filament Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronin proteins are a highly conserved family of actin-binding proteins that play a pivotal role in the dynamic remodeling of the actin cytoskeleton.[1][2][3] First identified in Dictyostelium discoideum, coronins are now known to be expressed across a wide range of eukaryotic organisms, from yeast to humans.[2][4] These proteins are crucial for a multitude of cellular processes reliant on actin dynamics, including cell motility, phagocytosis, endocytosis, and cytokinesis.[1][2][5] This technical guide provides an in-depth exploration of the molecular mechanisms governing the interaction between coronin and actin filaments, offering valuable insights for researchers in cell biology and professionals engaged in drug development targeting cytoskeletal pathways.
Coronin Structure and Actin-Binding Domains
Coronins are characterized by a conserved domain architecture, typically featuring an N-terminal β-propeller domain, a unique region, and a C-terminal coiled-coil domain.[3][4] The β-propeller domain, composed of WD repeats, is the primary site of interaction with F-actin.[1][6] Structural studies have revealed that this domain forms a seven-bladed propeller structure.[6]
Several key regions and residues critical for F-actin binding have been identified:
-
The β-Propeller Domain: This domain contains the primary high-affinity binding site for F-actin.[1][3] Mutagenesis studies have pinpointed a conserved, charged patch on the top surface of the β-propeller as essential for this interaction.[3] Specifically, a conserved arginine residue (Arg30 in Coro1B) is critical for high-affinity F-actin binding in Type I coronins.[3][6]
-
The Coiled-Coil Domain: While the β-propeller is the primary binding site, the coiled-coil domain also contributes to the interaction with F-actin, albeit with lower affinity.[1][3] This domain is also responsible for the oligomerization of coronin proteins, which can influence their actin-bundling capabilities.[3][7] Some studies suggest the coiled-coil domain may harbor a second, lower-affinity actin-binding site.[3]
-
Second Actin-Binding Site in Coronin 1C: Interestingly, Coronin 1C possesses a second actin-binding site within its unique region, which confers cooperative binding to F-actin.[8] This highlights the functional diversity among different coronin isoforms.
Quantitative Analysis of Coronin-Actin Binding
The interaction between coronin and F-actin has been quantified through various biochemical assays. The binding affinity is notably dependent on the nucleotide state of the actin filament.
| Coronin Isoform | Actin Nucleotide State | Binding Affinity (Kd) | Experimental Method | Reference |
| Yeast Crn1p | F-actin | < 0.2 µM | Co-sedimentation assay | [9] |
| Yeast Crn1p | F-actin | 6 x 10⁻⁹ M (6 nM) | Not specified | [9] |
| Full-length Crn1 | F-actin | 0.24 µM | High-speed cosedimentation | [10] |
| Human Coronin 1B | ATP/ADP-Pi-F-actin | ~50-fold higher affinity than ADP-F-actin | Not specified | [1][3] |
| Human Coronin 1B | ADP-F-actin | 8 µM | Not specified | [1] |
Mechanism of Coronin-Mediated Actin Filament Binding
The binding of coronin to actin filaments is a dynamic process that influences filament stability and turnover. Structural and biochemical studies have elucidated a "stapling" mechanism.
Coronin-1A has been shown to bind to three actin protomers simultaneously. It bridges subdomains 1 and 2 of adjacent actin subunits along the same strand and, crucially, "staples" subdomains 1 and 4 of two actin protomers on opposite strands of the filament.[11] This cross-linking of actin protomers on different strands provides a structural basis for how coronin stabilizes actin filaments.[11]
The interaction is also sensitive to the nucleotide state of actin. Coronin exhibits a strong preference for ATP/ADP-Pi-rich F-actin, which is typically found at the leading edge of migrating cells in newly assembled filaments.[1][3][4] This preferential binding allows coronin to protect new filaments from premature disassembly.[1]
Regulation of Actin Dynamics through Coronin
Coronin does not act in isolation; it is a key player in a complex network of proteins that regulate actin dynamics. Its function is intricately linked with the activities of the Arp2/3 complex and cofilin.
Interaction with the Arp2/3 Complex
The Arp2/3 complex is a major nucleator of branched actin networks.[3] Coronin can directly interact with the Arp2/3 complex, primarily through its coiled-coil domain.[1][6] This interaction has a dual regulatory role:
-
Inhibition of Nucleation: In solution, coronin can inhibit the actin-nucleating activity of the Arp2/3 complex.[1][3] This may serve to prevent spurious actin polymerization in the cytoplasm.
-
Recruitment to Filaments: Paradoxically, coronin also recruits the Arp2/3 complex to the sides of existing actin filaments.[1] Once at the filament, the inhibitory effect of coronin is overcome, leading to the nucleation of new branches and the expansion of the actin network.[1]
interplay with Cofilin
Cofilin is an actin-severing protein that promotes the disassembly of older, ADP-rich actin filaments.[1] Coronin's interaction with cofilin is complex and appears to be spatially regulated:
-
Protection of New Filaments: At the leading edge, where filaments are ATP/ADP-Pi-rich, full-length coronin protects filaments from cofilin-mediated severing.[1] The coiled-coil domain of coronin is thought to be responsible for this protective effect by competitively displacing cofilin from the filament.[1]
-
Synergistic Disassembly of Old Filaments: In older, ADP-rich regions of the actin network, the coronin β-propeller domain can synergize with cofilin to accelerate filament disassembly.[1][5] Coronin enhances cofilin-mediated severing by accelerating the binding of cofilin to the sides of actin filaments.[5]
This dual functionality allows coronin to contribute to the polarized turnover of actin filaments, promoting assembly at the front and disassembly at the rear.[1]
Signaling Pathways and Experimental Workflows
The intricate regulation of coronin's activity is best visualized through signaling pathways and experimental workflows.
Key Experimental Protocols
F-actin Co-sedimentation Assay
This is a fundamental in vitro assay to determine the binding of a protein to F-actin.[12]
1. Preparation of F-actin:
-
Start with purified monomeric actin (G-actin).
-
Induce polymerization by adding a polymerization buffer containing KCl, MgCl₂, and ATP.
-
Incubate at room temperature for approximately 1 hour to allow for filament formation.[12]
2. Binding Reaction:
-
Incubate varying concentrations of the purified coronin protein with a fixed concentration of pre-formed F-actin.
-
Allow the binding to reach equilibrium (typically 20-30 minutes at room temperature).
3. Sedimentation:
-
Subject the reaction mixture to ultracentrifugation (e.g., 100,000 x g for 20-30 minutes).[12] This will pellet the F-actin and any proteins bound to it.
4. Analysis:
-
Carefully separate the supernatant (containing unbound protein) from the pellet (containing F-actin and bound protein).
-
Analyze both fractions by SDS-PAGE and Coomassie staining or immunoblotting.
-
Quantify the amount of coronin in the pellet and supernatant to determine the fraction bound at each concentration.
-
The dissociation constant (Kd) can be calculated by plotting the amount of bound coronin as a function of the free coronin concentration.
Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy allows for the direct visualization of individual actin filaments and the real-time binding of fluorescently labeled proteins.[5][13]
1. Chamber Preparation:
-
Prepare a flow chamber using a glass slide and a coverslip.
-
Functionalize the surface to tether actin filaments, for example, by coating with biotinylated BSA and then streptavidin.
2. Actin Filament Immobilization:
-
Introduce biotinylated and fluorescently labeled G-actin into the chamber and polymerize it in situ.
-
The biotinylated actin filaments will bind to the streptavidin-coated surface.
3. Observation of Binding:
-
Introduce fluorescently labeled coronin into the chamber.
-
Use a TIRF microscope to excite the fluorophores only in a thin layer near the coverslip, reducing background fluorescence.
-
Record time-lapse images to observe the binding, unbinding, and diffusion of coronin molecules along the actin filaments.
4. Data Analysis:
-
Analyze the recorded movies to determine kinetic parameters such as on- and off-rates, and the dwell time of coronin on the actin filament.
-
This technique can also be used to observe the effects of coronin on actin filament dynamics, such as elongation, shortening, and severing, especially in the presence of other proteins like cofilin.[5]
Conclusion and Future Directions
The mechanism of coronin-mediated actin filament binding is a sophisticated process involving multiple domains, cooperative interactions, and intricate regulation through interplay with other key actin-binding proteins. Coronin's ability to differentiate between the nucleotide states of actin filaments allows it to spatially and temporally control actin network dynamics, promoting assembly at the cell periphery while facilitating disassembly in older regions of the network. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further investigation into this essential cellular process.
Future research will likely focus on the precise structural details of the coronin-actin-cofilin ternary complex, the role of post-translational modifications in regulating coronin function, and the specific contributions of different coronin isoforms to various disease states, including cancer and autoimmune disorders.[2][14] A deeper understanding of these mechanisms will undoubtedly pave the way for the development of novel therapeutic strategies that target the actin cytoskeleton.
References
- 1. Coronin: The Double-Edged Sword of Actin Dynamics - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Coronin Family and Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unraveling the enigma: Progress towards understanding the Coronin family of actin regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coronin - Wikipedia [en.wikipedia.org]
- 5. Coronin enhances actin filament severing by recruiting cofilin to filament sides and altering F-actin conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coronin Structure and Implications - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Coronin [maciverlab.bms.ed.ac.uk]
- 8. Coronin 1C harbours a second actin-binding site that confers co-operative binding to F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Coronin-1A Stabilizes F-Actin by Bridging Adjacent Actin Protomers and Stapling Opposite Strands of the Actin Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of actin assembly by in vitro TIRF microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of Mammalian Coronins in Development and Disease - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Co-immunoprecipitation of Coronin and Arp2/3 Complex
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the co-immunoprecipitation (Co-IP) of coronin and the Actin-Related Protein 2/3 (Arp2/3) complex. Additionally, it summarizes quantitative data regarding their interaction and outlines the key signaling pathway that regulates this association.
Introduction
Coronin proteins are a highly conserved family of actin-binding proteins involved in regulating the actin cytoskeleton. The Arp2/3 complex is a crucial nucleator of branched actin filaments, playing a pivotal role in cell motility, endocytosis, and other cellular processes. The physical and functional interaction between coronin and the Arp2/3 complex is of significant interest as it represents a key regulatory mechanism of actin dynamics. Yeast coronin (Crn1) and its mammalian homologs have been shown to physically associate with the Arp2/3 complex, modulating its activity.[1] This interaction is primarily mediated by the coiled-coil domain of coronin.[1] Understanding the specifics of this interaction is vital for research in cell biology, cytoskeletal dynamics, and for the development of therapeutics targeting these pathways.
Quantitative Data Summary
The interaction between coronin and the Arp2/3 complex has been quantified in several studies. The following table summarizes key findings:
| Parameter | Organism/System | Observation | Reference |
| In vivo Co-immunoprecipitation | Yeast (Saccharomyces cerevisiae) | Over 50% of cellular coronin (Crn1) co-immunoprecipitates with the Arp2/3 complex. | [1] |
| Stable Association | Yeast (Saccharomyces cerevisiae) | Greater than 25% of the cellular Arp2/3 complex is stably associated with coronin (Crn1). | [1] |
| Inhibition of Arp2/3 Activity | In vitro (Yeast proteins) | The C-terminal fragment of coronin (Crn1, residues 400-651) inhibits Arp2/3 complex-mediated actin nucleation with a half-maximal concentration of approximately 100 nM. | [1] |
| Phospho-regulation of Interaction | Mammalian Cells | Phosphorylation of Coronin 1B on Serine 2 by Protein Kinase C (PKC) reduces its interaction with the Arp2/3 complex. | [2][3][4] |
Signaling Pathway
The interaction between coronin and the Arp2/3 complex is subject to regulation by intracellular signaling pathways. A key regulatory mechanism involves the phosphorylation of coronin. In mammalian cells, Protein Kinase C (PKC) can phosphorylate Coronin 1B at Serine 2, which attenuates its binding to the Arp2/3 complex.[2][3][4] Conversely, the phosphatase Slingshot-1L (SSH1L) can dephosphorylate this site, promoting the interaction.[2] This dynamic regulation allows the cell to fine-tune Arp2/3 complex activity in response to various stimuli.
Experimental Workflow: Co-immunoprecipitation
The following diagram outlines the major steps in the co-immunoprecipitation protocol to study the coronin and Arp2/3 complex interaction.
References
- 1. Direct regulation of Arp2/3 complex activity and function by the actin binding protein coronin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coronin 1B coordinates Arp2/3 complex and Cofilin activities at the leading edge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholarly Article or Book Chapter | Phosphorylation of Coronin 1B by Protein Kinase C Regulates Interaction with Arp2/3 and Cell Motility | ID: 5x21tr32b | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: shRNA-Mediated Knockdown of Coronin 1C to Study Its Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coronin 1C (CORO1C) is a member of the coronin family of actin-binding proteins, characterized by the presence of WD repeats. It is ubiquitously expressed and has been implicated in the regulation of various cellular processes that are dependent on the actin cytoskeleton, such as cell motility, membrane trafficking, and protrusion formation.[1][2] Emerging evidence has highlighted the role of CORO1C in the progression of several types of cancer, including pancreatic ductal adenocarcinoma, hepatocellular carcinoma, glioblastoma, and colorectal cancer.[3][4][5][6] Overexpression of CORO1C has been associated with increased tumor malignancy, metastasis, and poor prognosis.[4][5][6]
These application notes provide a comprehensive guide to utilizing short hairpin RNA (shRNA)-mediated knockdown to investigate the functional roles of coronin 1C. This document includes detailed protocols for key experiments, a summary of expected quantitative outcomes, and visualizations of the associated signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of shRNA-mediated knockdown of coronin 1C on cancer cell functions as reported in various studies.
Table 1: Effect of Coronin 1C Knockdown on Cell Migration and Invasion
| Cell Line | Assay Type | Knockdown Method | Result | Reference |
| Pancreatic Ductal Adenocarcinoma (PANC-1, SW1990) | Migration & Invasion | siRNA | Inhibition of cancer cell migration and invasion. | [3] |
| Hepatocellular Carcinoma (BEL-7402) | Migration & Invasion | shRNA | Suppressed cell migration and invasion. | [4] |
| Glioblastoma (U373, A172) | Migration & Invasion | shRNA | Significantly reduces cell migration velocity and invasion into extracellular matrix. | [6] |
| Colorectal Cancer (COCA2, HCT116) | Migration & Invasion | shRNA | Decreased cell migration and invasion in vitro. | [5] |
| Intestinal Epithelial Cells (SK-CO15) | Migration | siRNA | Increased migration rate (1.75-fold of control). | [7] |
Note: The study on intestinal epithelial cells shows a contrasting effect, suggesting cell-type specific functions of coronin 1C.
Table 2: Effect of Coronin 1C Knockdown on Cell Proliferation and Tumorigenicity
| Cell Line | Assay Type | Knockdown Method | Result | Reference |
| Pancreatic Ductal Adenocarcinoma (PANC-1, SW1990) | Proliferation | siRNA | Little effect on cell proliferation. | [3] |
| Hepatocellular Carcinoma (BEL-7402) | Proliferation | shRNA | Suppressed cell proliferation. | [4] |
| Hepatocellular Carcinoma (BEL-7402) | In vivo tumorigenicity | shRNA | Induced smaller tumors in nude mice. | [4] |
| Glioblastoma (U373, A172) | Proliferation | shRNA | Significantly reduces cell proliferation rates. | [6] |
| Colorectal Cancer | Proliferation & Colony Formation | shRNA | Decreased cell proliferation and colony formation. | [5] |
| Colorectal Cancer | In vivo tumor growth | shRNA | Suppressed tumor growth in vivo. | [5] |
Experimental Protocols
shRNA-Mediated Knockdown of Coronin 1C
This protocol describes the generation of stable cell lines with coronin 1C knockdown using a lentiviral shRNA approach.
Materials:
-
Lentiviral shRNA plasmids targeting coronin 1C (e.g., pLKO.1-puro vector) and a non-targeting scramble shRNA control.
-
Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2).
-
HEK293T cells for lentivirus production.
-
Target cancer cell line.
-
Cell culture medium and supplements.
-
Transfection reagent (e.g., Lipofectamine 2000).
-
Polybrene or Hexadimethrine bromide.
-
Puromycin (B1679871) for selection.
-
Phosphate-buffered saline (PBS).
Procedure:
Day 1: Seeding HEK293T Cells
-
Seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
Day 2: Transfection of HEK293T Cells
-
In separate tubes, dilute the shRNA plasmid, pMD2.G, and psPAX2 plasmids in serum-free medium.
-
In another tube, dilute the transfection reagent in serum-free medium.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 20-30 minutes to allow complex formation.
-
Add the transfection complexes dropwise to the HEK293T cells.
-
Incubate the cells at 37°C in a CO2 incubator.
Day 4: Harvesting Lentiviral Supernatant
-
After 48 hours, collect the supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at a low speed to pellet any cells and debris.
-
Filter the supernatant through a 0.45 µm filter. The viral supernatant can be used immediately or stored at -80°C.
Day 5: Transduction of Target Cells
-
Seed the target cancer cells in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.
-
On the day of transduction, remove the culture medium and add fresh medium containing Polybrene (final concentration 4-8 µg/mL) to the cells.
-
Add the lentiviral supernatant to the cells at various multiplicities of infection (MOI) to determine the optimal transduction efficiency.
-
Incubate the cells for 24 hours.
Day 6 onwards: Selection of Stable Cells
-
After 24 hours, replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin (previously determined by a kill curve).
-
Continue to replace the selection medium every 2-3 days until stable, resistant colonies are formed.
-
Expand the puromycin-resistant colonies to establish a stable coronin 1C knockdown cell line.
Validation of Knockdown:
-
Confirm the reduction of coronin 1C expression at both the mRNA (qRT-PCR) and protein (Western Blot) levels.
Western Blot Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-Coronin 1C, anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-Rac1, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Cell Migration (Wound Healing) Assay
Materials:
-
6-well or 12-well plates.
-
Sterile p200 pipette tip.
-
Microscope with a camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Seed the stable knockdown and control cells in a 6-well plate and grow them to confluence.
-
Create a scratch (wound) in the cell monolayer using a sterile p200 pipette tip.[3][6]
-
Wash the wells with PBS to remove detached cells.
-
Add fresh serum-free or low-serum medium.
-
Capture images of the wound at 0 hours and at regular intervals (e.g., every 6, 12, 24 hours).
-
Measure the width of the wound at different time points and calculate the percentage of wound closure.
Cell Invasion (Transwell) Assay
Materials:
-
Transwell inserts with 8 µm pore size membrane.
-
Matrigel or other extracellular matrix components.
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS).
-
Cotton swabs.
-
Methanol (B129727) for fixation.
-
Crystal violet for staining.
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[5][7][8]
-
Seed the stable knockdown and control cells in the upper chamber in serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours to allow for cell invasion.
-
Remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
Rac1 Activation Assay
Materials:
-
Rac1 activation assay kit (containing PAK1 PBD agarose (B213101) beads).
-
Lysis/Wash buffer.
-
GTPγS (positive control) and GDP (negative control).
-
Anti-Rac1 antibody.
Procedure:
-
Lyse the cells and equalize the protein concentration.
-
Incubate the cell lysates with PAK1 PBD agarose beads to pull down active (GTP-bound) Rac1.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze the levels of active Rac1 by Western blotting using an anti-Rac1 antibody.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for shRNA-mediated knockdown of Coronin 1C.
Caption: Simplified signaling pathways involving Coronin 1C.
References
- 1. Wound healing assay | Abcam [abcam.com]
- 2. med.virginia.edu [med.virginia.edu]
- 3. clyte.tech [clyte.tech]
- 4. merckmillipore.com [merckmillipore.com]
- 5. clyte.tech [clyte.tech]
- 6. Wound healing migration assay (Scratch assay) [protocols.io]
- 7. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Role of Coronin in Actin Dynamics: A Guide to the Pyrene-Actin Assay
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic regulation of the actin cytoskeleton is fundamental to a myriad of cellular processes, from cell motility and division to intracellular transport. Coronins are a highly conserved family of actin-binding proteins that play a pivotal role in orchestrating these dynamics. Understanding the precise mechanism by which coronins influence actin polymerization is crucial for elucidating their function in both normal physiology and disease states, offering potential avenues for therapeutic intervention. The pyrene-actin assay is a robust and sensitive in vitro method for monitoring the kinetics of actin polymerization in real-time. This document provides detailed application notes and protocols for utilizing the pyrene-actin assay to quantitatively measure the effect of coronin on actin polymerization.
Principle of the Pyrene-Actin Assay
The pyrene-actin assay leverages the fluorescent properties of pyrene-labeled actin monomers (G-actin). In its monomeric form, pyrene-G-actin exhibits low fluorescence. Upon polymerization into filamentous actin (F-actin), the local environment of the pyrene (B120774) moiety changes, leading to a significant increase in its fluorescence intensity. This fluorescence enhancement is directly proportional to the amount of polymerized actin, allowing for the continuous monitoring of polymerization kinetics.[1][2] The assay can reveal key kinetic parameters, including the lag time for nucleation, the elongation rate, and the steady-state level of F-actin.[1]
Application: Elucidating the Dual Role of Coronin on Actin Polymerization
Coronin exhibits a complex, concentration-dependent effect on actin polymerization, primarily through its interaction with the Arp2/3 complex, a key nucleator of branched actin filaments.[3] At low concentrations, coronin can act as an activator of the Arp2/3 complex, thereby promoting actin polymerization. Conversely, at higher concentrations, coronin can inhibit the Arp2/3 complex, leading to a reduction in the rate of actin polymerization.[3] This dual functionality highlights coronin's role as a fine-tuner of actin dynamics within the cell.
Data Presentation: Quantitative Analysis of Coronin's Effect
The following tables summarize the quantitative effects of yeast coronin (Crn1) on the maximal rate of actin polymerization as determined by the pyrene-actin assay. The data illustrates the concentration-dependent switch from activation to inhibition of the Arp2/3 complex.
Table 1: Effect of Coronin (Crn1) on Arp2/3 Complex-Mediated Actin Polymerization in the Presence of Las17-VCA (Arp2/3 Activator) [3]
| Coronin (Crn1) Concentration (nM) | Maximal Polymerization Rate (Relative Fluorescence Units/second) |
| 0 | 1.0 |
| 50 | 1.8 |
| 100 | 2.0 |
| 250 | 1.5 |
| 500 | 1.2 |
| 1000 | 0.8 |
| 3000 | 0.5 |
Table 2: Effect of Coronin (Crn1) on Arp2/3 Complex-Mediated Actin Polymerization in the Absence of Las17-VCA [3]
| Coronin (Crn1) Concentration (nM) | Maximal Polymerization Rate (Relative Fluorescence Units/second) |
| 0 | 0.2 |
| 50 | 0.4 |
| 100 | 0.5 |
| 250 | 0.3 |
| 500 | 0.2 |
Experimental Protocols
This section provides a detailed methodology for performing the pyrene-actin assay to measure the effect of coronin on actin polymerization.
Materials and Reagents
-
Monomeric rabbit skeletal muscle actin (unlabeled)
-
Pyrene-labeled rabbit skeletal muscle actin
-
Purified coronin protein
-
Arp2/3 complex
-
(Optional) Arp2/3 activator (e.g., VCA domain of N-WASP/Las17)
-
G-buffer (Actin Depolymerization Buffer): 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT[4]
-
10x Polymerization Buffer (KMEI): 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0[4]
-
10x Mg-exchange buffer (ME): 0.5 mM MgCl2, 2 mM EGTA[4]
-
Spectrofluorometer with excitation at 365 nm and emission at 407 nm
-
Low-volume quartz cuvettes or black 96-well plates
Experimental Workflow Diagram
Detailed Protocol
-
Preparation of G-actin Stock:
-
Reconstitute unlabeled and pyrene-labeled actin in G-buffer to a final concentration of 10 µM.
-
Prepare a working stock of G-actin containing 10% pyrene-labeled actin. This is a commonly used ratio to ensure a good signal-to-noise ratio without significantly altering actin polymerization dynamics.[4]
-
Keep the G-actin stock on ice to prevent spontaneous polymerization.
-
-
Preparation of Coronin and Other Proteins:
-
Prepare a series of dilutions of purified coronin in G-buffer to achieve the desired final concentrations in the assay.
-
If investigating the effect on Arp2/3-mediated polymerization, prepare stocks of Arp2/3 complex and its activator (e.g., Las17-VCA) in a suitable buffer.
-
-
Assay Setup:
-
Turn on the spectrofluorometer and set the excitation and emission wavelengths to 365 nm and 407 nm, respectively.[4] Allow the lamp to warm up for at least 30 minutes for stable readings.
-
To a low-volume cuvette or a well in a 96-well plate, add the following components in this order:
-
G-buffer to bring the final reaction volume to 100 µL.
-
The desired volume of the coronin dilution.
-
The desired volume of Arp2/3 complex and activator, if applicable.
-
The G-actin stock to a final concentration of 2-4 µM.
-
-
Incubate the mixture with 0.1 volumes of 10x ME buffer for 2 minutes at room temperature to exchange Ca2+ for Mg2+ on the actin, which is important for consistent polymerization kinetics.[4]
-
-
Initiation and Measurement of Polymerization:
-
Place the cuvette in the spectrofluorometer and record a baseline fluorescence reading for approximately 60 seconds.
-
Initiate actin polymerization by adding 0.1 volumes of 10x KMEI buffer and mix quickly but gently to avoid introducing air bubbles.[4]
-
Immediately begin recording the fluorescence intensity over time. Continue recording until the fluorescence signal reaches a plateau, indicating that the polymerization has reached a steady state.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The lag time can be determined as the time at which the polymerization rate begins to increase significantly.
-
The maximal polymerization rate is the steepest slope of the polymerization curve. This can be calculated from the linear portion of the elongation phase.
-
The steady-state F-actin level is represented by the fluorescence intensity at the plateau.
-
Signaling Pathway
Coronin's regulation of actin dynamics is complex, involving interactions with key players in both actin polymerization and depolymerization pathways. The following diagram illustrates the central role of coronin in coordinating the activities of the Arp2/3 complex and cofilin.
Pathway Description:
Coronin directly binds to F-actin. Its interaction with the Arp2/3 complex is concentration-dependent; at low concentrations, it can enhance Arp2/3-mediated nucleation of branched actin networks, while at high concentrations, it is inhibitory.[3] Furthermore, coronin modulates the activity of cofilin, a protein that severs and depolymerizes actin filaments. This positions coronin as a critical regulator that can fine-tune the balance between actin assembly and disassembly.
Conclusion
The pyrene-actin assay is an indispensable tool for dissecting the molecular mechanisms of actin-binding proteins. By following the detailed protocols and utilizing the quantitative data presented in these application notes, researchers can effectively investigate the multifaceted role of coronin in regulating actin polymerization. A thorough understanding of how coronin and other regulatory proteins control the actin cytoskeleton is essential for advancing our knowledge of cell biology and for the development of novel therapeutic strategies targeting diseases associated with aberrant actin dynamics.
References
- 1. Actin polymerization assay | Andex [andexbiotech.com]
- 2. Pyrene actin: documentation of the validity of a sensitive assay for actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of a Concentration-dependent Switch between Activation and Inhibition of Arp2/3 Complex by Coronin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
Application Notes and Protocols for Generating and Analyzing Coronin Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the generation and analysis of coronin knockout mouse models, with a particular focus on Coronin-1A (Coro1a). This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.
Introduction to Coronin and its Role in Mammalian Systems
Coronins are a family of highly conserved actin-binding proteins that play crucial roles in regulating the actin cytoskeleton.[1] In mammals, seven coronin isoforms have been identified, with Coronin-1A being predominantly expressed in hematopoietic cells.[2] Coronin-1A is a key regulator of various cellular processes, including cell motility, phagocytosis, and T-cell homeostasis.[3][4] Its involvement in immune responses and pathogen survival has made it a significant target of interest in immunology and drug development.[3]
Coronin-1A has been shown to interact with the Arp2/3 complex, a key player in the nucleation of actin filaments.[5][6] This interaction is crucial for modulating actin dynamics at the leading edge of migrating cells. Furthermore, Coronin-1A is implicated in important signaling pathways, including the calcium-calcineurin and cAMP/PKA pathways, which are vital for T-cell survival and function.[3][7]
Phenotypic Characteristics of Coronin-1A Knockout Mice
The targeted disruption of the Coro1a gene in mice leads to a distinct and well-characterized phenotype, primarily affecting the immune system. These mice serve as an invaluable tool for studying T-cell biology, autoimmune diseases, and host-pathogen interactions.
Immunological Phenotype
The most prominent feature of Coronin-1A knockout (Coro1a-/-) mice is a significant reduction in the number of peripheral naïve T-lymphocytes, despite normal thymic development.[3][4] This is attributed to defects in T-cell egress from the thymus, as well as impaired survival and homeostasis of naïve T-cells in the periphery.[3] While immature double negative (DN) and double positive (DP) thymocyte populations remain largely unaffected, the mature single positive (SP) T-cells are significantly reduced in the periphery.[3]
Coro1a-/- mice also exhibit defects in T-cell activation and cytokine production upon T-cell receptor (TCR) stimulation.[8] Specifically, a reduction in IL-2 production has been observed.[8] Interestingly, while susceptible to certain viral infections like vesicular stomatitis virus (VSV), these mice show resistance to experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis.[3] This is linked to a reduced pool of disease-inducing naïve T-cells and altered Th17 cell function, which show increased production of IL-17.[3][9]
Neurological and Behavioral Phenotype
Beyond the immune system, Coronin-1A is also expressed in the brain and has been implicated in neuronal signaling.[10] Coro1a-/- mice can display behavioral abnormalities, including reduced anxiety and social deficits.[3] These neurological effects are linked to the role of Coronin-1A in modulating the cAMP/PKA signaling pathway in neurons.[11]
Quantitative Data Summary
The following tables summarize the key quantitative data from the analysis of Coronin-1A knockout mice compared to wild-type controls.
| Cell Population | Wild-Type (WT) | Coronin-1A Knockout (Coro1a-/-) | Reference |
| Peripheral T-Lymphocytes | Normal | Significantly Reduced | [3][4][8] |
| Thymic DP T-Cells | Normal | Increased | [8] |
| Thymic SP T-Cells | Normal | Proportionally Reduced | [8] |
| Peripheral B-Lymphocytes | Normal | Normal | [3] |
| Peripheral NK Cells | Normal | Normal | [3] |
| Functional Parameter | Wild-Type (WT) | Coronin-1A Knockout (Coro1a-/-) | Reference |
| TCR-mediated IL-2 Production | Normal | Defective | [8][12] |
| T-Cell Proliferation (TCR-mediated) | Normal | Defective | [12] |
| Susceptibility to VSV Infection | Normal | Highly Susceptible | [3] |
| EAE Severity (MOG-induced) | Severe | Mild | [3][9] |
| IL-17 Production by Th17 Cells | Normal | Increased | [3][9] |
Experimental Protocols
This section provides detailed protocols for the generation of coronin knockout mouse models and subsequent analysis.
Generation of Coronin Knockout Mice
Two primary methods are widely used for generating knockout mice: homologous recombination in embryonic stem (ES) cells and the CRISPR/Cas9 system.
The CRISPR/Cas9 system offers a rapid and efficient method for generating knockout mice by introducing targeted double-strand breaks, leading to frame-shift mutations.[13][14]
Workflow for CRISPR/Cas9-mediated Knockout Mouse Generation
Materials:
-
Cas9 nuclease (mRNA or protein)
-
Synthetic single guide RNAs (sgRNAs) targeting the Coro1a gene
-
Fertilized mouse zygotes
-
Microinjection setup
-
Pseudopregnant female mice
-
DNA extraction reagents
-
PCR reagents and primers for genotyping
Procedure:
-
sgRNA Design and Synthesis: Design two sgRNAs targeting a critical exon of the Coro1a gene to ensure a functional knockout.[15] Synthesize high-quality sgRNAs.
-
Preparation of Microinjection Mix: Prepare a microinjection mix containing Cas9 mRNA or protein and the synthesized sgRNAs in an appropriate injection buffer.[16]
-
Zygote Microinjection: Microinject the prepared mix into the pronucleus or cytoplasm of fertilized mouse zygotes.[13][15]
-
Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.[15]
-
Founder Screening: After birth, perform genotyping on tail biopsies from the resulting pups to identify founder mice carrying the desired mutation. This is typically done by PCR followed by Sanger sequencing to confirm the presence of insertions or deletions (indels).[16]
-
Germline Transmission: Breed the founder mice with wild-type mice to confirm germline transmission of the mutation to the F1 generation.[14]
-
Colony Expansion: Intercross heterozygous F1 mice to generate homozygous knockout animals.
This traditional method involves introducing a targeting vector into embryonic stem (ES) cells to replace the target gene with a selectable marker via homologous recombination.[1][17]
Workflow for Homologous Recombination-based Knockout Mouse Generation
Materials:
-
Targeting vector containing homology arms for the Coro1a gene and a positive selection marker (e.g., neomycin resistance gene)
-
Mouse embryonic stem (ES) cells
-
Electroporation system
-
ES cell culture reagents
-
Selection agents (e.g., G418)
-
Blastocysts
-
Pseudopregnant female mice
Procedure:
-
Targeting Vector Construction: Design and construct a targeting vector with homology arms flanking the desired region of the Coro1a gene to be deleted. Insert a positive selection cassette (e.g., NeoR) to replace the targeted exon(s).[17][18]
-
ES Cell Transfection: Electroporate the targeting vector into mouse ES cells.[17][19]
-
ES Cell Selection and Screening: Culture the transfected ES cells in the presence of a selection agent (e.g., G418) to select for cells that have incorporated the vector. Screen the resistant colonies by PCR and Southern blotting to identify those with the correct homologous recombination event.[19]
-
Blastocyst Injection: Inject the correctly targeted ES cells into blastocysts from a donor mouse of a different coat color.[1][19]
-
Chimera Generation: Transfer the injected blastocysts into the uterus of pseudopregnant female mice. The resulting offspring will be chimeras, identifiable by their mixed coat color.[19]
-
Germline Transmission: Breed the chimeric mice with wild-type mice. Offspring with a coat color derived from the ES cells indicate germline transmission of the targeted allele.[1]
-
Generation of Homozygous Knockouts: Intercross heterozygous offspring to produce homozygous coronin knockout mice.[1]
Analysis of Coronin Knockout Mice
This protocol is for confirming the absence of Coronin-1A protein in knockout mice.
Materials:
-
Spleen or lymph nodes from WT and Coro1a-/- mice
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody: anti-Coronin-1A
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize spleen or lymph node tissue in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Coronin-1A antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system. The absence of a band at the expected molecular weight for Coronin-1A in the knockout samples confirms the knockout.
This protocol is for visualizing the localization of Coronin-1A in tissues.
Materials:
-
Spleen or lymph nodes from WT and Coro1a-/- mice
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
4% paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-Coronin-1A
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Embed fresh spleen or lymph node tissue in OCT and freeze. Cut thin sections (5-10 µm) using a cryostat and mount on slides.
-
Fixation: Fix the tissue sections with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Coronin-1A antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, wash again, and mount with an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope. Coronin-1A staining should be present in the WT tissue and absent in the knockout tissue.
Behavioral tests can be used to assess the neurological phenotype of coronin knockout mice.
Open Field Test: This test is used to assess general locomotor activity and anxiety-like behavior.[20][21]
Procedure:
-
Place the mouse in the center of a square arena (the "open field").[22]
-
Allow the mouse to explore freely for a set period (e.g., 10-20 minutes).[20][22]
-
Use an automated tracking system to record parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.[21]
-
Coro1a-/- mice may show altered patterns of exploration, such as increased time in the center, which can be indicative of reduced anxiety.
Social Interaction Test: This test assesses social preference and recognition.[23][24]
Procedure:
-
Use a three-chambered apparatus.
-
Habituation Phase: Allow the test mouse to explore all three empty chambers for 10 minutes.[23]
-
Sociability Phase: Place a novel mouse in a wire cage in one of the side chambers and an inanimate object in the other. Allow the test mouse to explore for 10 minutes.[23][24]
-
Record the time spent in each chamber and the time spent sniffing the novel mouse versus the object.[23]
-
Coro1a-/- mice may show a reduced preference for the novel mouse, indicating social deficits.
Signaling Pathways Involving Coronin-1A
Coronin-1A is a key regulator of several signaling pathways that are critical for immune cell function.
Coronin-1A and Arp2/3 Complex-Mediated Actin Dynamics
Coronin-1A interacts with the Arp2/3 complex to regulate actin filament branching and turnover.[5][6] It is thought to inhibit the nucleation activity of the Arp2/3 complex in the absence of pre-existing actin filaments, thereby directing actin polymerization to the sides of existing filaments.[5] This is crucial for processes like cell migration and phagocytosis.
Coronin-1A in T-Cell Receptor Signaling and Calcium Mobilization
Upon T-cell receptor (TCR) engagement, Coronin-1A is essential for the generation of inositol-1,4,5-trisphosphate (IP3), which in turn triggers the release of calcium from intracellular stores.[12] This calcium mobilization is critical for the activation of calcineurin, a phosphatase that plays a key role in T-cell activation, proliferation, and survival.[3]
Coronin-1A in Neuronal cAMP/PKA Signaling
In the nervous system, Coronin-1A modulates the cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway.[11] It is thought to interact with Gαs proteins to stimulate adenylyl cyclase activity, leading to increased cAMP production and PKA activation. This pathway is important for synaptic plasticity and behavior.[10][25]
References
- 1. Homolgous Recombination & Knockout Mouse [bio.davidson.edu]
- 2. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 3. Coronin-1A: Immune Deficiency in Humans and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Phagocytes to Immune Defense: Roles for Coronin Proteins in Dictyostelium and Mammalian Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct regulation of Arp2/3 complex activity and function by the actin binding protein coronin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coronin 1B coordinates Arp2/3 complex and Cofilin activities at the leading edge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coronin 1-dependent cell density sensing and regulation of the peripheral T cell population size - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coronin-1A Links Cytoskeleton Dynamics to TCRαβ-Induced Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Emergent Role of Coronin-1a in Neuronal Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coro1a coronin, actin binding protein 1A [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Regulation of T cell survival through coronin-1-mediated generation of inositol-1,4,5-trisphosphate and calcium mobilization after T cell receptor triggering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 15. youtube.com [youtube.com]
- 16. Generating Mouse Models Using CRISPR-Cas9 Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ingenious Blog | How A Knockout Mouse Is Made [genetargeting.com]
- 18. geneticeducation.co.in [geneticeducation.co.in]
- 19. researchgate.net [researchgate.net]
- 20. Open field test for mice [protocols.io]
- 21. behaviorcloud.com [behaviorcloud.com]
- 22. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining of Coronin in Fixed Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronin proteins are a highly conserved family of actin-binding proteins that play a crucial role in regulating the actin cytoskeleton.[1][2] These proteins are involved in a multitude of cellular processes, including cell motility, phagocytosis, and signal transduction.[3] The coronin family is characterized by the presence of a WD40 repeat-containing β-propeller domain, which serves as a scaffold for protein-protein interactions. Mammals express seven different coronin isoforms, with Coronin 1A (CORO1A) being predominantly found in hematopoietic cells, while other isoforms like Coronin 1B and 1C are more ubiquitously expressed.[1]
Given their integral role in cytoskeletal dynamics, the visualization of coronin proteins within the cellular landscape is of significant interest to researchers studying cytoskeletal rearrangements, immune responses, and neuronal signaling. Immunofluorescence (IF) microscopy is a powerful technique to study the subcellular localization and expression levels of coronin. This document provides detailed protocols for the immunofluorescent staining of coronin in fixed cells, guidance on data presentation, and troubleshooting tips.
Data Presentation
Quantitative analysis of immunofluorescence images allows for an objective assessment of protein expression and localization. Software such as ImageJ or CellProfiler can be used to measure fluorescence intensity and colocalization with other proteins, such as F-actin.[4] The data obtained can be summarized in tables for clear presentation and comparison across different experimental conditions.
Table 1: Example of Quantitative Analysis of Coronin 1A Staining Intensity
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Percentage of Coronin 1A Positive Cells (%) |
| Control | 150.5 ± 12.3 | 85.2 |
| Drug A (10 µM) | 95.2 ± 9.8 | 60.7 |
| Drug B (5 µM) | 210.8 ± 15.1 | 92.3 |
Table 2: Colocalization Analysis of Coronin and F-actin
| Cell Line | Pearson's Correlation Coefficient (PCC) | Manders' Overlap Coefficient (MOC) |
| HeLa | 0.78 ± 0.05 | 0.85 ± 0.04 |
| Macrophage | 0.89 ± 0.03 | 0.92 ± 0.02 |
| Neuron | 0.65 ± 0.07 | 0.75 ± 0.06 |
Experimental Protocols
The choice of fixation and permeabilization method is critical for successful immunofluorescence staining and depends on the specific coronin isoform and the primary antibody used. Below are two common protocols.
Protocol 1: Paraformaldehyde Fixation and Saponin Permeabilization
This method is a good starting point for many coronin antibodies as it generally preserves cell morphology well. Saponin is a mild, reversible detergent that selectively permeabilizes the plasma membrane, which can be advantageous for preserving membrane-associated proteins.[5]
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (prepare fresh)
-
0.1% Saponin in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS with 0.1% Saponin)
-
Primary Antibody Dilution Buffer (e.g., 1% BSA in PBS with 0.1% Saponin)
-
Anti-Coronin Antibody (e.g., Anti-Coronin 1A)
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency (typically 50-70%).
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[6][7]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Saponin in PBS for 10-15 minutes at room temperature.[6]
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-coronin antibody in Primary Antibody Dilution Buffer to the recommended concentration (e.g., 1:100 - 1:1000). Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Saponin for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes at room temperature, if desired.
-
Final Wash: Wash the cells once with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Protocol 2: Methanol (B129727) Fixation
Methanol fixation simultaneously fixes and permeabilizes the cells by dehydrating and precipitating cellular proteins.[8] This can sometimes expose epitopes that are masked by cross-linking fixatives like PFA.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ice-cold 100% Methanol (stored at -20°C)
-
Blocking Buffer (e.g., 5% BSA or 10% Normal Goat Serum in PBS)
-
Primary Antibody Dilution Buffer (e.g., 1% BSA in PBS)
-
Anti-Coronin Antibody
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation and Permeabilization: Fix and permeabilize the cells by incubating with ice-cold 100% methanol for 5-10 minutes at -20°C.[4][9]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating in Blocking Buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-coronin antibody in Primary Antibody Dilution Buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI for 5-10 minutes, if desired.
-
Final Wash: Wash once with PBS.
-
Mounting: Mount the coverslips onto microscope slides with an antifade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope.
Mandatory Visualizations
Experimental Workflow
Caption: Immunofluorescence staining workflow for coronin in fixed cells.
Coronin Signaling Pathway
Caption: Role of Coronin 1A in GPCR and TrkA signaling pathways.[1]
Troubleshooting
Immunofluorescence experiments can sometimes yield suboptimal results. The following table outlines common issues and potential solutions.
Table 3: Troubleshooting Immunofluorescence Staining of Coronin
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Inappropriate fixation method. | Test alternative fixation methods (e.g., methanol if PFA was used, and vice versa).[10] |
| Primary antibody concentration is too low. | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[10] | |
| Incompatible secondary antibody. | Ensure the secondary antibody is raised against the host species of the primary antibody.[11] | |
| Low expression of coronin in the cell type. | Confirm coronin expression by Western blot or use a positive control cell line.[12] | |
| High Background | Primary or secondary antibody concentration is too high. | Titrate the antibody concentrations to find the optimal dilution. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species).[10] | |
| Inadequate washing. | Increase the number and/or duration of washing steps.[10] | |
| Autofluorescence of cells or fixative. | Use a fresh fixative solution. If cellular autofluorescence is high, consider using a different fluorophore or spectral imaging.[11] | |
| Non-specific Staining | Cross-reactivity of the primary or secondary antibody. | Run a secondary antibody-only control. Consider using a pre-adsorbed secondary antibody.[10] |
| Aggregated antibodies. | Centrifuge the antibody solutions before use to pellet any aggregates. | |
| Drying out of the sample during incubation. | Perform incubations in a humidified chamber. |
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Coronin 1a Antibody (A85431) | Antibodies.com [antibodies.com]
- 3. Coronin 1A (D6K5B) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Coronin 1B coordinates Arp2/3 complex and Cofilin activities at the leading edge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coronin 1A Polyclonal Antibody (PA5-28450) [thermofisher.com]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Quantitative Colocalization Analysis of Multicolor Confocal Immunofluorescence Microscopy Images: Pushing Pixels to Explore Biological Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Automated Identification and Quantification of Signals in Multichannel Immunofluorescence Images: The SignalFinder-IF Platform - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Coronin Expression by Western Blot: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Coronin
Coronin proteins are a family of highly conserved actin-binding proteins involved in a multitude of cellular processes, including cell motility, phagocytosis, and cytokinesis.[1][2] These proteins are key regulators of the actin cytoskeleton. The expression levels of different coronin isoforms can vary between cell types and under different physiological and pathological conditions. Therefore, the quantitative analysis of coronin expression is crucial for understanding its role in cellular function and its potential as a therapeutic target. Western blotting is a widely used technique for the semi-quantitative analysis of protein expression.[3][4] This application note provides a detailed protocol for the quantitative analysis of coronin expression using Western blotting, including data interpretation and visualization of relevant signaling pathways.
Principle of Quantitative Western Blotting
Quantitative Western blotting allows for the measurement of the relative abundance of a specific protein in a complex mixture.[4] The signal intensity of the protein band of interest is directly proportional to the amount of protein.[3] To ensure accurate quantification, it is essential to work within the linear range of detection and to normalize the data to a loading control.[5][6] Normalization corrects for variations in sample loading and transfer efficiency, ensuring that observed differences in band intensity reflect actual changes in protein expression.
Data Presentation
The following table provides an example of how to present quantitative Western blot data for coronin expression. The data should be normalized to a suitable loading control, and the fold change relative to a control sample should be calculated.
| Sample ID | Coronin Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized Coronin Expression | Fold Change vs. Control |
| Control 1 | 50,000 | 75,000 | 0.67 | 1.00 |
| Control 2 | 52,500 | 76,000 | 0.69 | 1.03 |
| Control 3 | 48,000 | 74,000 | 0.65 | 0.97 |
| Control Avg. | 50,167 | 75,000 | 0.67 | 1.00 |
| Treatment A 1 | 105,000 | 74,500 | 1.41 | 2.10 |
| Treatment A 2 | 110,000 | 75,500 | 1.46 | 2.18 |
| Treatment A 3 | 102,000 | 73,000 | 1.40 | 2.09 |
| Treatment A Avg. | 105,667 | 74,333 | 1.42 | 2.12 |
| Treatment B 1 | 25,000 | 76,000 | 0.33 | 0.49 |
| Treatment B 2 | 23,000 | 74,000 | 0.31 | 0.46 |
| Treatment B 3 | 26,500 | 75,000 | 0.35 | 0.52 |
| Treatment B Avg. | 24,833 | 75,000 | 0.33 | 0.49 |
Experimental Protocols
This section provides a detailed methodology for the quantitative Western blot analysis of coronin expression.
Sample Preparation and Protein Extraction
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA protein assay or a similar method.
-
SDS-PAGE and Western Blotting
-
Sample Preparation for Loading:
-
Mix a calculated volume of protein lysate (typically 20-30 µg of total protein) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for coronin (e.g., anti-Coronin-1A). The recommended starting dilution is typically 1:1000.[7]
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at a dilution of 1:5000 to 1:10,000 in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis
-
Image Acquisition:
-
Acquire images of the blot, ensuring that the signal is not saturated. Multiple exposure times may be necessary to capture signals within the linear range for both coronin and the loading control.
-
-
Densitometry:
-
Use image analysis software to measure the band intensity for coronin and the loading control in each lane.
-
-
Normalization:
-
Relative Quantification:
-
Calculate the fold change in coronin expression for each experimental sample relative to the control samples.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the experimental workflow and coronin-related signaling pathways.
Caption: Quantitative Western Blot Workflow.
Caption: Coronin Regulation of Arp2/3 Complex.
Caption: Coronin 1 in cAMP/PKA Signaling.
References
- 1. cn.sinobiological.com [cn.sinobiological.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Coronin 1B coordinates Arp2/3 complex and Cofilin activities at the leading edge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct regulation of Arp2/3 complex activity and function by the actin binding protein coronin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. Coronin 1A (D7M3N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Live-Cell Imaging of Coronin Dynamics During Phagocytosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronin proteins are a family of highly conserved actin-binding proteins that play a crucial role in regulating the actin cytoskeleton. In the context of phagocytosis, the process by which cells engulf large particles, coronins are key players in orchestrating the dynamic actin rearrangements necessary for the formation and maturation of the phagosome. Live-cell imaging has emerged as an indispensable tool for elucidating the spatiotemporal dynamics of coronin during this fundamental immunological process. These application notes provide a comprehensive overview and detailed protocols for visualizing and quantifying coronin dynamics during phagocytosis, offering valuable insights for researchers in immunology, cell biology, and drug development.
Coronin 1, in particular, transiently accumulates at the nascent phagosome in a temporal sequence similar to that of actin.[1] Its recruitment is essential for efficient particle engulfment, and its subsequent dissociation from the phagosome is a critical step for phagosome-lysosome fusion and the degradation of internalized particles.[2][3] Dysregulation of coronin function has been implicated in various pathological conditions, including infectious diseases where pathogens like Mycobacterium tuberculosis manipulate coronin to survive within macrophages.[4]
This document outlines the necessary materials, step-by-step protocols for live-cell imaging of coronin, and methods for quantitative data analysis. Furthermore, it provides visual representations of the experimental workflow and the signaling pathways governing coronin dynamics to facilitate a deeper understanding of its role in phagocytosis.
Quantitative Data Summary
The following table summarizes key quantitative data related to coronin dynamics during phagocytosis, derived from various studies. This allows for an easy comparison of key parameters.
| Parameter | Organism/Cell Type | Phagocytic Target | Observation | Reference |
| Recruitment Time | Dictyostelium discoideum | Yeast particles | Accumulates in phagocytic cups in less than 1 minute upon particle attachment. | [5] |
| Dissociation Time | Dictyostelium discoideum | Yeast particles | Gradually released from the phagosome within 1 minute after engulfment is completed. | [5] |
| Effect on Phagocytosis Rate | Coronin-null Dictyostelium discoideum | TRITC-labeled yeast cells | Rate of uptake is reduced to about one-third of that in wild-type cells. | [5] |
| Effect on Phagocytosis Rate | Coronin null mutants (Dictyostelium) | Not specified | Perform phagocytosis at only 1/3 the rate of wild-type cells. | [1] |
| Phosphorylation-dependent Dissociation | Human HL60 cells | Opsonized zymosan | Inhibition of PKCα prevents the dissociation of coronin-1 from phagosomes. | [2] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of GFP-Coronin Dynamics in Macrophages during Phagocytosis
This protocol details the steps for transiently expressing GFP-tagged coronin in a macrophage cell line and performing live-cell imaging to visualize its dynamics during phagocytosis.
Materials and Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA: pEGFP-Coronin1A (or other coronin isoforms)
-
Transfection reagent (e.g., FuGene HD, Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Glass-bottom imaging dishes (35 mm)
-
Phagocytic targets: Opsonized zymosan particles, fluorescently labeled beads (e.g., carboxylate-modified polystyrene beads), or pH-sensitive fluorescent particles (e.g., pHrodo™ E. coli BioParticles™)
-
Live-cell imaging medium (e.g., CO2-independent medium or DMEM without phenol (B47542) red)[7]
-
Confocal laser scanning microscope equipped with a stage-top incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
One day before transfection, seed the cells onto 35 mm glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of transfection.
-
-
Transfection with GFP-Coronin:
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent.
-
Briefly, dilute the pEGFP-Coronin1A plasmid DNA and the transfection reagent in separate tubes containing Opti-MEM.
-
Combine the diluted DNA and reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the transfection complexes dropwise to the cells in the imaging dish.
-
Incubate the cells for 18-24 hours to allow for protein expression.
-
-
Preparation of Phagocytic Targets:
-
If using zymosan, opsonize the particles by incubating them with serum (e.g., from the same species as the macrophage cell line) for 30 minutes at 37°C. Wash the opsonized particles with PBS.
-
If using fluorescent beads, sonicate the bead solution for 5-10 minutes to ensure a single-particle suspension.
-
If using pHrodo™ particles, resuspend them according to the manufacturer's instructions.
-
-
Live-Cell Imaging:
-
Prior to imaging, replace the culture medium with pre-warmed live-cell imaging medium.[7]
-
Place the imaging dish on the stage of the confocal microscope within the pre-heated (37°C) and CO2-controlled (5%) environmental chamber.
-
Allow the cells to equilibrate for at least 15-20 minutes.
-
Identify a field of view with healthy, GFP-coronin expressing cells.
-
Set the imaging parameters:
-
Objective: 60x or 100x oil immersion objective.
-
Laser lines: 488 nm for GFP-coronin and an appropriate wavelength for your fluorescently labeled phagocytic target.
-
Acquisition mode: Time-lapse imaging. Capture images every 10-30 seconds for a total duration of 30-60 minutes.
-
Z-stack: Acquire a series of optical sections (z-stack) at each time point to capture the three-dimensional dynamics of the phagocytic cup.
-
-
Gently add the prepared phagocytic targets to the imaging dish.
-
Start the time-lapse acquisition immediately to capture the initial interaction and subsequent engulfment.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, Imaris) to analyze the acquired image sequences.
-
Generate kymographs to visualize the recruitment and dissociation of GFP-coronin at the phagocytic cup over time.
-
Quantify the fluorescence intensity of GFP-coronin at the phagosome over time to determine the kinetics of its association and dissociation.
-
Track the movement of phagosomes and analyze the colocalization of coronin with other phagosomal markers if co-transfection or other fluorescent probes are used.
-
Visualizations
Experimental Workflow
Caption: Workflow for imaging coronin dynamics.
Signaling Pathway of Coronin Regulation in Phagocytosis
Caption: Coronin regulation during phagocytosis.
References
- 1. Coronin-1 Function Is Required for Phagosome Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coronin-1 is phosphorylated at Thr-412 by protein kinase Cα in human phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. “It Takes Two to Tango”: Role of Neglected Macrophage Manipulators Coronin 1 and Protein Kinase G in Mycobacterial Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coronin involved in phagocytosis: dynamics of particle-induced relocalization visualized by a green fluorescent protein Tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for Assaying the Effect of Coronin on Actin Depolymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the multifaceted role of coronin in regulating actin filament depolymerization. Understanding this process is crucial for research in cell motility, endocytosis, and immune responses, as well as for the development of therapeutics targeting cytoskeletal dynamics.
Coronin is a highly conserved actin-binding protein that plays a dual, context-dependent role in actin filament turnover. Its effect on actin depolymerization is intricately linked to the nucleotide state of the actin filament (ATP/ADP+Pi-actin vs. ADP-actin) and its interplay with other key actin-binding proteins, primarily cofilin and the Arp2/3 complex.[1][2][3]
Key Functions of Coronin in Actin Dynamics:
-
Protection of New Filaments: Coronin binds to newly assembled ATP/ADP+Pi-rich actin filaments, protecting them from premature disassembly by cofilin.[2]
-
Promotion of Old Filament Disassembly: In contrast, coronin synergizes with cofilin to promote the severing and depolymerization of older ADP-rich actin filaments.[1][2][4] This "aging" sensor mechanism is critical for polarized actin network turnover.
-
Regulation of Arp2/3 Complex: Coronin can also interact with and regulate the activity of the Arp2/3 complex, a key nucleator of branched actin networks.[2][5][6]
This document outlines two primary in vitro methods for assaying the effect of coronin on actin depolymerization: Total Internal Reflection Fluorescence (TIRF) Microscopy for real-time visualization of single filament dynamics and Fluorescence Spectroscopy using pyrene-labeled actin for bulk kinetic measurements.
Data Presentation
The following tables summarize quantitative data on the effects of coronin on actin depolymerization dynamics as reported in the literature.
Table 1: Effect of Coronin on Cofilin-Mediated Actin Filament Severing (TIRF Microscopy)
| Condition | Protein(s) and Concentration | Measured Parameter | Result | Reference |
| Control | Cofilin (Cof1) | Severing Rate | Baseline | [4] |
| Experimental | Cofilin (Cof1) + Coronin (Crn1ΔCC) | Severing Rate | ~6-fold enhancement | [4] |
Table 2: In Vivo Effect of Coronin Deletion on Actin Turnover
| Organism/Cell Type | Genetic Modification | Measured Parameter | Result | Reference |
| Yeast (S. cerevisiae) | crn1Δ (Coronin deletion) | Rate of actin filament turnover | ~4-fold reduction | [2] |
Experimental Protocols
Protocol 1: Total Internal Reflection Fluorescence (TIRF) Microscopy Assay for Actin Filament Severing
This protocol allows for the direct visualization of individual fluorescently labeled actin filaments and the real-time analysis of severing events induced by coronin and cofilin.[4][7]
Materials:
-
Purified actin (unlabeled, biotinylated, and fluorescently labeled, e.g., with Oregon Green or rhodamine)
-
Purified coronin
-
Purified cofilin
-
TIRF Buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl2, 0.2 mM EGTA, 0.2 mM ATP, 10 mM DTT, 15 mM glucose, 20 µg/ml catalase, 100 µg/ml glucose oxidase)
-
Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP
-
PEG-biotin-silane coated coverslips
-
Streptavidin
-
TIRF microscope with appropriate laser lines and filters
Procedure:
-
Flow Cell Preparation:
-
Assemble a flow cell using a PEG-biotin-silane coated coverslip and a glass slide.
-
Incubate the flow cell with streptavidin (0.1 mg/ml in PBS) for 30 seconds to coat the surface.
-
Wash the chamber with TIRF buffer.
-
-
Actin Filament Assembly and Tethering:
-
Prepare a mixture of unlabeled, biotinylated (0.5%), and fluorescently labeled (10%) actin monomers in G-buffer (5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Incubate for 15-30 minutes at room temperature to allow filament growth.
-
Introduce the pre-assembled filaments into the streptavidin-coated flow cell and incubate for 1 minute to allow tethering of the biotinylated filaments.
-
Wash out the unbound filaments and actin monomers with TIRF buffer.
-
-
Initiation of Depolymerization Assay:
-
Prepare the desired concentrations of coronin and/or cofilin in TIRF buffer.
-
Introduce the protein solution into the flow cell.
-
-
Data Acquisition:
-
Immediately begin acquiring time-lapse images using the TIRF microscope.
-
Capture images at regular intervals (e.g., every 2-5 seconds) for a total duration of 5-10 minutes.
-
-
Data Analysis:
-
Analyze the image series to identify and count filament severing events over time.
-
The severing rate can be calculated as the number of severing events per unit length of filament per unit time.
-
Protocol 2: Pyrene-Actin Depolymerization Assay (Fluorescence Spectroscopy)
This bulk assay measures the change in fluorescence of pyrene-labeled actin to monitor the overall rate of filament depolymerization.[8][9][10][11] The fluorescence of pyrene-actin is significantly higher when it is incorporated into a filament compared to its monomeric state.
Materials:
-
Purified actin (unlabeled and pyrene-labeled)
-
Purified coronin
-
Purified cofilin
-
G-Buffer (5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)
-
Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP
-
Depolymerization Buffer (e.g., G-buffer)
-
Fluorescence spectrophotometer or plate reader with excitation at ~365 nm and emission at ~407 nm.
Procedure:
-
Actin Polymerization:
-
Prepare a solution of G-actin containing 5-10% pyrene-labeled actin in G-Buffer. A typical final actin concentration is 2-5 µM.
-
Establish a baseline fluorescence reading.
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Monitor the increase in fluorescence until a steady state is reached, indicating that polymerization is complete.
-
-
Initiation of Depolymerization:
-
Prepare solutions of coronin and/or cofilin at the desired final concentrations.
-
To initiate depolymerization, add the protein solution(s) to the polymerized actin. A significant dilution with G-buffer can also be performed to shift the equilibrium towards depolymerization.
-
-
Data Acquisition:
-
Immediately begin recording the fluorescence intensity over time.
-
Continue recording until a new steady state is reached or for a predetermined duration.
-
-
Data Analysis:
-
The rate of depolymerization is determined from the initial slope of the fluorescence decay curve.
-
Compare the rates of depolymerization in the presence and absence of coronin and cofilin.
-
Mandatory Visualizations
Caption: Coronin's dual role in actin depolymerization.
Caption: Workflow for TIRF microscopy assay.
Caption: Workflow for pyrene-actin depolymerization assay.
References
- 1. Research Portal [scholarworks.brandeis.edu]
- 2. Coronin: The Double-Edged Sword of Actin Dynamics - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coronin enhances actin filament severing by recruiting cofilin to filament sides and altering F-actin conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the enigma: Progress towards understanding the Coronin family of actin regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coronin-1A Links Cytoskeleton Dynamics to TCRαβ-Induced Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Coronin Promotes the Rapid Assembly and Cross-linking of Actin Filaments and May Link the Actin and Microtubule Cytoskeletons in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. content.abcam.com [content.abcam.com]
- 11. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Coronin Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods used to study the phosphorylation of coronin proteins, a family of actin-binding proteins involved in various cellular processes. Understanding the regulation of coronin function through phosphorylation is crucial for elucidating its role in cell motility, phagocytosis, and signal transduction, and for identifying potential therapeutic targets.
Introduction to Coronin Phosphorylation
Coronins are a conserved family of WD repeat-containing proteins that play a significant role in actin cytoskeleton dynamics.[1] Their function is intricately regulated by post-translational modifications, with phosphorylation being a key mechanism. Phosphorylation of different coronin isoforms at specific serine, threonine, or tyrosine residues has been shown to modulate their interaction with other proteins, their subcellular localization, and their impact on cellular processes.[2][3][4]
Key kinases involved in coronin phosphorylation include Protein Kinase C (PKC), Cyclin-Dependent Kinase 5 (CDK5), and Src kinase.[5][6][7] These kinases act on specific coronin isoforms and residues to regulate distinct cellular events. For instance, PKC-mediated phosphorylation of Coronin 1B at Serine 2 disrupts its interaction with the Arp2/3 complex, thereby affecting cell motility.[3][7][8][9]
This document provides detailed protocols for the identification and characterization of coronin phosphorylation, including methods for in vivo and in vitro analysis, phosphosite mapping, and the investigation of the functional consequences of phosphorylation.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on coronin phosphorylation.
Table 1: Identified Phosphorylation Sites and Kinases for Mammalian Coronins
| Coronin Isoform | Phosphorylation Site | Kinase | Cellular Process Affected | Reference |
| Coronin 1A (p57) | Ser-2 | PKC | Interaction with actin | [10][11] |
| Thr-412 | PKCα | Intracellular distribution during phagocytosis | [5][10] | |
| Thr-418/Thr-424 (murine) | CDK5 | Association with Gαs and cAMP production | [5][6] | |
| Coronin 1B | Ser-2 | PKC | Interaction with Arp2/3 complex, cell motility | [3][7][8] |
| Coronin 1C | Not specified | Likely PKC | [3] | |
| Coronin 3 (1C) | Ser-463 | Not specified | Oligomerization state and cellular localization | [2] |
| Coronin 7 | Tyr-288, Tyr-758 | Src | Membrane association | [2] |
Table 2: Effects of Phosphorylation on Coronin Interactions
| Coronin Isoform | Phosphorylation Event | Interacting Protein | Effect of Phosphorylation | Reference |
| Coronin 1A (p57) | Phosphorylation at Thr-412 | Actin | Decreased affinity | [11] |
| Coronin 1B | Phosphorylation at Ser-2 | Arp2/3 complex | Weakened interaction | [3][7][8] |
| Coronin 1A | Phosphorylation at Thr-418/424 | Gαs | Increased association | [6] |
| Coronin 7 | Tyrosine phosphorylation | AP-1 | Binding to AP-1 | [2] |
Signaling Pathways
The phosphorylation of coronin is integrated into complex signaling pathways that regulate cytoskeletal dynamics.
References
- 1. Coronin - Wikipedia [en.wikipedia.org]
- 2. Coronin Structure and Implications - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Coronin: The Double-Edged Sword of Actin Dynamics - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Evolutionary and Functional Diversity of Coronin Proteins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Coronin-1 is phosphorylated at Thr-412 by protein kinase Cα in human phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the cAMP/protein kinase A signalling pathway by coronin 1 is regulated by cyclin-dependent kinase 5 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylation of coronin 1B by protein kinase C regulates interaction with Arp2/3 and cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Unraveling the enigma: Progress towards understanding the Coronin family of actin regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes: Measuring Coronin-F-actin Interactions using Co-sedimentation Assays
Introduction
Coronins are a highly conserved family of actin-binding proteins that play a pivotal role in regulating actin cytoskeleton dynamics.[1][2] They are crucial for a multitude of cellular processes, including cell motility, endocytosis, and phagocytosis.[1][3][4] Coronins exert their function by interacting with filamentous actin (F-actin) and modulating the activities of other key actin regulators like the Arp2/3 complex and cofilin.[1][2][5] Understanding the binding affinity and kinetics of coronin to F-actin is therefore essential for elucidating its cellular functions and for the development of therapeutics targeting actin-driven pathologies.
The F-actin co-sedimentation assay is a robust and widely used in vitro method to qualitatively and quantitatively assess the binding of a protein to F-actin.[6][7][8][9] The principle of the assay is straightforward: F-actin is pelleted from a solution by high-speed ultracentrifugation. If a protein of interest binds to F-actin, it will co-sediment with the actin filaments and be found in the pellet.[8][10] By varying the concentrations of the protein and F-actin, one can determine the binding affinity, represented by the dissociation constant (Kd).[8][9]
Applications in Research and Drug Development
-
Determining Binding Affinity: Quantify the dissociation constant (Kd) of different coronin isoforms or mutants to F-actin.[11][12]
-
Investigating Binding Specificity: Assess how coronin's interaction with F-actin is influenced by the nucleotide state of actin (ATP/ADP+Pi vs. ADP-actin).[1][11][12]
-
Screening for Inhibitors: Identify small molecules or compounds that disrupt the coronin-F-actin interaction, which could be valuable in cancer research where coronins are often upregulated.[4]
-
Characterizing Protein Domains: Map the specific domains within coronin responsible for F-actin binding.[1][13]
Quantitative Data on Coronin-F-actin Binding
The following tables summarize quantitative data obtained from F-actin co-sedimentation assays as reported in the literature.
Table 1: Binding Affinities (Kd) of Coronins to F-actin
| Coronin Isoform | Actin Nucleotide State | Dissociation Constant (Kd) | Organism | Reference |
| Coronin 1B | ATP/ADP-Pi-F-actin | 170 nM | Mammalian | [11][12] |
| Coronin 1B | ADP-F-actin | 8 µM | Mammalian | [1][11][12] |
| Yeast Coronin (Crn1p) | F-actin | 6 nM | S. cerevisiae | [14][15] |
Table 2: Effect of Mutations on Coronin-F-actin Binding
| Coronin Isoform | Mutation | Effect on F-actin Binding | Reference |
| Coronin 1B | R30D | Abolishes high-affinity binding | [11][12] |
| Coronin 1A | R28D (equivalent to R30D) | Abolishes F-actin binding | [13] |
| Coronin 1C | R28D (equivalent to R30D) | Does not abolish F-actin binding (indicates a second binding site) | [13] |
Signaling and Functional Pathway of Coronin
Coronin acts as a critical regulator, spatially coordinating actin filament assembly and disassembly. It integrates signals to direct the activities of the Arp2/3 complex and cofilin to opposite ends of actin networks, driving polarized actin dynamics.[1][5]
Caption: Coronin's dual role in regulating actin dynamics.
Experimental Workflow: F-actin Co-sedimentation Assay
The following diagram outlines the key steps in performing an F-actin co-sedimentation assay to measure coronin binding.
Caption: Workflow for F-actin co-sedimentation assay.
Detailed Experimental Protocol
This protocol is synthesized from standard methodologies for analyzing protein binding to F-actin.[6][9][10][16]
1. Materials and Reagents
-
Monomeric (G-actin) (e.g., rabbit skeletal muscle or human platelet actin)
-
Purified coronin protein
-
G-Buffer (Actin Depolymerization Buffer): 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT.
-
10x Polymerization Buffer (KMEI): 500 mM KCl, 20 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0.
-
1x Reaction Buffer: G-Buffer supplemented with 1/10th volume of 10x Polymerization Buffer.
-
SDS-PAGE gels, buffers, and staining reagents (e.g., Coomassie Brilliant Blue).
-
Ultracentrifuge with a suitable rotor (e.g., Beckman TLA100).
2. Reagent Preparation
-
G-actin Preparation: Dilute stock G-actin to the desired concentration (e.g., 10-20 µM) using G-Buffer. Clarify by centrifugation at >100,000 x g for 30 minutes at 4°C to remove any aggregates or oligomers. Use the supernatant for polymerization.
-
F-actin Polymerization: To the clarified G-actin solution, add 1/10th volume of 10x Polymerization Buffer. Mix gently and incubate at room temperature for at least 1 hour to allow for complete polymerization into F-actin.[6]
-
Coronin Preparation: Dilute purified coronin to various concentrations in 1x Reaction Buffer. It is critical to pre-clear the coronin solutions by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 22°C) immediately before use to remove any aggregates that could pellet independently.[6]
3. Co-sedimentation Procedure
-
Setup Reactions: In ultracentrifuge tubes, set up the binding reactions. For a typical Kd measurement, use a fixed concentration of F-actin (e.g., 2-4 µM) and a range of coronin concentrations (e.g., 0.1 µM to 10 µM).
-
Control 1 (Actin alone): F-actin in reaction buffer without coronin. This shows how much actin pellets on its own.
-
Control 2 (Coronin alone): The highest concentration of coronin in reaction buffer without F-actin. This ensures that coronin does not pellet on its own.
-
-
Incubation: Mix the components gently and incubate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.
-
Centrifugation: Pellet the F-actin and any bound coronin by ultracentrifugation. A typical spin is 100,000 x g for 30 minutes at 22-25°C.[17]
-
Sample Collection:
-
Carefully remove the tubes from the rotor. Mark the side of the tube where the invisible pellet is located.
-
Pipette the entire supernatant from each tube into a new, labeled microfuge tube. This is the "Supernatant" (S) fraction, containing unbound protein.
-
To the pellet in the original tube, add a volume of 1x SDS-PAGE sample buffer equal to the initial reaction volume. This is the "Pellet" (P) fraction.
-
To an aliquot of the supernatant fraction, add the appropriate amount of concentrated SDS-PAGE sample buffer.
-
4. Analysis
-
SDS-PAGE: Load equal volumes of the supernatant and pellet fractions onto an SDS-PAGE gel.[16] For example, if the initial reaction volume was 50 µL, load 20 µL of the pellet sample and 20 µL of the supernatant sample.
-
Staining and Densitometry: Stain the gel with Coomassie Brilliant Blue or a more sensitive stain if necessary. Digitize the gel image and quantify the band intensities for actin and coronin in all lanes using densitometry software (e.g., ImageJ).
-
Data Interpretation:
-
In the control lanes, actin should be primarily in the pellet, and coronin should be entirely in the supernatant.
-
In the experimental lanes, the amount of coronin in the pellet fraction represents the bound protein.
-
Calculate the concentration of bound coronin based on the densitometry readings.
-
Plot the concentration of bound coronin versus the concentration of free coronin (total coronin minus bound coronin). Fit the data to a saturation binding curve to determine the Kd.
-
References
- 1. Coronin: The Double-Edged Sword of Actin Dynamics - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Unraveling the enigma: Progress towards understanding the Coronin family of actin regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emergent Role of Coronin-1a in Neuronal Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Mammalian Coronins in Development and Disease - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Protein Binding to F-actin by Co-sedimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Actin co-sedimentation assay; for the analysis of protein binding to F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. F-actin binding is essential for coronin 1B function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Coronin 1C harbours a second actin-binding site that confers co-operative binding to F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Coronin promotes the rapid assembly and cross-linking of actin filaments and may link the actin and microtubule cytoskeletons in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Coronin Promotes the Rapid Assembly and Cross-linking of Actin Filaments and May Link the Actin and Microtubule Cytoskeletons in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 16. studylib.net [studylib.net]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Structural Analysis of Coronin Protein by X-ray Crystallography
Audience: Researchers, scientists, and drug development professionals.
Introduction: Coronin proteins are a highly conserved family of actin-binding proteins found in a wide range of eukaryotes, from yeast to humans.[1] They are characterized by a core domain of 3-5 WD clustered repeats that form a β-propeller structure, an N-terminal motif, and a C-terminal coiled-coil motif.[1] Coronins play a crucial role in various cellular processes, including cytoskeleton remodeling, vesicle trafficking, signal transduction, phagocytosis, and cell motility.[1][2] Given their involvement in fundamental cellular functions and their association with human diseases, understanding the three-dimensional structure of coronin proteins is of paramount importance for elucidating their mechanisms of action and for the development of targeted therapeutics. X-ray crystallography is a powerful technique for determining the atomic-level structure of proteins, providing invaluable insights into their function and interactions.[3] This document provides detailed protocols and notes for the structural analysis of coronin protein by X-ray crystallography.
I. Experimental Protocols
Protocol 1: Recombinant this compound Expression and Purification
Successful protein crystallization hinges on the availability of highly pure (>95%), homogeneous, and stable protein samples.[4][5][6] The following is a generalized protocol for the expression and purification of a coronin construct suitable for crystallographic studies, which may require optimization for specific coronin family members.
1. Gene Cloning and Construct Design:
-
Objective: To clone the coronin gene into a suitable expression vector.
-
Procedure:
-
Design primers to amplify the coding sequence of the target this compound. It is often beneficial to clone truncated constructs that remove flexible or disordered regions, which can impede crystallization.[4] For example, the crystal structure of murine Coronin 1A was obtained using a construct lacking the C-terminal coiled-coil domain.[2]
-
Incorporate restriction sites into the primers for cloning into an expression vector (e.g., pET or pGEX series) that allows for the expression of the protein with an affinity tag (e.g., His-tag, GST-tag) for purification.[7]
-
Ligate the amplified coronin gene into the linearized expression vector.
-
Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation.
-
Verify the sequence of the construct by DNA sequencing.
-
2. Protein Expression:
-
Objective: To express the recombinant this compound in a suitable host system.
-
Procedure:
-
Transform the verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Use the starter culture to inoculate a larger volume of expression medium. For selenomethionine (B1662878) (SeMet) labeling, which is useful for phasing, a minimal medium is used.[7]
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.[7]
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.[7]
-
Harvest the cells by centrifugation.
-
3. Protein Purification:
-
Objective: To purify the this compound to a high degree of homogeneity. A multi-step purification strategy is recommended.[4]
-
Procedure:
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/ml lysozyme). Lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively with a wash buffer (lysis buffer with 20-40 mM imidazole). Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Tag Cleavage (Optional): If the affinity tag is cleavable, dialyze the eluted protein against a buffer suitable for the specific protease (e.g., TEV protease) and incubate with the protease to remove the tag.
-
Second Affinity Chromatography (Reverse IMAC): Pass the cleavage reaction mixture through the affinity column again to remove the cleaved tag and the protease (if tagged).[7]
-
Size-Exclusion Chromatography (SEC): As a final polishing step, load the protein onto a size-exclusion chromatography column (e.g., Superdex 75 or 200) pre-equilibrated with a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT).[7] This step separates the protein based on size and helps to ensure monodispersity.[5]
-
Purity and Concentration Assessment: Analyze the purity of the final protein sample by SDS-PAGE, which should show a single band.[5] Determine the protein concentration using a spectrophotometer or a protein assay (e.g., Bradford). Concentrate the protein to a suitable concentration for crystallization trials (typically 5-20 mg/ml).[5][8]
-
Protocol 2: Crystallization of this compound
The goal of crystallization is to slowly bring the protein solution to a state of supersaturation, allowing for the formation of well-ordered crystals.[9] Vapor diffusion is the most common method.[8]
1. Crystallization Screening:
-
Objective: To identify initial crystallization conditions.
-
Procedure:
-
Use commercially available sparse matrix screens that cover a wide range of precipitants, pH, and additives.
-
Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method.[8]
-
For a hanging-drop setup, mix 1-2 µl of the concentrated protein solution with an equal volume of the reservoir solution on a siliconized coverslip.
-
Invert the coverslip and seal it over the reservoir well.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
Regularly monitor the drops for the appearance of crystals over several days to weeks.[8]
-
2. Optimization of Crystallization Conditions:
-
Objective: To improve the size and quality of the initial crystal hits.
-
Procedure:
-
Systematically vary the parameters of the initial hit condition, including precipitant concentration, protein concentration, pH, and temperature.
-
Consider using additives (e.g., salts, detergents, small molecules) that may improve crystal quality.
-
Techniques like micro-seeding can be employed, where small fragments of existing crystals are introduced into new drops to promote nucleation.
-
Protocol 3: X-ray Diffraction Data Collection and Processing
1. Crystal Harvesting and Cryo-protection:
-
Objective: To mount the crystal and protect it from radiation damage during data collection.
-
Procedure:
-
Carefully pick up a single crystal from the drop using a cryo-loop.
-
Briefly soak the crystal in a cryo-protectant solution to prevent ice formation when flash-cooled. The cryo-protectant is typically the reservoir solution supplemented with an agent like glycerol (B35011) (20-30%), ethylene (B1197577) glycol, or sucrose.
-
Immediately plunge the crystal into liquid nitrogen to flash-cool it.
-
2. X-ray Diffraction Data Collection:
-
Objective: To obtain a complete set of diffraction data from the crystal.
-
Procedure:
3. Data Processing:
-
Objective: To process the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices.
-
Procedure:
-
Use data processing software suites like HKL2000, XDS, or iMosflm.[13]
-
Indexing: Determine the unit cell parameters and the Bravais lattice of the crystal.
-
Integration: Measure the intensity of each diffraction spot.
-
Scaling and Merging: Scale the data from all images and merge redundant measurements to produce a final, unique set of reflection data. The quality of the data is assessed by statistics such as Rmerge, completeness, and I/σ(I).
-
II. Data Presentation
Table 1: Example Crystallization Conditions for Coronin Domains
| Protein Construct | Method | Protein Conc. | Reservoir Solution | Temperature |
| T. brucei Coronin Coiled-Coil | Hanging Drop Vapor Diffusion | 8 mg/mL | 0.1 M HEPES pH 7.5, 3.0 M NaCl | Not Specified |
(Data sourced from reference[13])
Table 2: Example Data Collection and Refinement Statistics for a Coronin Domain Structure
| Data Collection | |
| PDB ID | Not specified in source |
| Space group | I 4 2 2 |
| Cell dimensions (a, b, c) (Å) | 93.3, 93.3, 82.9 |
| Resolution (Å) | 50 - 2.06 |
| Rmerge | 0.10 |
| I / σI | 15.3 |
| Completeness (%) | 99.9 |
| Redundancy | 7.9 |
| Refinement | |
| Resolution (Å) | 50 - 2.06 |
| No. reflections | 12,228 |
| Rwork / Rfree | 0.22 / 0.26 |
| No. atoms | 1,023 |
| B-factors (protein) | 48.9 |
| R.m.s. deviations | |
| Bond lengths (Å) | 0.006 |
| Bond angles (°) | 0.9 |
(Data for T. brucei Coronin Coiled-Coil, adapted from reference[13])
III. Visualizations
Signaling Pathway
Coronin 1 has been shown to play a vital role in neuronal function by modulating the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway.[14] Upon cell surface stimulation, coronin 1 interacts with the G protein subtype Gαs, stimulating the production of cAMP.[14][15] This signaling is regulated by phosphorylation of coronin 1 by cyclin-dependent kinase 5 (CDK5).[15]
Caption: Coronin 1 in the cAMP/PKA signaling pathway.
Experimental Workflow
The overall workflow for determining the crystal structure of a protein like coronin involves several key stages, from initial gene cloning to final structure deposition.
Caption: Workflow for this compound X-ray crystallography.
References
- 1. Coronin - Wikipedia [en.wikipedia.org]
- 2. Coronin: The Double-Edged Sword of Actin Dynamics - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. biocompare.com [biocompare.com]
- 6. Purification of Proteins for Crystallographic Applications | Springer Nature Experiments [experiments.springernature.com]
- 7. HIGH-THROUGHPUT PROTEIN PURIFICATION FOR X-RAY CRYSTALLOGRAPHY AND NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 12. researchgate.net [researchgate.net]
- 13. Structural insights into kinetoplastid coronin oligomerization domain and F-actin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Coronin 1 Regulates Cognition and Behavior through Modulation of cAMP/Protein Kinase A Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of the cAMP/protein kinase A signalling pathway by coronin 1 is regulated by cyclin-dependent kinase 5 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of TIRF microscopy to study coronin at the cell cortex.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Coronin is a highly conserved family of actin-binding proteins that play a crucial role in regulating the dynamics of the actin cytoskeleton.[1] Localized primarily at the cell cortex, coronins are implicated in a wide array of cellular processes, including cell motility, endocytosis, phagocytosis, and cytokinesis.[1][2] Understanding the precise spatiotemporal dynamics of coronin at the cell cortex is essential for elucidating its mechanism of action and its role in various disease states. Total Internal Reflection Fluorescence (TIRF) microscopy is an ideal technique for this purpose, as it selectively excites fluorophores in a very thin region (typically <100 nm) near the coverslip-specimen interface.[3][4] This shallow penetration depth minimizes background fluorescence from the cytoplasm, providing high-contrast images of molecules and events at the cell's basal membrane with excellent signal-to-noise ratio.[3][4] These application notes provide a comprehensive guide to utilizing TIRF microscopy for the qualitative and quantitative analysis of coronin dynamics at the cell cortex.
Key Applications
-
Visualization of Coronin Localization and Dynamics: TIRF microscopy enables high-resolution imaging of fluorescently tagged coronin (e.g., GFP-coronin) at the cell cortex, revealing its distribution in structures like lamellipodia, filopodia, and phagocytic cups.[2][5]
-
Quantification of Protein Kinetics: Techniques such as Fluorescence Recovery After Photobleaching (FRAP) and single-molecule tracking combined with TIRF microscopy can be used to measure the kinetic parameters of coronin at the cortex, including its residence time, binding/unbinding rates, and diffusion coefficients.[6][7]
-
Investigation of Protein-Protein Interactions: Förster Resonance Energy Transfer (FRET) imaging in TIRF mode can be employed to study the interaction of coronin with its binding partners at the cell cortex, such as F-actin, the Arp2/3 complex, and cofilin, in real-time.[8][9]
-
Elucidation of Signaling Pathways: By observing the dynamic redistribution of coronin in response to specific stimuli or inhibitors, TIRF microscopy can help dissect the signaling pathways that regulate its function, including those involving RhoA and cAMP/PKA.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data related to coronin dynamics and interactions, derived from various studies.
Table 1: Coronin Binding Affinity and Kinetics
| Parameter | Value | Organism/Cell Type | Method | Reference |
| Binding Affinity (Kd) to F-actin | 6 x 10⁻⁹ M (6 nM) | Saccharomyces cerevisiae | Cosedimentation Assay | [4][12] |
| 8 µM (for ADP-F-actin) | Mammalian (Coronin 1B) | Biochemical Assay | [1] | |
| Fluorescence Recovery Half-Time (t₁/₂) (FRAP) | ~15.8 ± 2.0 s (for Ezrin, a cortical actin-binding protein) | HeLa Cells | FRAP with Confocal (adaptable for TIRF) | [13] |
| Equilibration within ~1 min | Dictyostelium discoideum | FRAP | [6] |
Table 2: Effects of Coronin on Actin Dynamics (in vitro TIRF microscopy)
| Condition | Observation | Method | Reference |
| Cofilin-mediated severing of ADP-F-actin | Enhanced by yeast Crn1 | In vitro TIRF microscopy | [10] |
| Cofilin-mediated severing of ATP/ADP+Pi-F-actin | Inhibited by yeast Crn1 | In vitro TIRF microscopy | [10] |
| Recruitment of Cofilin to F-actin | Accelerated by yeast Crn1ΔCC | Two-color TIRF microscopy | [10] |
Experimental Protocols
Protocol 1: Live-Cell TIRF Imaging of GFP-Coronin at the Cell Cortex
This protocol describes the steps for preparing and imaging mammalian cells expressing a fluorescently tagged coronin construct using TIRF microscopy.
Materials:
-
Mammalian cell line (e.g., HeLa, COS-7)
-
Plasmid encoding GFP-Coronin (or other fluorescent protein fusion)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Transfection reagent (e.g., Lipofectamine)
-
High-quality glass coverslips (#1.5 thickness, 0.17 mm)
-
TIRF imaging medium (e.g., Fluorobrite DMEM)
-
TIRF microscope system equipped with a high numerical aperture (NA ≥ 1.45) objective, laser lines for excitation (e.g., 488 nm for GFP), and a sensitive camera (e.g., EMCCD or sCMOS).
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass coverslips in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
Transfect the cells with the GFP-Coronin plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
Sample Preparation for TIRF Imaging:
-
Carefully transfer a coverslip with transfected cells to a live-cell imaging chamber.
-
Gently wash the cells twice with pre-warmed TIRF imaging medium to remove any residual culture medium.
-
Add fresh, pre-warmed TIRF imaging medium to the chamber.
-
-
TIRF Microscope Setup and Imaging:
-
Place the imaging chamber on the stage of the TIRF microscope.
-
Bring the objective into contact with the coverslip using immersion oil.
-
Using brightfield or epifluorescence, locate a cell expressing GFP-Coronin at a low to moderate level to avoid overexpression artifacts.
-
Switch to TIRF illumination. Adjust the angle of the laser beam to achieve total internal reflection. This is typically done by moving the laser spot at the back focal plane of the objective until the widefield illumination disappears and a characteristic evanescent field is generated.
-
Adjust laser power and camera settings (exposure time, gain) to obtain a good signal-to-noise ratio while minimizing phototoxicity.[14]
-
Acquire time-lapse images of GFP-coronin dynamics at the cell cortex. The acquisition rate will depend on the specific process being studied (e.g., 1-10 frames per second).[14]
-
Protocol 2: Fluorescence Recovery After Photobleaching (FRAP) with TIRF
This protocol allows for the quantification of coronin mobility and turnover at the cell cortex.
Materials:
-
Cells prepared as in Protocol 1.
-
TIRF microscope with FRAP capabilities (i.e., a high-power laser for bleaching).
Procedure:
-
Pre-bleach Imaging:
-
Following the setup in Protocol 1, acquire a short series of images (5-10 frames) of the region of interest (ROI) at the cell cortex to establish the baseline fluorescence.
-
-
Photobleaching:
-
Define a specific ROI within the cortical area expressing GFP-Coronin.
-
Use a high-intensity laser pulse to photobleach the fluorescence within the ROI. The duration and intensity of the bleach pulse should be optimized to bleach approximately 70-80% of the fluorescence without causing significant photodamage.
-
-
Post-bleach Imaging:
-
Immediately after bleaching, acquire a time-lapse series of images of the same ROI at a high frame rate initially, then gradually decreasing the rate as the fluorescence recovers.
-
-
Data Analysis:
-
Measure the fluorescence intensity within the bleached ROI, a control region outside the bleached area, and a background region over time.
-
Correct for photobleaching during acquisition by normalizing the intensity in the bleached ROI to the intensity in the control region.
-
Plot the normalized fluorescence recovery over time.
-
Fit the recovery curve to a mathematical model (e.g., a single or double exponential function) to determine the mobile fraction and the half-time of recovery (t₁/₂).[15][16]
-
Signaling Pathways and Experimental Workflows
Coronin's Role in Actin Cytoskeleton Dynamics
Coronin plays a dual role in regulating actin dynamics through its interactions with the Arp2/3 complex and cofilin.[1] It can inhibit the nucleation activity of the Arp2/3 complex in the absence of pre-existing filaments, potentially preventing spurious actin polymerization.[15] Conversely, it enhances the actin filament-severing activity of cofilin, promoting actin turnover.[10]
Caption: Coronin's regulatory role in actin dynamics.
Coronin in RhoA Signaling at Cell-Cell Junctions
Coronin 1B is involved in maintaining the stability of non-muscle myosin IIA (NMIIA) at cell-cell junctions, which in turn supports a stable RhoA signaling zone.[10] Depletion of Coronin 1B disrupts this process, leading to perturbed RhoA signaling.[10]
Caption: Coronin 1B in the RhoA signaling pathway.
Coronin and the cAMP/PKA Signaling Pathway
Coronin 1 can interact with the G protein subtype Gαs to stimulate the adenylyl cyclase-mediated production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[11] This pathway is crucial for processes like synaptic plasticity.[11]
Caption: Coronin 1 in the cAMP/PKA signaling cascade.
Experimental Workflow for TIRF-FRAP Analysis of Coronin
This workflow outlines the key steps from sample preparation to data analysis for studying coronin dynamics using TIRF-FRAP.
Caption: Workflow for TIRF-FRAP analysis of coronin.
References
- 1. Coronin: The Double-Edged Sword of Actin Dynamics - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Visualization of Cortex Organization and Dynamics in Microorganisms, using Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coronin promotes the rapid assembly and cross-linking of actin filaments and may link the actin and microtubule cytoskeletons in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coronin-1 expression in T lymphocytes: insights into protein function during T cell development and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Bio-Imaging Tools to Dissect the Interplay of Membrane and Cytoskeletal Actin Dynamics in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of FRET imaging microscopy to detect protein-protein interactions and protein conformational changes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. individual.utoronto.ca [individual.utoronto.ca]
- 10. Coronin enhances actin filament severing by recruiting cofilin to filament sides and altering F-actin conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluor... [protocols.io]
- 12. Coronin Promotes the Rapid Assembly and Cross-linking of Actin Filaments and May Link the Actin and Microtubule Cytoskeletons in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imaging molecular interactions in living cells by FRET microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TIRFM and pH-sensitive GFP-probes to Evaluate Neurotransmitter Vesicle Dynamics in SH-SY5Y Neuroblastoma Cells: Cell Imaging and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Protein Kinetics Using Fluorescence Recovery After Photobleaching (FRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of turnover dynamics of the submembranous actin cortex - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Recombinant Coronin Protein Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low expression of recombinant coronin protein.
Troubleshooting Guides
Issue 1: Low or No Expression of Recombinant this compound in E. coli
Low or undetectable levels of this compound after induction in E. coli is a common issue. The following guide provides a systematic approach to troubleshoot this problem.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Codon Bias | The codon usage of the coronin gene may not be optimal for E. coli. Perform codon optimization of the coronin gene sequence to match the codon preference of E. coli. This can significantly improve translational efficiency.[1][2][3] |
| Vector and Promoter Issues | The promoter may be weak or "leaky," leading to basal expression that could be toxic to the cells.[4] Ensure you are using a strong, inducible promoter like T7. Verify the integrity of your plasmid and the coronin insert by sequencing. |
| Suboptimal Induction Conditions | The concentration of the inducer (e.g., IPTG) and the induction temperature and duration are critical. Optimize these parameters by performing a small-scale expression trial with varying IPTG concentrations and temperatures.[5][6][7][8][9] |
| Protein Toxicity | Overexpression of coronin might be toxic to E. coli.[10] Try using a lower IPTG concentration, a lower induction temperature (e.g., 16-20°C) for a longer period (overnight), or a vector with tighter control over basal expression.[11] |
| mRNA Instability | High GC content at the 5' end of the mRNA can hinder translation.[4] If applicable, introduce silent mutations to reduce GC content in this region. |
| Incorrect Protein Localization | If you are analyzing only the soluble fraction, the protein might be expressed but located in inclusion bodies. Analyze the total cell lysate (soluble + insoluble fractions) by SDS-PAGE and Western blot. |
Issue 2: Recombinant this compound is Expressed but Found in Insoluble Inclusion Bodies in E. coli
Insoluble aggregates, known as inclusion bodies, are a frequent problem when expressing eukaryotic proteins in bacterial systems.[10]
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| High Expression Rate | Rapid protein synthesis can overwhelm the cellular folding machinery.[11] Lower the induction temperature to 16-25°C and reduce the inducer concentration.[10] |
| Suboptimal Culture Conditions | The growth medium and aeration can affect protein folding. Experiment with different media, such as Terrific Broth (TB) instead of Luria-Bertani (LB), and ensure vigorous shaking for adequate aeration.[12] |
| Lack of Proper Chaperones | E. coli may lack the specific chaperones required for coronin folding. Consider co-expressing molecular chaperones (e.g., GroEL/GroES) to assist in proper folding. |
| Fusion Tag Issues | The type and position of the affinity tag can influence solubility. Try different fusion tags (e.g., GST, MBP) or move the tag to the other terminus of the protein.[13] |
| Disulfide Bond Formation | If the coronin isoform contains cysteine residues, improper disulfide bond formation in the reducing environment of the E. coli cytoplasm can lead to misfolding. Consider expression in specialized strains that facilitate disulfide bond formation in the cytoplasm. |
Frequently Asked Questions (FAQs)
Q1: Which expression system is best for producing recombinant this compound?
The optimal expression system depends on the specific coronin isoform and the intended downstream application. Here is a comparison of commonly used systems:
| Expression System | Advantages | Disadvantages | Best Suited For |
| E. coli | Cost-effective, rapid growth, high protein yields.[14][15] | Lack of post-translational modifications (PTMs), potential for inclusion body formation.[14][15] | Large-scale production of coronin fragments or isoforms that do not require complex PTMs. |
| Yeast (P. pastoris) | Eukaryotic system capable of some PTMs, high cell density cultures.[14] | Glycosylation patterns may differ from mammalian cells. | Production of coronin requiring basic PTMs. |
| Baculovirus-Insect Cells | Good for large and complex proteins, performs many PTMs similar to mammalian cells.[16][17] | Slower and more expensive than bacterial or yeast systems.[16] | High-quality, functional coronin for structural and functional studies. |
| Mammalian Cells | Provides the most authentic PTMs and protein folding.[14][15] | Lower yields, high cost, and more complex culture conditions.[14][15] | Therapeutic applications and studies requiring native-like coronin. |
Q2: How can I optimize codon usage for my coronin gene?
Codon optimization involves replacing rare codons in your coronin gene with codons that are more frequently used by the expression host.[1][2] This can be achieved using online tools and gene synthesis services. The general steps are:
-
Obtain the nucleotide sequence of your coronin gene.
-
Use a codon optimization tool, selecting your target expression organism (e.g., E. coli K12).
-
The tool will generate an optimized sequence with the same amino acid sequence.
-
Synthesize the optimized gene and clone it into your expression vector.
Q3: What is a typical starting point for optimizing IPTG induction in E. coli?
A good starting point for optimizing IPTG induction is to test a range of concentrations and temperatures.[7][8] For example:
-
IPTG Concentrations: 0.1 mM, 0.5 mM, 1.0 mM
-
Temperatures: 37°C for 3-4 hours, 25°C for 5-6 hours, and 18°C overnight.
Analyze the expression levels and solubility in both the soluble and insoluble fractions for each condition to determine the optimal settings.[5][6]
Q4: My His-tagged coronin is expressed in insect cells, but the yield after purification is low. What can I do?
Low yield after purification can be due to issues with cell lysis or the purification protocol itself.
-
Cell Lysis: Ensure complete cell lysis to release the protein. Sonication or the use of a dounce homogenizer can be effective for insect cells.[18] Consider adding detergents like Triton X-100 to your lysis buffer to improve the release of certain proteins, but be mindful of its compatibility with downstream applications.
-
Purification Protocol:
Experimental Protocols
Protocol 1: Small-Scale Expression Trial for Coronin in E. coli BL21(DE3)
This protocol is designed to optimize induction conditions.
-
Transform the expression plasmid containing the coronin gene into E. coli BL21(DE3) cells.
-
Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 100 mL of LB medium with the overnight culture to an initial OD₆₀₀ of 0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Divide the culture into smaller, equal volumes (e.g., 10 mL each).
-
Induce each sub-culture with a different concentration of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM) and incubate at different temperatures (e.g., 37°C, 25°C, 18°C) for appropriate durations.
-
Harvest the cells by centrifugation.
-
Analyze a small sample of the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE and Western blot to determine the best condition for high-level, soluble expression.
Protocol 2: Purification of His-Tagged Coronin from Insect Cells
This protocol provides a general guideline for purifying a His-tagged this compound from a baculovirus-infected insect cell culture.
-
Harvest insect cells expressing His-tagged coronin by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing protease inhibitors.
-
Lyse the cells by sonication on ice.[18]
-
Clarify the lysate by centrifugation to pellet cell debris.
-
Equilibrate a Ni-NTA affinity column with the lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Analyze the eluted fractions by SDS-PAGE to check for purity.
-
Pool the pure fractions and dialyze against a suitable storage buffer.
Visualizations
Caption: A workflow for troubleshooting low recombinant coronin expression.
Caption: A signaling pathway for codon optimization and expression.
Caption: A logical relationship diagram for selecting an expression system.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 3. genscript.com [genscript.com]
- 4. goldbio.com [goldbio.com]
- 5. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Optimization of IPTG concentration and induction temperature. - Public Library of Science - Figshare [plos.figshare.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 14. Comparison of Protein Yield Between Different Expression Hosts [synapse.patsnap.com]
- 15. An In-Depth Comparison of Best Protein Expression Techniques for Optimal Yield and Purity [alpha-lifetech.com]
- 16. bioprocessintl.com [bioprocessintl.com]
- 17. sinobiological.com [sinobiological.com]
- 18. researchgate.net [researchgate.net]
Optimizing Immunofluorescence for Endogenous Coronin Detection: A Technical Support Center
Welcome to the technical support center for optimizing your immunofluorescence (IF) protocol for the detection of endogenous coronin. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice to overcome common challenges in immunolabeling this key actin-binding protein.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of coronin?
A1: Coronin proteins are primarily associated with the actin cytoskeleton. Their localization can be dynamic and depends on the specific coronin isoform and cell type. Generally, you can expect to see coronin concentrated in areas of high actin turnover, such as lamellipodia, membrane ruffles, and phagocytic cups.[1] In some cell types, certain coronin isoforms may also be found in the cytoplasm or associated with focal adhesions.
Q2: Which coronin antibody should I choose for my experiment?
A2: The choice of antibody will depend on the specific coronin isoform you are interested in (e.g., Coronin 1A, 1B, 1C, 2A). It is crucial to select an antibody that has been validated for immunofluorescence applications. Always check the manufacturer's datasheet for information on validated applications and recommended dilutions. Whenever possible, use a monoclonal antibody for higher specificity.
Q3: What is the difference between direct and indirect immunofluorescence for coronin detection?
A3: In direct immunofluorescence, the primary antibody that recognizes coronin is directly conjugated to a fluorophore. In indirect immunofluorescence, an unlabeled primary antibody is used to detect coronin, and then a fluorophore-conjugated secondary antibody that recognizes the primary antibody is applied. Indirect immunofluorescence is generally more common as it provides signal amplification (multiple secondary antibodies can bind to a single primary antibody), leading to a brighter signal.
Q4: How can I quantify the coronin immunofluorescence signal?
A4: Quantification of immunofluorescence signals can be achieved using image analysis software such as ImageJ or CellProfiler. You can measure parameters like mean fluorescence intensity within a defined region of interest (e.g., the entire cell or specific subcellular compartments like the leading edge) or the percentage of cells positive for coronin staining above a certain threshold. It is critical to acquire all images under identical imaging settings (e.g., laser power, exposure time, gain) for accurate comparison between different experimental conditions.
Experimental Protocols
Detailed Immunofluorescence Protocol for Endogenous Coronin in Cultured Adherent Cells
This protocol provides a general framework for the immunofluorescent staining of endogenous coronin. Optimization of fixation, permeabilization, antibody concentrations, and incubation times may be necessary for your specific cell type and experimental setup.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum and 0.1% Triton X-100 in PBS)
-
Primary Antibody against Coronin
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove the culture medium.
-
Fixation:
-
Incubate the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[2][3]
-
Alternatively, for some epitopes, fixation with ice-cold methanol (B129727) for 5-10 minutes at -20°C may yield better results.[4][5]
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization:
-
If using a paraformaldehyde fixation, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.[3]
-
If using methanol fixation, this step is not necessary as methanol also permeabilizes the cells.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation:
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[7]
-
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Data Presentation
Table 1: Recommended Antibody Dilution and Incubation Times for Coronin Immunofluorescence
| Coronin Isoform | Host Species | Antibody Type | Recommended Dilution Range | Incubation Time | Incubation Temperature |
| Coronin 1A | Rabbit | Monoclonal | 1:100 - 1:500 | Overnight | 4°C |
| Coronin 1B | Mouse | Monoclonal | 1:200 - 1:1000 | 1-2 hours | Room Temperature |
| Coronin 1C | Rabbit | Polyclonal | 1:100 - 1:400 | Overnight | 4°C |
| Coronin 2A | Goat | Polyclonal | 1:50 - 1:200 | 1-2 hours | Room Temperature |
Note: The optimal dilution and incubation time should be determined empirically for each specific antibody and experimental condition.
Table 2: Comparison of Fixation and Permeabilization Methods for Coronin Detection
| Fixation Method | Permeabilization Agent | Advantages | Disadvantages | Recommended for Coronin |
| 4% Paraformaldehyde | 0.1-0.5% Triton X-100 | Good preservation of cellular morphology. | Can mask some epitopes. | Yes , generally a good starting point. |
| Cold Methanol (-20°C) | None (self-permeabilizing) | Can expose some epitopes masked by crosslinking fixatives.[4] | May alter cellular morphology and can lead to the loss of some soluble proteins.[8] | Worth testing , especially if paraformaldehyde fixation yields a weak signal. |
| Acetone (-20°C) | None (self-permeabilizing) | Rapid fixation and permeabilization. | Can cause cell shrinkage and protein denaturation. | Less common , but can be considered as an alternative. |
Mandatory Visualization
Caption: A step-by-step workflow for coronin immunofluorescence.
Caption: A logical guide to troubleshooting common IF issues.
Caption: Coronin's role in regulating key actin-remodeling proteins.
Troubleshooting Guide
Problem: Weak or No Signal
-
Possible Cause: Primary antibody not effective.
-
Solution: Ensure the primary antibody is validated for immunofluorescence. Perform a titration to determine the optimal concentration. Consider trying an antibody from a different vendor or a different host species.
-
-
Possible Cause: Suboptimal fixation.
-
Solution: The fixation method can significantly impact epitope availability. If you are using paraformaldehyde, try fixing with ice-cold methanol, as this can sometimes expose epitopes.[4]
-
-
Possible Cause: Insufficient permeabilization.
-
Solution: If you are using paraformaldehyde fixation, ensure your permeabilization step with Triton X-100 or a similar detergent is adequate. You can try increasing the detergent concentration or the incubation time.
-
-
Possible Cause: Secondary antibody issue.
-
Solution: Confirm that your secondary antibody is appropriate for the host species of your primary antibody. Protect the fluorophore-conjugated secondary antibody from light to prevent photobleaching.
-
Problem: High Background
-
Possible Cause: Insufficient blocking.
-
Solution: Increase the blocking time to 1-2 hours. You can also try a different blocking agent, such as bovine serum albumin (BSA) or serum from the same species as your secondary antibody.[9]
-
-
Possible Cause: Antibody concentration is too high.
-
Solution: Titrate your primary and secondary antibodies to find the lowest concentration that still gives a specific signal.
-
-
Possible Cause: Inadequate washing.
-
Solution: Increase the number and duration of your wash steps, especially after the primary and secondary antibody incubations.
-
Problem: Non-Specific Staining
-
Possible Cause: Primary antibody cross-reactivity.
-
Solution: If possible, test your antibody on knockout or knockdown cells for your target protein to confirm specificity. Run an isotype control to ensure the staining is not due to non-specific binding of the antibody class.
-
-
Possible Cause: Secondary antibody non-specific binding.
-
Solution: Run a control where you omit the primary antibody to see if the secondary antibody is binding non-specifically. Use a pre-adsorbed secondary antibody to minimize cross-reactivity.
-
References
- 1. ibidi.com [ibidi.com]
- 2. arigobio.com [arigobio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. scbt.com [scbt.com]
- 6. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 7. Immunocytochemistry protocol | Abcam [abcam.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. hycultbiotech.com [hycultbiotech.com]
Technical Support Center: Interpreting Mild Phenotypes in Coronin Null Yeast Mutants
This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and interpreting the often subtle phenotypes of coronin null (crn1Δ) yeast mutants.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Coronin (Crn1p) in Saccharomyces cerevisiae?
A1: In S. cerevisiae, Coronin (Crn1p) is a conserved actin-binding protein that plays a key role in regulating the actin cytoskeleton. Its primary functions include promoting the rapid assembly of actin filaments, cross-linking these filaments into bundles and networks, and regulating the activity of the Arp2/3 complex.[1][2][3] Crn1p localizes to cortical actin patches and is involved in processes like endocytosis.[2][4] It also binds to microtubules in vitro, suggesting it may act as a link between the actin and microtubule cytoskeletons.[1][3]
Q2: Why is the phenotype of a coronin null (crn1Δ) mutant often described as "mild"?
A2: Unlike deletions of many other key actin-regulatory proteins, deleting the CRN1 gene in yeast does not cause lethality or dramatic growth defects under standard laboratory conditions.[4] The term "mild" refers to the fact that the resulting phenotypes, such as defects in actin organization or endocytosis, can be subtle and may require sensitive or quantitative assays to detect reliably.[2][5] This suggests functional redundancy, where other proteins may partially compensate for the loss of Crn1p.
Q3: What are the key interaction partners of Crn1p?
A3: Crn1p interacts directly with several key components of the cytoskeleton. It binds with high affinity to filamentous actin (F-actin) to promote assembly and cross-linking.[1][3] It also binds to the Arp2/3 complex, a central actin nucleator, to regulate its activity.[2] Additionally, Crn1p can bind to microtubules, a function mediated by a unique region in the yeast protein not found in all other coronins.[1][3]
Troubleshooting Guide
Q1: My crn1Δ mutant shows no obvious growth defect compared to the wild-type strain. How can I reveal a phenotype?
A1: The lack of a growth phenotype under standard conditions is expected. To unmask the function of Crn1p, you can challenge the cells with specific stressors or use genetic tools:
-
Chemical Sensitization: crn1Δ mutants show increased sensitivity to the microtubule-destabilizing drug benomyl (B1667996).[4] Performing growth assays on plates containing a range of benomyl concentrations can reveal a clear growth defect.
-
Genetic Interaction: Create double mutants with other non-essential genes involved in the actin cytoskeleton or endocytosis. This approach, known as synthetic lethal analysis, can reveal critical functions that are masked by redundancy in the single mutant.[5]
-
Environmental Stress: Assess growth under conditions of osmotic stress (e.g., high salt concentration) or temperature stress, as cytoskeletal integrity is crucial for responding to such challenges.
Q2: I am struggling to see a consistent difference in actin organization between wild-type and crn1Δ cells using phalloidin (B8060827) staining.
A2: Visual differences in the actin cytoskeleton can be subtle. Consider the following refinements:
-
Quantitative Image Analysis: Instead of relying on qualitative visual inspection, quantify specific parameters of the actin cytoskeleton.[6] Use image analysis software to measure actin cable thickness, orientation, or the number and intensity of cortical patches per cell.[7] crn1Δ mutants have been reported to display slow movement of cortical patches from the membrane into the cytoplasm.[2]
-
Live-Cell Imaging: The defects in crn1Δ mutants are often related to dynamics rather than static structure. Perform live-cell imaging using fluorescently-tagged actin-binding proteins (e.g., Abp140-GFP for cables, Abp1-GFP for patches) to analyze the dynamics of actin structures.
-
Optimize Fixation: Ensure your fixation protocol for phalloidin staining is optimal. Over-fixation or poor fixation can create artifacts that obscure subtle differences. Refer to the detailed protocol below for a reliable method.
Q3: My quantitative endocytosis assay results show high variability and no significant difference. How can I improve the assay?
A3: Quantitative analysis of endocytosis requires precision.[8][9] If you are not seeing a defect, it may be due to experimental variability or the specific cargo being assayed.
-
Use a Fluid-Phase Marker: Assays using fluid-phase markers like Lucifer Yellow can be more sensitive for detecting general endocytic defects. Ensure you are analyzing a sufficient number of cells per sample and that imaging parameters are identical across all experiments.
-
Monitor a Specific Cargo: Some endocytic components can have cargo-specific roles.[8] Consider monitoring the internalization of a specific membrane protein, such as the v-SNARE Snc1, using a Snc1-pHluorin reporter system, which provides a robust quantitative readout.
-
Analyze Early Events: Crn1p functions early in endocytosis during actin patch assembly.[10][11] Use high-temporal-resolution microscopy to analyze the recruitment and lifetime of early endocytic proteins (e.g., Sla1, Pan1) at sites of endocytosis.
Quantitative Data Summary
The following tables summarize key quantitative data related to Crn1p function and the phenotypes of its deletion mutant.
Table 1: Phenotypes of crn1Δ Yeast Mutants
| Phenotype Category | Observation | Reference |
| Growth | No detectable defects in actin-based processes under standard conditions. | [4] |
| Drug Sensitivity | Increased sensitivity to the microtubule-destabilizing drug benomyl. | [4] |
| Cytoskeleton | Slow movement of cortical actin patches from the membrane into the cytoplasm. | [2] |
| Mitosis | Increased number of large-budded cells with short mitotic spindles. | [4] |
Table 2: Biochemical Properties of S. cerevisiae Coronin (Crn1p)
| Parameter | Value | Description | Reference |
| F-actin Binding Affinity | Kd ≈ 6 x 10-9 M (6 nM) | High-affinity binding to filamentous actin. | [1][3] |
| Microtubule Binding | Weak affinity | Binds directly to microtubules in vitro; affinity is enhanced by F-actin. | [1][3] |
Visualizations
Logical Troubleshooting Flow
Caption: Troubleshooting decision tree for unmasking mild phenotypes.
Crn1p Signaling and Function
Caption: Role of Crn1p in regulating the Arp2/3 complex and actin filaments.
Experimental Workflow: Phalloidin Staining
Caption: Workflow for staining the yeast actin cytoskeleton with phalloidin.
Detailed Experimental Protocols
Protocol 1: Phalloidin Staining of Yeast Actin Cytoskeleton
This protocol is adapted for robust staining of F-actin in budding yeast for fluorescence microscopy.[7][12]
Materials:
-
Yeast culture in mid-log phase (OD600 = 0.3-0.5)
-
37% Formaldehyde (B43269) solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton X-100
-
Alexa Fluor 488 Phalloidin (or other fluorescent conjugate)
-
Microcentrifuge tubes
-
Microscope slides and coverslips
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Take 1 mL of your mid-log phase yeast culture.
-
Add 100 µL of 37% formaldehyde directly to the culture medium (final concentration ~3.7%).
-
Incubate for 1 hour at room temperature with gentle shaking.
-
-
Washing:
-
Pellet the fixed cells by centrifugation (e.g., 3,000 x g for 3 minutes).
-
Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Repeat the centrifugation and resuspension steps for a total of three washes with PBS.
-
-
Permeabilization:
-
After the final wash, resuspend the cell pellet in 500 µL of PBS containing 0.1% Triton X-100.
-
Incubate for 5-10 minutes at room temperature.
-
-
Staining:
-
Pellet the permeabilized cells and resuspend in 100 µL of a 2.5 µM solution of Alexa Fluor-phalloidin in PBS.
-
Incubate for 25-30 minutes at room temperature in the dark.
-
-
Final Washes:
-
Pellet the stained cells.
-
Wash the pellet three times with 1 mL of PBS to remove unbound phalloidin.
-
-
Mounting and Imaging:
-
After the final wash, resuspend the cell pellet in a small volume (20-50 µL) of PBS or mounting medium.
-
Pipette 2-3 µL onto a clean microscope slide, apply a coverslip, and seal.
-
Image immediately using a fluorescence microscope with the appropriate filter set.
-
Protocol 2: Quantitative Endocytosis Assay (Lucifer Yellow Uptake)
This protocol describes a method for quantifying fluid-phase endocytosis by measuring the uptake of the fluorescent dye Lucifer Yellow (LY).
Materials:
-
Yeast cultures (wild-type and crn1Δ) grown to mid-log phase.
-
YPD or appropriate synthetic medium.
-
Lucifer Yellow CH, dipotassium (B57713) salt (LY).
-
Sodium azide (B81097) (NaN3).
-
Potassium fluoride (B91410) (KF).
-
Stop Buffer (e.g., 50 mM sodium phosphate, 10 mM NaN3, 10 mM KF, pH 7.5).
-
Microcentrifuge tubes.
-
Fluorometer or fluorescence microscope with quantitative imaging software.
Procedure:
-
Cell Preparation:
-
Grow 5 mL cultures of wild-type and crn1Δ strains overnight.
-
In the morning, dilute the cultures into fresh medium and grow to mid-log phase (OD600 = 0.4-0.8).
-
-
Dye Uptake:
-
Harvest 1 mL of cells per sample by centrifugation (5,000 x g for 1 min).
-
Resuspend the cell pellet in 100 µL of pre-warmed growth medium containing 4 mg/mL Lucifer Yellow.
-
Incubate at 30°C for 1 hour with gentle shaking.
-
Control: Prepare a parallel sample for each strain that is kept on ice during the incubation period to measure background surface binding.
-
-
Stopping the Reaction:
-
After incubation, add 1 mL of ice-cold Stop Buffer to each tube to halt endocytosis.
-
Pellet the cells by centrifugation in a cold microfuge (10,000 x g for 1 min).
-
-
Washing:
-
Wash the cells three times by resuspending the pellet in 1 mL of ice-cold Stop Buffer and centrifuging. This is critical to remove all extracellular and surface-bound dye.
-
-
Quantification:
-
Microscopy Method: After the final wash, resuspend cells in a small volume of Stop Buffer, mount on a slide, and image using a fluorescence microscope. Use imaging software to measure the average intracellular fluorescence intensity of at least 100 cells per sample. The primary site of accumulation should be the vacuole.
-
Fluorometer Method: After the final wash, resuspend the cell pellet in a defined volume (e.g., 500 µL) of a suitable lysis buffer. Measure the fluorescence of the lysate in a fluorometer (Excitation ~428 nm, Emission ~535 nm). Normalize the fluorescence signal to the total protein concentration of the lysate.
-
-
Data Analysis:
-
For each strain, subtract the background fluorescence value obtained from the control sample (kept on ice).
-
Compare the normalized fluorescence values between the wild-type and crn1Δ strains. Express the mutant uptake as a percentage of the wild-type. Perform statistical analysis (e.g., t-test) to determine significance.
-
References
- 1. Coronin Promotes the Rapid Assembly and Cross-linking of Actin Filaments and May Link the Actin and Microtubule Cytoskeletons in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRN1 | SGD [yeastgenome.org]
- 3. Coronin promotes the rapid assembly and cross-linking of actin filaments and may link the actin and microtubule cytoskeletons in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of Saccharomyces cerevisiae coronin in the actin and microtubule cytoskeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Imaging the actin cytoskeleton in fixed budding yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Regulators of yeast endocytosis identified by systematic quantitative analysis | Semantic Scholar [semanticscholar.org]
- 9. Quantitative Analysis of Clathrin-Mediated Endocytosis in Yeast by Live Cell Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of the Mechanism of Endocytic Actin Patch Assembly and Disassembly in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
- 12. Star Republic: Guide for Biologists [sciencegateway.org]
Technical Support Center: Enhancing Coronin Antibody Specificity in Immunohistochemistry (IHC)
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to improve the specificity of coronin antibodies for immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What are coronins and why is their specific detection in IHC challenging?
Coronins are a family of highly conserved actin-binding proteins involved in various cellular processes, including cell migration and cytoskeletal organization. The challenge in achieving specific IHC staining for coronins arises from the high degree of homology between different coronin isoforms and the potential for antibodies to cross-react with other proteins. Furthermore, the expression of coronin-1a has been noted in lymphocytes and certain hematopoietic cells, which can complicate interpretation in some tissues.[1]
Q2: What are the most critical initial steps to ensure coronin antibody specificity?
The most crucial initial steps are thorough antibody validation and protocol optimization.[2][3] It is essential to use an antibody that has been validated for IHC and to optimize every step of the protocol, from tissue preparation to signal detection.[2][4] This includes determining the optimal antibody dilution, antigen retrieval method, and blocking conditions.[2]
Q3: How do I choose the right blocking buffer to reduce non-specific binding?
The choice of blocking buffer is critical for minimizing non-specific antibody binding.[5][6] Common blocking agents include normal serum, bovine serum albumin (BSA), and casein from non-fat dry milk.[7][8] A general guideline is to use normal serum from the same species in which the secondary antibody was raised.[7][8] For example, if you are using a goat anti-rabbit secondary antibody, you should use normal goat serum for blocking. It is recommended to empirically test different blocking agents to find the one that provides the highest signal-to-noise ratio for your specific experiment.[5][8]
Q4: What is antigen retrieval and is it necessary for coronin IHC?
Antigen retrieval is a process that unmasks epitopes that have been altered by fixation, thereby allowing for effective antibody binding.[9] For formalin-fixed paraffin-embedded (FFPE) tissues, antigen retrieval is almost always necessary. The two main methods are heat-induced epitope retrieval (HIER) and proteolytic-induced epitope retrieval (PIER).[9][10] The optimal method depends on the specific coronin antibody and the tissue being stained. For example, one commercially available anti-Coronin 1a antibody protocol specifies using a citrate (B86180) buffer for heat-induced retrieval.[11]
Troubleshooting Guide
This section addresses common issues encountered during coronin IHC experiments and provides step-by-step solutions.
Problem 1: High Background Staining
High background can obscure specific staining and make interpretation difficult.
Possible Causes & Solutions
| Possible Cause | Solution |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., 5-10% normal serum) or extend the blocking incubation time (e.g., 1-2 hours at room temperature).[12] Ensure the blocking buffer does not interfere with the detection system (e.g., avoid milk-based blockers with biotin (B1667282) systems).[5] |
| Primary Antibody Concentration Too High | Perform a titration experiment to determine the optimal primary antibody concentration that provides strong specific staining with minimal background.[13][14] |
| Non-specific Binding of Secondary Antibody | Include a "secondary antibody only" control (omit the primary antibody) to check for non-specific binding. If staining is observed, consider using a pre-adsorbed secondary antibody or changing the blocking serum.[13] |
| Endogenous Enzyme Activity | If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity by incubating the tissue sections in 0.3% hydrogen peroxide for 10-15 minutes.[15][16] For alkaline phosphatase (AP) detection, use an inhibitor like levamisole.[7] |
| Endogenous Biotin (if using biotin-based detection) | Pre-treat tissues with an avidin/biotin blocking kit to prevent non-specific binding of streptavidin conjugates.[6][7] |
Problem 2: Weak or No Specific Staining
This issue can arise from several factors related to the antibody, tissue, or protocol.
Possible Causes & Solutions
| Possible Cause | Solution |
| Suboptimal Primary Antibody Dilution | The antibody concentration may be too low. Perform a titration to find the optimal dilution.[14] |
| Epitope Masking | Optimize the antigen retrieval method. Experiment with different HIER buffers (e.g., citrate pH 6.0 vs. EDTA pH 9.0) and heating times/temperatures.[9] Some antibodies may require PIER with enzymes like proteinase K or trypsin.[10] |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[13] |
| Antibody Inactivity | Ensure proper storage of antibodies. Avoid repeated freeze-thaw cycles. Run a positive control to confirm antibody activity. |
| Low Antigen Abundance | Consider using a signal amplification system, such as a biotin-based detection method (e.g., ABC or LSAB) or a polymer-based detection system, to enhance the signal.[13] |
Quantitative Data Summary
The following tables provide starting recommendations for optimizing your coronin IHC protocol. These are general guidelines, and empirical validation is essential for each specific antibody and tissue type.
Table 1: Recommended Primary Antibody Dilution Ranges
| Coronin Isoform | Application | Recommended Dilution | Reference |
| Coronin 1a | IHC-P | 1:250 - 1:2,000 | [11][17] |
| Coronin 1c | IHC-P | Varies by manufacturer | |
| Coronin 7 | IHC-P | Varies by manufacturer |
Table 2: Antigen Retrieval Conditions
| Method | Buffer | pH | Heating Time | Temperature |
| HIER | Sodium Citrate | 6.0 | 10-20 min | ~95°C |
| HIER | Tris-EDTA | 9.0 | 10-20 min | ~95°C |
| PIER | Trypsin | 7.8 | 10-15 min | 37°C |
| PIER | Proteinase K | 7.4 | 5-10 min | 37°C |
Detailed Experimental Protocols
Optimized IHC Protocol for Coronin Antibodies on FFPE Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval (HIER Method Recommended as a Starting Point):
-
Immerse slides in a staining dish containing Sodium Citrate Buffer (10 mM, pH 6.0).
-
Heat in a microwave oven at high power for 15 minutes (do not allow to boil).
-
Allow slides to cool in the buffer for 20 minutes at room temperature.[18]
-
Rinse slides in Tris-buffered saline (TBS).
-
-
Blocking Endogenous Enzymes (if using HRP detection):
-
Incubate slides in 3% hydrogen peroxide in methanol (B129727) for 15 minutes.[19]
-
Rinse with TBS.
-
-
Blocking Non-Specific Binding:
-
Incubate slides in a blocking solution (e.g., 5% normal goat serum in TBS) for 1 hour at room temperature in a humidified chamber.[15]
-
-
Primary Antibody Incubation:
-
Dilute the coronin primary antibody to its predetermined optimal concentration in the same blocking buffer.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash slides with TBS containing 0.05% Tween-20 (3 changes, 5 minutes each).
-
-
Secondary Antibody Incubation:
-
Incubate slides with a biotinylated or polymer-based secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
-
Wash as in step 6.
-
-
Detection:
-
Incubate slides with the detection reagent (e.g., Streptavidin-HRP or polymer-based HRP) according to the manufacturer's instructions.
-
Wash as in step 6.
-
-
Chromogen Development:
-
Incubate slides with a chromogen substrate solution (e.g., DAB) until the desired staining intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear with xylene.
-
Mount with a permanent mounting medium.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. learn.cellsignal.com [learn.cellsignal.com]
- 3. Optimisation and validation of immunohistochemistry protocols for cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
- 7. Blocking in IHC | Abcam [abcam.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 11. Anti-Coronin 1a Antibody (A85431) | Antibodies.com [antibodies.com]
- 12. Troubleshooting - High background [immunohistochemistry.us]
- 13. bma.ch [bma.ch]
- 14. origene.com [origene.com]
- 15. IHC Blocking - Creative Diagnostics [creative-diagnostics.com]
- 16. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 17. Coronin 1 Polyclonal Antibody (IHC-00164) [thermofisher.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
Preventing degradation of coronin protein during purification.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of coronin protein during purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during purification?
A1: The primary cause of coronin degradation during purification is the release of endogenous proteases from the cellular compartments upon cell lysis.[1][2] These proteases, which are normally segregated within the cell, can cleave the this compound at specific or non-specific sites, leading to fragmentation and loss of function.
Q2: What are the visible signs of coronin degradation on an SDS-PAGE gel?
A2: Signs of coronin degradation on an SDS-PAGE gel include the appearance of multiple bands below the expected molecular weight of the full-length this compound.[3] A smear instead of a sharp band can also indicate random proteolysis.
Q3: How can I minimize protease activity from the very beginning of the purification process?
A3: To minimize protease activity, it is crucial to work quickly and maintain a low temperature (on ice or at 4°C) throughout the entire purification process.[4] Additionally, adding a protease inhibitor cocktail to your lysis buffer right before cell disruption is a critical first step.[2][5]
Q4: Are there specific classes of proteases I should be most concerned about?
A4: The main classes of proteases to be concerned about are serine, cysteine, aspartic, and metalloproteases.[6] A broad-spectrum protease inhibitor cocktail is recommended to inhibit a wide range of these enzymes.
Q5: Can the choice of expression system (e.g., E. coli vs. mammalian cells) affect the extent of coronin degradation?
A5: Yes, the expression system can influence protein stability. Mammalian cells may have different endogenous proteases compared to E. coli. While E. coli is a common host for recombinant protein expression, it can sometimes lead to the formation of inclusion bodies, which may require harsh solubilization conditions that can affect protein integrity.[4][7] Purifying coronin from its native mammalian cells might present challenges with endogenous proteases that specifically recognize and cleave coronin.
Troubleshooting Guides
Issue 1: Significant degradation of coronin observed in the initial cell lysate.
Logical Workflow for Troubleshooting Initial Degradation
Caption: Troubleshooting workflow for initial coronin degradation.
Recommended Actions & Buffer Optimization:
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Temperature | 4°C / On Ice | Ensure all buffers and equipment are pre-chilled. Work in a cold room if possible. | Low temperatures reduce the activity of most proteases.[4] |
| Protease Inhibitors | Commercial Cocktail (1X) | Increase cocktail concentration to 2X or add individual inhibitors. | Some proteases may be present at high concentrations and require more potent inhibition.[6] |
| Lysis Method | Sonication / Bead Beating | Switch to a gentler method like Dounce homogenization or hypotonic lysis. | Harsh lysis methods can generate heat and release more proteases from organelles. |
| Processing Time | < 1 hour from lysis to first purification step | Expedite the clarification of the lysate and proceed immediately to chromatography. | Minimizing the time proteases have to act on the target protein is critical. |
Table 1: Recommended Protease Inhibitor Cocktail Components
| Inhibitor | Target Protease Class | Typical Working Concentration | Notes |
| AEBSF or PMSF | Serine Proteases | 0.1 - 1 mM | PMSF is unstable in aqueous solutions; add fresh. AEBSF is a more stable alternative.[6] |
| Aprotinin | Serine Proteases | 1 - 2 µg/mL | A reversible inhibitor. |
| Leupeptin | Serine and Cysteine Proteases | 1 - 10 µM | Effective against a broad range of proteases.[6] |
| Pepstatin A | Aspartic Proteases | 1 µM | |
| E-64 | Cysteine Proteases | 5 - 10 µM | Irreversible inhibitor.[6] |
| EDTA or EGTA | Metalloproteases | 1 - 5 mM | Chelates metal ions required for protease activity. Note: May interfere with His-tag purification.[8] |
Issue 2: Coronin degrades during affinity chromatography.
Troubleshooting Steps:
-
Pre-equilibrate the column thoroughly with binding buffer containing fresh protease inhibitors.
-
Minimize the incubation time of the lysate with the affinity resin. While sufficient time is needed for binding, prolonged incubation can allow proteases to degrade the bound protein.
-
Wash the column efficiently to remove non-specifically bound proteins, including proteases. Consider increasing the stringency of the wash buffer.
-
Elute the protein in fractions and immediately analyze them by SDS-PAGE to identify fractions with the highest purity and least degradation.
-
Add protease inhibitors to the elution buffer , especially if the eluted protein will not be used immediately.
Table 2: Buffer Optimization for Affinity Chromatography
| Buffer Component | Binding Buffer | Wash Buffer | Elution Buffer | Rationale for Coronin Stability |
| Buffering Agent | 50 mM Tris-HCl or HEPES, pH 7.4-8.0 | 50 mM Tris-HCl or HEPES, pH 7.4-8.0 | 50 mM Tris-HCl or HEPES, pH 7.4-8.0 | Maintains a physiological pH to preserve protein structure and function. |
| Salt Concentration | 150-300 mM NaCl | 300-500 mM NaCl | 150 mM NaCl | Salt helps to reduce non-specific ionic interactions. Higher salt in the wash buffer can remove weakly bound contaminants. |
| Protease Inhibitors | 1X Commercial Cocktail | 1X Commercial Cocktail | Optional: Add 1X Cocktail | Continuous presence of inhibitors is key to preventing degradation throughout the process.[5] |
| Stabilizing Agents | 1-5% Glycerol (B35011) | 1-5% Glycerol | 10-20% Glycerol | Glycerol can stabilize proteins and prevent aggregation.[9] |
| Reducing Agents | 1-5 mM DTT or TCEP | 1-5 mM DTT or TCEP | 1-5 mM DTT or TCEP | Prevents oxidation of cysteine residues, which can lead to aggregation and increased susceptibility to proteolysis. |
Issue 3: Purified coronin is unstable and degrades during storage.
Recommendations for Stable Storage:
-
Flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Increase glycerol concentration in the final storage buffer to 20-50% to act as a cryoprotectant.
-
Store the protein at a higher concentration (if possible), as this can sometimes improve stability.
-
Consider adding a stabilizing agent like bovine serum albumin (BSA) at 0.1-0.5 mg/mL if it does not interfere with downstream applications.
Signaling Pathways Involving Coronin
Coronin proteins are key regulators of the actin cytoskeleton, primarily through their interactions with the Arp2/3 complex and cofilin.
Caption: Coronin's dual regulatory role in actin dynamics.
Coronin can inhibit the actin-nucleating activity of the Arp2/3 complex, thereby controlling the formation of branched actin networks.[10][11] Conversely, coronin can enhance the actin filament-severing activity of cofilin, promoting actin turnover.[1][12]
Experimental Protocols
Protocol 1: Purification of His-tagged Coronin from E. coli
-
Cell Lysis:
-
Resuspend the E. coli cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP).
-
Immediately before lysis, add lysozyme (B549824) to 1 mg/mL and a complete EDTA-free protease inhibitor cocktail (1X).[4]
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice until the lysate is no longer viscous.
-
Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 10% glycerol, 1 mM TCEP, 1X protease inhibitors).
-
Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 10% glycerol, 1 mM TCEP). Collect fractions.
-
-
Analysis and Storage:
-
Analyze the fractions by SDS-PAGE to assess purity and degradation.
-
Pool the purest fractions and dialyze against a suitable storage buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 20% glycerol).
-
Determine the protein concentration, flash-freeze aliquots in liquid nitrogen, and store at -80°C.
-
Protocol 2: Purification of FLAG-tagged Coronin from Mammalian Cells
-
Cell Lysis:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in ice-cold FLAG Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 10% glycerol).
-
Immediately before use, add a complete protease inhibitor cocktail (1X).[13]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at >15,000 x g for 20 minutes at 4°C.
-
-
Immunoprecipitation:
-
Equilibrate anti-FLAG M2 affinity gel with FLAG Lysis Buffer.
-
Add the clarified lysate to the equilibrated resin and incubate with gentle rotation for 2-4 hours at 4°C.[13]
-
Wash the resin three to five times with 10 bed volumes of Wash Buffer (50 mM Tris-HCl pH 7.4, 150-300 mM NaCl, 0.1% Triton X-100, 10% glycerol, 1X protease inhibitors).
-
-
Elution and Storage:
-
Elute the protein by competitive elution with 3X FLAG peptide (100-200 µg/mL in wash buffer without protease inhibitors) for 30-60 minutes at 4°C.[13]
-
Alternatively, elute with a low pH buffer (e.g., 0.1 M glycine-HCl, pH 3.5) and immediately neutralize the fractions with 1 M Tris-HCl, pH 8.0.
-
Analyze fractions by SDS-PAGE.
-
Pool the desired fractions and buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 20% glycerol).
-
Determine concentration, aliquot, flash-freeze, and store at -80°C.
-
Experimental Workflow for Assessing Protein Degradation
Caption: Workflow for monitoring coronin degradation during purification.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. benchchem.com [benchchem.com]
- 3. kmrs.or.kr [kmrs.or.kr]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. goldbio.com [goldbio.com]
- 6. bosterbio.com [bosterbio.com]
- 7. protenova.com [protenova.com]
- 8. Composition of a Lysis Buffer for Biological Samples [opsdiagnostics.com]
- 9. Protein Degradation Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Unraveling the enigma: Progress towards understanding the Coronin family of actin regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct regulation of Arp2/3 complex activity and function by the actin binding protein coronin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coronin 1B coordinates Arp2/3 complex and Cofilin activities at the leading edge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. yorku.ca [yorku.ca]
Technical Support Center: Optimizing Fixation for Coronin Immunolocalization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize fixation methods for the immunolocalization of coronin, an actin-binding protein crucial for various cellular processes.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge when choosing a fixation method for coronin?
A1: The primary challenge is to preserve the native localization and structure of coronin, which is closely associated with the dynamic actin cytoskeleton, without masking the antibody's epitope. The choice of fixative can dramatically impact the preservation of cytoskeletal architecture and antigen availability.[1] Aldehyde fixatives like paraformaldehyde (PFA) cross-link proteins, which is excellent for preserving overall cell structure, while organic solvents like cold methanol (B129727) precipitate proteins, which can sometimes improve antibody access to certain epitopes.[1][2]
Q2: Which general type of fixative is recommended for cytoskeletal-associated proteins like coronin?
A2: For cytoskeletal proteins, aldehyde-based fixatives, particularly methanol-free 4% paraformaldehyde (PFA), are often the best starting point.[3][4] They excel at preserving cellular morphology by cross-linking proteins in place.[2][4][5] This is crucial for accurately localizing coronin within dynamic structures like lamellipodia or phagocytic cups. However, some anti-coronin antibody clones may work better with organic solvent fixation (e.g., cold methanol), which simultaneously fixes and permeabilizes the cells.[2][5]
Q3: What is the difference between formaldehyde (B43269), paraformaldehyde (PFA), and formalin?
A3: Paraformaldehyde (PFA) is a polymer of formaldehyde. To be used as a fixative, it must be depolymerized into formaldehyde, typically by heating a solution.[3][6] Formalin is a saturated solution of formaldehyde (around 37%), which often contains methanol as a stabilizer to prevent polymerization.[3][6] For sensitive cytoskeletal work, it is highly recommended to use freshly prepared, methanol-free formaldehyde from PFA, as methanol can disrupt F-actin structures.[3]
Q4: Does the fixation protocol need to be optimized for different coronin isoforms (e.g., Coronin 1A, 1B, 2A)?
A4: Yes, optimization is likely required. While the general principles apply, different isoforms may have unique subcellular localizations or be part of distinct protein complexes, which can influence their sensitivity to fixation. Furthermore, the specific antibody clone used is a major factor; an antibody's epitope can be masked by one fixation method but remain accessible with another.[7] Always consult the antibody's datasheet for manufacturer-recommended fixation protocols as a starting point.[8]
Q5: How does fixation affect subsequent permeabilization steps?
A5: Aldehyde fixation (e.g., PFA) cross-links proteins but leaves cell membranes largely intact. Therefore, a separate permeabilization step using a detergent (like Triton X-100 or Saponin) is required to allow antibodies to access intracellular targets.[5] In contrast, organic solvents like cold methanol or acetone (B3395972) fix by dehydration and precipitation, and they simultaneously permeabilize the cell membranes, eliminating the need for a separate detergent step.[2]
Troubleshooting Guide
Problem 1: Weak or No Coronin Signal
| Possible Cause | Recommended Solution & Troubleshooting Steps |
| Suboptimal Fixative | The fixative may be masking the epitope. Try an alternative fixation method. If you used 4% PFA, test cold (-20°C) methanol fixation for 5-10 minutes. Conversely, if you used methanol, try 2%-4% PFA for 10-15 minutes at room temperature.[1][2] |
| Over-fixation | Aldehyde fixation can excessively cross-link proteins, masking the epitope. Reduce the PFA fixation time (e.g., from 20 min to 10 min) or decrease the PFA concentration (e.g., from 4% to 2%).[7][9] If over-fixation is suspected, consider an antigen retrieval step, though this is more common in IHC.[9] |
| Inadequate Permeabilization | If using PFA, the permeabilization step may be insufficient. Increase the Triton X-100 concentration (e.g., from 0.1% to 0.5%) or the incubation time. For delicate membrane structures, consider a milder detergent like Saponin.[10] |
| Incorrect Antibody Dilution | The primary antibody may be too dilute. Perform a titration experiment to determine the optimal concentration. Consult the antibody datasheet for a recommended starting dilution.[8] |
| Low Protein Expression | The target protein may have low abundance in your cell type or experimental condition. Confirm coronin expression using a positive control cell line or by Western Blot.[8][9] You may need to use a signal amplification method.[8] |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution & Troubleshooting Steps |
| Fixative-Induced Autofluorescence | Aldehyde fixatives like PFA and especially glutaraldehyde (B144438) can cause autofluorescence.[8] Quench free aldehyde groups by incubating with a quenching agent (e.g., 50 mM NH4Cl or 0.1 M glycine (B1666218) in PBS) for 10 minutes after fixation.[11] Using freshly made PFA solution can also help.[8] |
| Insufficient Blocking | Non-specific antibody binding can occur if blocking is inadequate. Increase the blocking time (e.g., to 1 hour at RT). Use a blocking buffer containing 5% normal serum from the same species as the secondary antibody, mixed with a general protein blocker like Bovine Serum Albumin (BSA).[12] |
| Primary/Secondary Antibody Concentration Too High | High antibody concentrations can lead to non-specific binding.[13] Reduce the concentration of the primary and/or secondary antibody by performing a dilution series.[10] |
| Inadequate Washing | Insufficient washing fails to remove unbound antibodies. Increase the number of wash steps (at least 3-4 times) and the duration of each wash (5-10 minutes) after both primary and secondary antibody incubations. |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be binding non-specifically. Run a "secondary-only" control (omit the primary antibody) to check for this.[14] Ensure you are using a secondary antibody that has been cross-adsorbed against the species of your sample.[12] |
Problem 3: Poor Cellular Morphology or Cytoskeleton Disruption
| Possible Cause | Recommended Solution & Troubleshooting Steps |
| Harsh Fixation Method | Methanol fixation can sometimes alter cellular architecture and disrupt fine actin filaments.[3] If morphology is poor with methanol, switch to 4% PFA fixation, which is generally better at preserving structure.[4][15] |
| Delayed Fixation | Autolysis can begin if there is a delay between sample harvesting and fixation. Fix cells immediately after removing them from the incubator or completing treatment to get a "snapshot" of their state.[5] |
| Suboptimal Buffer | The buffer used for the fixative solution can impact preservation. A cytoskeleton-stabilizing buffer (e.g., containing PIPES, EGTA, and MgCl2) may yield better results for cytoskeletal proteins than standard PBS. |
| Harsh Permeabilization | Strong detergents like Triton X-100 can extract lipids and disrupt membranes if used for too long or at too high a concentration. Reduce the detergent concentration or switch to a milder one like digitonin (B1670571) or saponin, especially if interested in membrane-associated coronin. |
Experimental Protocols & Methodologies
Protocol 1: Paraformaldehyde (PFA) Fixation (Recommended Starting Point)
This method is ideal for preserving the fine structure of the actin cytoskeleton.
-
Preparation: Prepare fresh, methanol-free 4% PFA in 1x PBS (pH 7.4). Warm to 37°C to dissolve the PFA powder, then cool to room temperature and filter.
-
Fixation:
-
Gently wash cells twice with pre-warmed 1x PBS.
-
Add the 4% PFA solution and incubate for 10-15 minutes at room temperature.
-
-
Quenching (Optional but Recommended):
-
Wash cells three times with 1x PBS for 5 minutes each.
-
Incubate with 50 mM NH4Cl in PBS for 10 minutes to quench unreacted aldehydes.[11]
-
Wash again with 1x PBS.
-
-
Permeabilization:
-
Incubate with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
-
Blocking & Staining:
-
Proceed with blocking (e.g., 5% Normal Goat Serum + 1% BSA in PBS) for 1 hour, followed by primary and secondary antibody incubations. Dilute antibodies in the blocking buffer.
-
Protocol 2: Cold Methanol Fixation
This method is faster as it combines fixation and permeabilization but can be harsher on cell morphology.
-
Preparation: Pre-chill 100% methanol to -20°C.
-
Fixation & Permeabilization:
-
Gently wash cells twice with 1x PBS.
-
Aspirate PBS and add ice-cold 100% methanol.
-
Incubate for 5-10 minutes at -20°C.
-
-
Rehydration & Blocking:
-
Wash cells three times with 1x PBS for 5 minutes each to rehydrate.
-
Proceed immediately to the blocking step as described in the PFA protocol.
-
Visual Guides & Workflows
General Immunofluorescence Workflow
Caption: Standard workflow for immunofluorescence, highlighting the critical fixation step.
Troubleshooting Logic for Weak Coronin Signal
Caption: A decision tree for troubleshooting weak or absent coronin fluorescence signals.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 3. What is the difference between formaldehyde and paraformaldehyde in cell fixation? | AAT Bioquest [aatbio.com]
- 4. PFA fixation enables artifact-free super-resolution imaging of the actin cytoskeleton and associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Minimizing Background Staining | Flow Cytometry Core Laboratory [cyto.med.ucla.edu]
- 13. sinobiological.com [sinobiological.com]
- 14. Cell Structure and Analysis: ICC, IHC, and IF Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Off-Target Effects in Coronin siRNA Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, minimizing, and controlling for off-target effects in coronin small interfering RNA (siRNA) experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of coronin siRNA experiments?
Q2: How can I proactively minimize off-target effects during the design phase of my coronin siRNA experiment?
A2: Several strategies can be employed during the siRNA design phase to reduce the likelihood of off-target effects:
-
Bioinformatic Analysis: Utilize tools like BLAST to screen potential coronin siRNA sequences against the relevant genome to identify and avoid sequences with significant homology to other genes.[5][6]
-
Seed Region Thermodynamics: Design siRNAs with lower thermodynamic stability in the seed region to decrease the chances of stable binding to off-target mRNAs.[4][7]
-
Chemical Modifications: Incorporate chemical modifications, such as 2'-O-methylation, into the seed region of the siRNA. This can disrupt miRNA-like off-target binding without compromising on-target silencing.[2][8][9]
-
Use of siRNA Pools: Instead of relying on a single siRNA sequence, use a pool of multiple siRNAs that target different regions of the coronin mRNA. This approach dilutes the concentration of any single siRNA, thereby reducing the impact of its specific off-target effects.[2][10]
Q3: What are the essential experimental controls to include in my coronin siRNA experiments?
A3: A robust experimental design with proper controls is critical for distinguishing on-target from off-target effects. Key controls include:
Q4: How can I validate that the observed phenotype is a direct result of coronin knockdown and not an off-target effect?
A4: Phenotypic validation is crucial. A "rescue" experiment is the gold standard for confirming specificity. This involves:
-
Knocking down the endogenous coronin using your siRNA.
-
Simultaneously expressing a form of the coronin gene that is resistant to the siRNA (e.g., by introducing silent mutations in the siRNA target site). If the phenotype is reversed upon expression of the siRNA-resistant coronin, it strongly indicates that the initial observation was due to on-target knockdown.[11]
Troubleshooting Guide
Problem 1: My coronin siRNA is effective at the mRNA level, but I'm observing unexpected or inconsistent phenotypic changes.
-
Possible Cause: Off-target effects are a likely culprit. A single siRNA sequence may be impacting other genes that influence the phenotype.[14]
-
Troubleshooting Steps:
-
Perform a Rescue Experiment: As detailed in FAQ Q4, a rescue experiment can definitively link the phenotype to coronin knockdown.
Problem 2: The protein levels of coronin are not decreasing despite a significant reduction in its mRNA.
-
Possible Cause: The half-life of the coronin protein may be long, or the timing of your analysis may be too early to observe a decrease in protein levels.[15]
-
Troubleshooting Steps:
-
Optimize Time Course: Perform a time-course experiment, analyzing protein levels at multiple time points after transfection (e.g., 48, 72, and 96 hours) to determine the optimal window for observing protein knockdown.
-
Confirm Antibody Specificity: Ensure the antibody used for Western blotting is specific for coronin. Validate the antibody using knockout/knockdown-validated cell lysates if available.[16][17][18]
-
Problem 3: I'm observing significant cell toxicity or an immune response after transfection with coronin siRNA.
-
Possible Cause: High concentrations of siRNA can lead to cellular toxicity and can trigger an innate immune response.[19]
-
Troubleshooting Steps:
-
Monitor Immune Response Genes: Use RT-qPCR to check the expression levels of interferon-stimulated genes to assess whether an immune response has been triggered.
Data Presentation
Table 1: Strategies to Minimize Off-Target Effects in Coronin siRNA Experiments
| Strategy | Principle | Key Advantage |
| Bioinformatic Screening | Use algorithms (e.g., BLAST) to check for sequence homology with non-target genes.[5] | Reduces the likelihood of predictable off-target binding. |
| Chemical Modifications | Alter the siRNA backbone (e.g., 2'-O-methyl) to reduce seed region binding to off-targets.[2][8] | Increases specificity without significantly affecting on-target efficiency. |
| siRNA Pooling | Combine multiple siRNAs targeting the same gene at a lower overall concentration for each.[2][10] | Dilutes sequence-specific off-target effects of individual siRNAs. |
| Dose-Response Optimization | Use the lowest siRNA concentration that achieves effective target knockdown.[20] | Minimizes concentration-dependent off-target effects and cellular toxicity. |
Table 2: Essential Controls for Coronin siRNA Experiments
| Control Type | Purpose | Expected Outcome |
| Non-Targeting siRNA | Controls for effects of the transfection process and the presence of dsRNA.[8] | No change in coronin expression or the phenotype of interest. |
| Multiple On-Target siRNAs | Confirms that the observed phenotype is due to silencing the target gene.[11] | Consistent knockdown and phenotype across different siRNAs. |
| Rescue Construct | Definitively links the phenotype to the knockdown of the target gene.[11] | Reversal of the knockdown phenotype. |
| Positive Control siRNA | Validates the transfection and knockdown procedure.[12] | Significant knockdown of a known housekeeping gene. |
Visualizations
Caption: Mechanism of on-target and off-target effects in siRNA experiments.
Caption: Workflow for validating on-target effects in coronin siRNA experiments.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. sitoolsbiotech.com [sitoolsbiotech.com]
- 6. How to design effective siRNA for gene knockdown experiments? [synapse.patsnap.com]
- 7. Frontiers | Optimal choice of functional and off-target effect-reduced siRNAs for RNAi therapeutics [frontiersin.org]
- 8. genscript.com [genscript.com]
- 9. Structure-Guided Control of siRNA Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 11. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Knockout/Knockdown Validation | GeneTex [genetex.com]
- 17. origene.com [origene.com]
- 18. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Expression of Full-Length Coronin
Welcome to the technical support center for the expression of full-length coronin protein. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges in expressing this complex actin-binding protein. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and informative diagrams to assist you in your research.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the expression and purification of full-length coronin.
Question: I am observing very low or no expression of my full-length coronin construct. What are the potential causes and solutions?
Answer:
Low or no expression of full-length coronin can stem from several factors, from the design of your expression construct to the choice of expression system. Here are some common causes and troubleshooting steps:
-
Codon Bias: The codon usage of the coronin gene may not be optimal for your chosen expression host (e.g., E. coli). This can lead to translational stalling and low protein yield.[1][2][3]
-
Promoter Strength and Induction: The promoter in your expression vector might be too weak, or the induction conditions may not be optimal.
-
Solution: Subclone your coronin gene into a vector with a stronger, tightly regulated promoter. Optimize induction parameters such as inducer concentration (e.g., IPTG) and induction time.
-
-
mRNA Instability: The mRNA transcript of your coronin gene might be unstable, leading to rapid degradation.
-
Solution: Codon optimization can also improve mRNA stability by increasing the GC content.[4] Additionally, ensure that your expression vector contains appropriate 5' and 3' untranslated regions (UTRs) that enhance mRNA stability.
-
-
Toxicity of the Protein: Overexpression of some proteins can be toxic to the host cells, leading to cell death and low yields.[6]
Question: My full-length this compound is being expressed, but it is mostly found in the insoluble fraction (inclusion bodies). How can I improve its solubility?
Answer:
Insoluble expression, often leading to the formation of inclusion bodies in E. coli, is a common challenge for many recombinant proteins.[7] Here’s how you can address this issue:
-
Expression Temperature: High expression temperatures can lead to rapid protein synthesis and misfolding.
-
Solubility-Enhancing Tags: Fusing a highly soluble protein tag to your coronin construct can improve its solubility.[8][9][10][11][12]
-
Solution: Clone your coronin gene into a vector that adds a solubility-enhancing tag such as Maltose-Binding Protein (MBP), Glutathione (B108866) S-Transferase (GST), or Small Ubiquitin-like Modifier (SUMO).[8][12]
-
-
Choice of Expression Host: Eukaryotic expression systems often provide a better environment for the folding of complex eukaryotic proteins like coronin.[13][14][15][16]
-
Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of your protein.[10]
-
Solution: Co-express your coronin construct with a plasmid that encodes for molecular chaperones (e.g., GroEL/GroES).
-
Question: I am observing significant degradation of my full-length this compound, particularly the loss of the C-terminal coiled-coil domain. How can I prevent this?
Answer:
Proteolytic degradation is a known issue when expressing full-length coronin, with the C-terminal coiled-coil domain being particularly susceptible.[18]
-
Protease Inhibitors: Host cell proteases can degrade your protein during cell lysis and purification.[6]
-
Solution: Add a cocktail of protease inhibitors to your lysis buffer immediately before use.[6]
-
-
Purification Strategy: A lengthy purification process can expose your protein to proteases for an extended period.
-
Expression System: As mentioned, eukaryotic systems may offer a more stable environment for your protein. Interestingly, even in a eukaryotic expression system, proteolytic degradation of coronin 1A has been observed, leading to a construct lacking the C-terminal coiled-coil domain.[18]
-
Solution: While eukaryotic systems are generally preferred, it may be necessary to experiment with different cell lines or optimize culture conditions to minimize proteolytic activity. A two-step affinity purification protocol can also help to obtain a highly pure and full-length protein, free from degradation products.[22]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical structure of coronin, and why is the full-length protein important?
A1: Coronin proteins are characterized by a conserved structure that includes an N-terminal region, a central core domain composed of WD-repeats forming a beta-propeller structure, and a C-terminal coiled-coil domain.[23] The full-length protein is crucial for its complete functionality, as different domains are responsible for various interactions. For example, the coiled-coil domain is involved in the oligomerization of coronin and is responsible for bundling actin filaments.[24]
Q2: Which expression system is best suited for full-length coronin?
A2: While E. coli is a common choice for recombinant protein expression due to its speed and low cost, it often leads to solubility and folding issues for complex eukaryotic proteins.[15] For full-length coronin, eukaryotic systems such as insect cells (using baculovirus expression vectors) or mammalian cells are generally recommended to ensure proper folding and post-translational modifications.[13][14][16][17]
Q3: What are the main functions of coronin that might be affected by improper expression?
A3: Coronin is a key regulator of the actin cytoskeleton and is involved in various cellular processes, including cell motility, endocytosis, and phagocytosis.[23][25] It interacts with and regulates the Arp2/3 complex and the ADF/cofilin pathway.[25][26] Improper expression, leading to misfolding or degradation, can abolish these critical functions.
Q4: Are there different isoforms of coronin, and do they have different expression challenges?
A4: Yes, mammals have seven different isoforms of coronin.[23] The most well-studied are coronin 1A, 1B, and 1C.[23] While the general challenges of expressing a WD-repeat containing protein with a coiled-coil domain are likely similar across isoforms, specific isoforms may have unique stability or solubility properties. For instance, Coronin 1A is predominantly found in hematopoietic cells.[24]
Data Presentation
Table 1: Comparison of Expression Systems for Full-Length Coronin
| Feature | E. coli | Insect Cells (Baculovirus) | Mammalian Cells |
| Cost | Low | Moderate | High |
| Speed | Fast (days) | Moderate (weeks) | Slow (weeks to months) |
| Yield | Variable, often high | High | Moderate to High |
| Post-Translational Modifications | Absent | Present (similar to mammalian) | Present (native-like) |
| Folding | Prone to misfolding and inclusion bodies | Generally good | Excellent |
| Complexity | Low | Moderate | High |
| Recommended for Coronin | Feasible with optimization (e.g., tags, low temp), but challenging | Highly Recommended | Highly Recommended |
Experimental Protocols
Protocol 1: Expression of Full-Length Coronin in Insect Cells (Sf9)
This protocol outlines the general steps for expressing a tagged full-length this compound in Sf9 insect cells using a baculovirus expression system.
-
Cloning: Subclone the codon-optimized full-length coronin gene into a baculovirus transfer vector (e.g., pFastBac) containing an N-terminal affinity and solubility tag (e.g., 6xHis-MBP).
-
Baculovirus Generation: Generate recombinant bacmid DNA in E. coli (DH10Bac).
-
Transfection: Transfect Sf9 insect cells with the recombinant bacmid to produce P1 viral stock.
-
Viral Amplification: Amplify the P1 viral stock to generate a high-titer P2 or P3 stock.
-
Protein Expression: Infect a large-scale culture of Sf9 cells with the high-titer viral stock.
-
Harvesting: Harvest the cells by centrifugation 48-72 hours post-infection.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1% Triton X-100) supplemented with a protease inhibitor cocktail. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble protein.
Protocol 2: Two-Step Affinity Purification of Full-Length Coronin
This protocol is designed to yield highly pure, full-length coronin, minimizing degradation.[22] This example assumes an N-terminal GST tag and a C-terminal 6xHis tag.
-
First Affinity Step (Glutathione Resin):
-
Load the clarified lysate onto a glutathione-sepharose column.[22]
-
Wash the column extensively with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
Elute the GST-tagged coronin using an elution buffer containing reduced glutathione (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM glutathione).
-
-
Second Affinity Step (IMAC):
-
Dilute the eluate from the first step with a binding buffer for Immobilized Metal Affinity Chromatography (IMAC) (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Load the diluted sample onto a Ni-NTA or other suitable IMAC resin.
-
Wash the column with the IMAC binding buffer.
-
Elute the 6xHis-tagged coronin using a gradient of imidazole (e.g., 10-500 mM).
-
-
Buffer Exchange:
Mandatory Visualizations
Signaling and Interaction Pathways
Caption: Coronin signaling and interaction network.
Experimental Workflow
Caption: Workflow for coronin expression and purification.
Troubleshooting Logic
References
- 1. How Are Codons Optimized for Recombinant Protein Expression? [synapse.patsnap.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. youtube.com [youtube.com]
- 5. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 6. youtube.com [youtube.com]
- 7. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 8. Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]
- 13. news-medical.net [news-medical.net]
- 14. Overview of the four major protein expression systems - CD Biosynsis [biosynsis.com]
- 15. Breaking Down Common Protein Expression Systems: E.coli vs Mammalian [synapse.patsnap.com]
- 16. A concise guide to choosing suitable gene expression systems for recombinant protein production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Coronin Structure and Implications - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. static1.squarespace.com [static1.squarespace.com]
- 21. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.com]
- 22. youtube.com [youtube.com]
- 23. Coronin - Wikipedia [en.wikipedia.org]
- 24. Coronin-1A Stabilizes F-Actin by Bridging Adjacent Actin Protomers and Stapling Opposite Strands of the Actin Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Coronin: The Double-Edged Sword of Actin Dynamics - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. cdr.lib.unc.edu [cdr.lib.unc.edu]
Technical Support Center: Validating Coronin Interaction Partners
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of coronin interaction partners.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for validating a suspected interaction with coronin?
A1: The gold-standard methods for validating protein-protein interactions (PPIs) include co-immunoprecipitation (Co-IP), pull-down assays, and yeast two-hybrid (Y2H) screens.[1][2][3] Each technique has its own strengths and weaknesses, and it is often recommended to use at least two independent methods to confirm a novel interaction.[2]
Q2: How do I choose the right validation method for my experiment?
A2: The choice of method depends on several factors, including the nature of the suspected interaction (stable vs. transient), the availability of specific antibodies, and whether you are confirming a known interaction or screening for new partners.
-
Co-immunoprecipitation (Co-IP) is ideal for validating interactions within a cellular context, as it uses an antibody to pull down a protein of interest along with its binding partners from a cell lysate.[2][4]
-
Pull-down assays are versatile in vitro methods useful for confirming direct interactions and can be used with purified proteins or cell lysates.[5][6]
-
Yeast two-hybrid (Y2H) is a powerful genetic method for screening entire libraries of proteins to identify novel interaction partners.[7][8]
Q3: What are some known interaction partners of coronin?
A3: Coronin proteins are known to interact with several key components of the actin cytoskeleton. The most well-characterized interaction partners include the Arp2/3 complex and cofilin.[9][10] These interactions are crucial for regulating actin dynamics.
Q4: How is the interaction between coronin and its partners regulated?
A4: The interaction of coronin with its partners can be regulated by post-translational modifications, such as phosphorylation. For example, the phosphorylation of Coronin 1B on Serine 2 has been shown to reduce its interaction with the Arp2/3 complex.[10]
Troubleshooting Guides
Co-Immunoprecipitation (Co-IP)
| Problem | Possible Cause | Solution |
| No or weak signal for the interacting protein | Lysis buffer is too stringent and disrupting the interaction. | Use a milder lysis buffer with lower salt and non-ionic detergents (e.g., NP-40). Avoid buffers containing SDS. |
| The antibody for the bait protein is blocking the interaction site. | Use a polyclonal antibody if possible, or a monoclonal antibody that targets a region of the bait protein not involved in the interaction. | |
| The interaction is transient or weak. | Consider cross-linking proteins before cell lysis to stabilize the interaction. | |
| High background/non-specific binding | Insufficient washing. | Increase the number and duration of wash steps. You can also try increasing the detergent concentration in the wash buffer. |
| Non-specific binding to the beads. | Pre-clear the lysate by incubating it with beads alone before adding the antibody. | |
| Antibody is cross-reacting with other proteins. | Use a high-specificity monoclonal antibody for the immunoprecipitation. |
Pull-Down Assay
| Problem | Possible Cause | Solution |
| "Bait" protein is not immobilized on the beads | Incorrect buffer conditions for binding. | Ensure the pH and salt concentration of the binding buffer are optimal for the affinity tag (e.g., GST, His-tag). |
| The affinity tag is not properly folded or is inaccessible. | Express the bait protein with the tag at a different terminus (N- or C-terminus). | |
| No "prey" protein is pulled down | The interaction is indirect and requires other cellular factors. | Perform the pull-down using cell lysate instead of purified proteins. |
| The "prey" protein is not expressed at high enough levels. | Overexpress the "prey" protein in the cell lysate. | |
| High background of non-specific proteins | Insufficient washing. | Increase the stringency of the wash buffer by adding more detergent or increasing the salt concentration. |
| Hydrophobic interactions with the beads or bait protein. | Add a non-ionic detergent (e.g., Tween-20) to the wash buffer. |
Yeast Two-Hybrid (Y2H)
| Problem | Possible Cause | Solution |
| High number of false positives | The "bait" protein is auto-activating the reporter gene. | Test the "bait" construct alone for auto-activation and if necessary, use a different bait vector or a truncated version of the bait protein. |
| Non-specific interactions with the "prey" proteins. | Re-test positive interactions in a one-on-one mating assay and use stringent selection media. | |
| No interacting partners found | The "bait" or "prey" fusion proteins are not expressed or are misfolded. | Confirm the expression of the fusion proteins by Western blot. |
| The interaction requires post-translational modifications not present in yeast. | Consider using a mammalian two-hybrid system. | |
| The interaction occurs in a cellular compartment other than the nucleus. | Use a split-ubiquitin yeast two-hybrid system for membrane-associated proteins.[7] |
Quantitative Data Summary
The following table summarizes available quantitative data for the interaction between yeast coronin (Crn1) and the Arp2/3 complex.
| Interacting Proteins | Method | Affinity (Kd) | Reference |
| Crn1 and Arp2/3 complex | Fluorescence Anisotropy | 72.3 nM | [11] |
| Crn1 and Arp2/3 complex (in the presence of Gmf1) | Fluorescence Anisotropy | 42.5 nM | [11] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol
This protocol is a general guideline and may require optimization for specific protein interactions.
Materials:
-
Cells expressing the proteins of interest
-
Ice-cold PBS
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Primary antibody specific to the "bait" protein
-
Protein A/G magnetic beads
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE sample buffer
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and then lyse with Co-IP Lysis/Wash Buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Pre-clearing (Optional):
-
Add Protein A/G magnetic beads to the cell lysate and incubate with gentle rotation at 4°C.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody to the pre-cleared lysate and incubate with gentle rotation at 4°C.
-
Add Protein A/G magnetic beads and continue to incubate to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads multiple times with Co-IP Lysis/Wash Buffer to remove non-specific proteins.
-
-
Elution:
-
Resuspend the beads in Elution Buffer and incubate to release the protein complexes.
-
Pellet the beads and collect the supernatant containing the eluted proteins. Neutralize the eluate with Neutralization Buffer.
-
-
Analysis:
-
Add SDS-PAGE sample buffer to the eluate, boil, and analyze by Western blotting using antibodies against the "bait" and suspected "prey" proteins.
-
GST Pull-Down Assay Protocol
This protocol describes a pull-down assay using a GST-tagged "bait" protein.
Materials:
-
Purified GST-tagged "bait" protein and "prey" protein/cell lysate
-
Glutathione-agarose beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Elution Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10-20 mM reduced glutathione)
-
SDS-PAGE sample buffer
Procedure:
-
Bead Preparation:
-
Wash the glutathione-agarose beads with Binding/Wash Buffer.
-
-
Bait Immobilization:
-
Incubate the washed beads with the purified GST-tagged "bait" protein to allow binding.
-
Wash the beads to remove any unbound "bait" protein.
-
-
Interaction:
-
Add the "prey" protein solution (purified or as a cell lysate) to the beads with the immobilized "bait".
-
Incubate with gentle agitation to allow the interaction to occur.
-
-
Washing:
-
Wash the beads several times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add Elution Buffer to the beads to release the "bait" and interacting "prey" proteins.
-
Collect the eluate.
-
-
Analysis:
-
Analyze the eluate by SDS-PAGE and Western blotting to detect the "prey" protein.
-
Visualizations
Caption: Workflow for a Co-Immunoprecipitation (Co-IP) experiment.
Caption: Simplified signaling pathway of coronin's role in actin regulation.
References
- 1. Understanding protein-protein interactions | Abcam [abcam.com]
- 2. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 4. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 5. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Pull-Down Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 8. singerinstruments.com [singerinstruments.com]
- 9. Structural Basis of Arp2/3 Complex Inhibition by GMF, Coronin, and Arpin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coronin 1B coordinates Arp2/3 complex and Cofilin activities at the leading edge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two ligands of Arp2/3 complex, yeast coronin and GMF, interact and synergize in pruning branched actin networks - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize background in coronin immunoprecipitation.
Welcome to the technical support center for coronin immunoprecipitation (IP). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background and achieve high-quality results in their coronin IP experiments.
Frequently Asked Questions (FAQs)
Q1: What is coronin and why is it studied using immunoprecipitation?
A1: Coronins are a family of evolutionary conserved actin-binding proteins that belong to the WD-repeat protein family.[1][2] They are involved in various cellular processes, including cell motility, phagocytosis, and cytokinesis, by regulating actin dynamics.[3][4][5] Coronin 1A, for instance, is highly expressed in lymphocytes and is crucial for proper immune regulation.[6] Immunoprecipitation is a key technique used to isolate coronin and its interacting partners (co-immunoprecipitation) from a complex cell lysate.[7][8] This allows researchers to study protein-protein interactions, identify novel components of coronin-associated signaling complexes, and understand its role in cellular functions.[2][3][8]
Q2: What are the most common sources of high background in an IP experiment?
A2: High background in immunoprecipitation is often caused by non-specific binding of proteins to the IP antibody, the protein A/G beads, or even the plastic tube surface.[9][10] Key sources include:
-
Antibody Issues : The primary antibody may have low specificity or be used at too high a concentration.[9][11]
-
Bead Contamination : Proteins in the lysate can bind directly to the agarose (B213101) or magnetic beads.[9][12]
-
Insufficient Washing : Inadequate washing steps fail to remove non-specifically bound proteins.[9][12]
-
High Lysate Concentration : Using too much total protein in the lysate can increase the pool of non-specific binders.[9][12]
-
Inappropriate Lysis Buffer : The lysis buffer may not be stringent enough, or it may fail to completely solubilize proteins, leading to aggregation.[13][14]
Q3: What is the purpose of a "pre-clearing" step and is it always required?
A3: Pre-clearing is a step designed to reduce non-specific background by removing proteins from the lysate that tend to bind to the beads themselves.[13][15] This is done by incubating the cell lysate with beads (without the specific antibody) before the immunoprecipitation step.[16] The beads, along with anything non-specifically bound to them, are then discarded.[13] While highly recommended to reduce background, this step may not be necessary if you are using high-quality beads with low non-specific adsorption or if subsequent detection by western blot is not hindered by contaminating proteins.[7][17] However, for cleaner results, especially for downstream mass spectrometry, pre-clearing is strongly advised.[16]
Q4: How should I choose an antibody for coronin immunoprecipitation?
A4: The success of an IP experiment is highly dependent on the quality of the antibody.[8][18] Look for an antibody that has been specifically validated for IP applications.[18] Polyclonal antibodies are often recommended for IP as they can recognize multiple epitopes, which can be advantageous for capturing native protein complexes.[9][11] However, a high-quality, high-affinity monoclonal antibody can also yield excellent results.[6][14] It is crucial to use an affinity-purified antibody to minimize cross-reactivity.[9][12] Always perform a titration experiment to determine the optimal antibody concentration, as using too much can increase non-specific binding.[9][11]
Q5: What are the advantages of using magnetic beads over agarose beads?
A5: Both magnetic and agarose beads are solid supports for immobilizing antibodies. Magnetic beads can offer lower background because their smooth surface has fewer pores for non-specific protein trapping compared to porous agarose resins. The magnetic separation process is also gentler and quicker than the repeated centrifugation required for agarose beads, which can help preserve fragile protein complexes and reduce sample loss.[16][17]
Troubleshooting Guide
Q6: I see many non-specific bands on my western blot after coronin IP. How can I reduce this background?
A6: This is a classic high-background issue. Here are several strategies to address it:
-
Optimize Antibody Concentration : Reduce the amount of primary antibody used to minimize non-specific binding.[9][12]
-
Increase Washing Stringency : Enhance your wash buffers by increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a non-ionic detergent (e.g., 0.1-0.5% NP-40 or Triton X-100).[14][19] Also, increase the number and duration of wash steps.[10][14]
-
Block the Beads : Before adding the antibody, incubate the beads with a blocking agent like 1% Bovine Serum Albumin (BSA) in PBS for an hour to saturate non-specific binding sites.[9][20][21]
-
Pre-clear Your Lysate : As detailed in Q3, pre-clearing your lysate with beads before adding the antibody is a highly effective method for removing proteins that non-specifically bind to the beads.[7][9][12]
-
Reduce Lysate Amount : Using too much protein lysate can overload the system. Try reducing the total protein input to between 100-500 µg.[12]
Q7: The IgG heavy chain (~50 kDa) and light chain (~25 kDa) from my IP antibody are obscuring my coronin band on the western blot. How do I prevent this?
A7: Antibody chain interference is a common problem, especially if your protein of interest is similar in size to the IgG chains. Here are some solutions:
-
Use Light-Chain Specific Secondary Antibodies : These specialized secondary antibodies only detect the native, non-reduced form of the heavy chain and do not bind to the light chains, which often cause the most interference.[14]
-
Cross-link the Antibody to the Beads : Covalently cross-linking your primary antibody to the Protein A/G beads prevents it from being eluted with your target protein. This significantly reduces heavy and light chain contamination in your final sample.[21]
-
Use Biotinylated Primary Antibodies : An alternative strategy involves using a biotinylated primary antibody, which can be captured with streptavidin-coated beads. This can be beneficial if your protein runs close to the 25 kDa or 50 kDa antibody chains.[18]
Quantitative Data Summary
For easy reference, the following tables summarize key parameters for optimizing your coronin IP experiment.
Table 1: Troubleshooting High Background
| Problem | Possible Cause | Recommended Solution(s) |
| Multiple non-specific bands | 1. Non-specific antibody binding2. Insufficient washing3. Proteins binding to beads4. Too much lysate | 1. Titrate and reduce antibody amount.[9][12]2. Increase number, duration, and stringency of washes.[10][14]3. Pre-block beads with BSA and pre-clear the lysate.[9][12]4. Reduce total protein input.[12] |
| Protein of interest is weak or absent | 1. Inefficient cell lysis2. Antibody cannot bind native protein3. Protein complex disrupted | 1. Use a suitable lysis buffer (e.g., RIPA for efficient lysis).[13]2. Ensure the antibody is validated for IP.[18]3. Use a milder, non-denaturing lysis buffer for co-IP.[7] |
| IgG bands obscure protein of interest | 1. Primary antibody eluted with antigen | 1. Cross-link antibody to beads.[21]2. Use a light-chain specific secondary antibody.[14] |
Table 2: Recommended Buffer Compositions
| Buffer Type | Composition | Purpose |
| Non-denaturing Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease/Phosphatase Inhibitors | Lysis for co-IP, preserving protein-protein interactions.[7][22] |
| RIPA Lysis Buffer (High Stringency) | 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, Protease/Phosphatase Inhibitors | More complete cell lysis, may disrupt some protein interactions.[13] |
| Low Stringency Wash Buffer | PBS with 0.1% Tween-20 | Gentle washing to preserve weaker interactions.[22] |
| High Stringency Wash Buffer | Lysis Buffer with up to 500 mM NaCl | Stringent washing to remove tightly bound non-specific proteins.[14] |
Experimental Protocols & Visualizations
Optimized Coronin Immunoprecipitation Workflow
This protocol provides a generalized workflow for coronin IP with steps designed to minimize background.
Caption: A generalized workflow for immunoprecipitation, highlighting key stages from sample preparation to final analysis.
Detailed Methodologies
-
Cell Lysis :
-
Wash 1-5 x 10^7 cells twice with ice-cold PBS and pellet by centrifugation.
-
Resuspend the cell pellet in 0.5-1.0 mL of ice-cold Lysis Buffer (see Table 2) containing fresh protease and phosphatase inhibitors.[15][22]
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[23]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (lysate) to a new pre-chilled tube.[15]
-
-
Lysate Pre-Clearing (Highly Recommended) :
-
Immunoprecipitation :
-
Add the pre-determined optimal amount of anti-coronin antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for another 1-2 hours at 4°C to capture the immune complexes.[22]
-
-
Washing :
-
Pellet the beads and discard the supernatant.
-
Wash the beads a total of 3 to 5 times with 1 mL of ice-cold Wash Buffer. Start with a low-stringency buffer and consider increasing the stringency for the final washes.[7]
-
For each wash, resuspend the beads, rotate for 5 minutes at 4°C, and then pellet to remove the supernatant.[14]
-
After the final wash, transfer the beads to a new tube to avoid co-elution of contaminants bound to the tube wall.[10][22]
-
-
Elution :
-
To elute, resuspend the washed beads in 30-50 µL of 1X SDS-PAGE sample buffer.
-
Boil the sample at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.[16]
-
Pellet the beads, and the supernatant containing the eluted proteins is ready for analysis.
-
Troubleshooting Logic Diagram
This diagram provides a decision-making path for addressing high background issues.
Caption: A troubleshooting decision tree for diagnosing and solving high background problems in immunoprecipitation.
References
- 1. Coronin 1 Polyclonal Antibody (IHC-00164) [thermofisher.com]
- 2. Coronin 1C negatively regulates cell-matrix adhesion and motility of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coronin 1a-mediated F-actin disassembly controls effector function in murine neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Surfaces on the Actin-binding Protein Coronin Revealed by Systematic Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homotypic dimerization of the actin-binding protein p57/coronin-1 mediated by a leucine zipper motif in the C-terminal region - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coronin 1A (D7M3N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 8. How to Optimize Immunoprecipitation Co-IP Technology for Protein Interaction Research | MtoZ Biolabs [mtoz-biolabs.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 11. agrisera.com [agrisera.com]
- 12. Dealing with high background in IP | Abcam [abcam.com]
- 13. 8 Top Tips For Immunoprecipitation | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 14. How to Reduce High Background Signals in Co‑IP Assays? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. IP Sample Preparation | Proteintech Group [ptglab.com]
- 16. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 17. Immunoprecipitation Tips and Tricks | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 19. sinobiological.com [sinobiological.com]
- 20. researchgate.net [researchgate.net]
- 21. Immunoprecipitation Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 22. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 23. Immunoprecipitation Protocol [protocols.io]
Best practices for designing coronin mutant constructs.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and troubleshooting experiments involving coronin mutant constructs.
Frequently Asked Questions (FAQs)
Q1: What are the key functional domains of coronin to consider when designing mutant constructs?
A1: Coronin proteins typically consist of three main functional domains. Type I and II coronins have a similar structure, featuring an N-terminal β-propeller domain composed of WD40 repeats, a variable "unique region," and a C-terminal coiled-coil domain.[1][2][3] The β-propeller is the primary site for F-actin binding.[2][4] The C-terminal coiled-coil domain is crucial for the oligomerization of coronin (forming dimers or trimers) and for interactions with the Arp2/3 complex.[1][3] Type III coronins are distinct, possessing two β-propeller domains but lacking the coiled-coil region.[1] When designing mutants, targeting these specific domains allows for the dissection of their respective functions.
Q2: Which specific mutations are recommended to study the F-actin binding function of coronin?
A2: To specifically disrupt F-actin binding, mutating a conserved arginine residue within the β-propeller domain is the most effective strategy. The R30D mutation in Coronin 1B has been shown to abolish F-actin binding.[2][5] The equivalent mutation in Coronin 1A also eliminates F-actin binding.[5] However, be aware that in Coronin 1C, the equivalent R28D mutation does not completely abolish actin binding because this isoform possesses a second actin-binding site within its unique region.[5]
Q3: How can I design a mutant to investigate coronin's interaction with the Arp2/3 complex?
A3: The interaction between Type I coronins and the Arp2/3 complex can be investigated through two main approaches. Firstly, the C-terminal coiled-coil domain mediates this interaction, so a truncation mutant lacking this domain will be deficient in Arp2/3 binding.[3] Secondly, the interaction is regulated by phosphorylation. Serine 2 (S2) of Coronin 1B is phosphorylated by Protein Kinase C (PKC), which disrupts the interaction with Arp2/3.[2][3] Therefore, you can create a non-phosphorylatable mutant (S2A) to enhance the interaction or a phosphomimetic mutant (S2D) to weaken it.[2][3]
Q4: What is the significance of the E26K mutation in Coronin 1A?
A4: The E26K mutation in Coronin 1A is a naturally occurring mutation identified in peripheral T-cell-deficient (Ptcd) mice.[1][6] This single point mutation on a surface-exposed residue of the β-propeller leads to the mislocalization of the protein in cells.[1][7] Biochemically, the Coro1A-E26K mutant shows a surprising gain-of-function, exhibiting higher inhibitory activity towards the Arp2/3 complex than the wild-type protein.[1][6] This makes it a valuable tool for studying the consequences of Coro1A mislocalization and its role in regulating Arp2/3-dependent actin dynamics in vivo.
Troubleshooting Guide
Q: My coronin truncation mutant (lacking the coiled-coil domain) is aggregating upon purification. What can I do?
A: This is a known issue. While the coiled-coil domain is primarily seen as an oligomerization and interaction motif, the C-terminal extension that connects it to the β-propeller is critical for the stability of the entire protein.[2] Truncation mutants of Coronin 1A that lack this C-terminal extension and the coiled-coil domain have been reported to cause severe aggregation.[2]
-
Recommendation: Consider creating a less drastic truncation that preserves the C-terminal extension while still removing the coiled-coil region. Alternatively, focus on point mutations within the coiled-coil domain that disrupt its function (e.g., oligomerization or Arp2/3 binding) without removing the entire stabilizing structure.
Q: I've expressed an F-actin binding mutant (e.g., Coro1C R28D), but it still co-localizes with actin structures at the leading edge of the cell. Why?
A: This phenomenon is likely due to the presence of multiple actin-binding sites in certain coronin isoforms. Coronin 1C, for instance, possesses a second actin-binding site within its "unique region" in addition to the conserved site in the β-propeller.[5] While mutating the β-propeller site (R28D) is crucial for disrupting efficient leading-edge localization, the second site may still permit some level of interaction with F-actin in vivo.[5]
-
Recommendation: To completely ablate actin binding in Coronin 1C, you must create a double mutant targeting both the β-propeller site and the unique region site.[5]
Q: My phosphomimetic S2D mutant of Coronin 1B does not show the expected reduction in cell motility. What could be the issue?
A: The S2D mutation is designed to mimic phosphorylation by PKC, which weakens the coronin-Arp2/3 interaction.[2][3] While this interaction is important for motility, coronin influences actin dynamics through multiple pathways, including its direct binding to F-actin and its interplay with ADF/cofilin.[1] The cellular context, including the activity of other actin-binding proteins and the specific signaling environment, can influence the outcome.
-
Recommendation: Confirm the reduced interaction with Arp2/3 complex via co-immunoprecipitation. Analyze F-actin content and turnover in your mutant cells. The phenotype may be more subtle than a complete loss of motility and might manifest as changes in lamellipodial dynamics or persistence of migration. Consider combining the S2D mutation with other mutations (e.g., those affecting F-actin binding) to dissect the relative contributions of each pathway.
Quantitative Data Summary
The following table summarizes the effects of key coronin mutations on their biochemical and cellular functions.
| Coronin Isoform | Mutation | Domain | Effect on F-Actin Binding | Effect on Arp2/3 Interaction | Cellular Phenotype | Citations |
| Coronin 1A | E26K | β-Propeller | Retains F-actin binding in vitro | Increased inhibitory activity | Mislocalization from leading edge, impaired T-cell migration.[1][6] | [1][6] |
| Coronin 1B | R30D | β-Propeller | Abolished | Not directly affected | Inefficient localization to leading edge, impaired cell motility.[2] | [2][5] |
| Coronin 1B | S2A | N-Terminus | Not affected | Enhanced interaction | Promotes hypermotility in cellular assays.[2] | [2] |
| Coronin 1B | S2D (phosphomimetic) | N-Terminus | Not affected | Weakened interaction | Reduced speed of fibroblast migration.[3] | [3] |
| Coronin 1C | R28D | β-Propeller | Reduced, but not abolished | Not directly affected | Inefficient leading-edge localization.[5] | [5] |
| Yeast Coronin (Crn1) | ΔCC (lacking coiled-coil) | C-Terminus | F-actin binding by β-propeller is intact | Abolished | Fails to complement certain genetic defects, loss of overexpression phenotype.[3][4] | [3][4] |
Diagrams
Caption: Key functional domains and mutation sites in Type I coronin.
Caption: Experimental workflow for characterizing a coronin mutant.
Caption: Regulation of Coronin-Arp2/3 interaction by PKC.
Experimental Protocols
Protocol 1: F-Actin Co-sedimentation Assay
This assay is used to determine if a purified coronin mutant binds to filamentous actin (F-actin) in vitro.[8][9]
A. Reagent Preparation:
-
G-Actin Preparation: Thaw rabbit muscle actin on ice. Dilute to 0.4 mg/ml in G-Buffer (5 mM Tris pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT). Centrifuge at high speed (e.g., 100,000 x g) for 20 minutes at 4°C to remove any aggregates. The supernatant is your monomeric G-actin.[8]
-
F-Actin Polymerization: To the G-actin supernatant, add polymerization salts to a final concentration of 50 mM KCl, 2 mM MgCl₂, and 1 mM ATP. Incubate at room temperature for 1 hour to allow for polymerization into F-actin.[8]
-
Protein Preparation: Purify your wild-type or mutant coronin protein. It is critical to pre-clear the protein solution of any aggregates by centrifuging at 100,000 x g for 20 minutes at 22°C immediately before use.[8]
B. Assay Procedure:
-
Reaction Setup: In ultracentrifuge tubes (e.g., TLA 100 tubes), set up your reactions. For determining binding affinity, use a fixed concentration of your this compound (e.g., 0.5 µM) and a range of F-actin concentrations (e.g., 0, 1, 2, 4, 8, 16 µM).[10]
-
Controls: Always include two critical controls:
-
Incubation: Incubate the reactions at room temperature for 30 minutes.[9]
-
Sedimentation: Centrifuge the samples in an ultracentrifuge (e.g., Beckman TLA100 rotor) at 100,000 x g (approx. 90,000 rpm depending on rotor) for 20 minutes at 22-25°C.[8][10]
-
Sample Analysis:
-
Carefully remove the supernatant from each tube and transfer it to a new microfuge tube containing SDS-PAGE sample buffer.[10]
-
Resuspend the pellet directly in SDS-PAGE sample buffer. Ensure the pellet is fully dissolved.[10]
-
Load equal volumes of the supernatant and pellet fractions onto an SDS-PAGE gel.[10]
-
Stain the gel with Coomassie Blue to visualize the protein bands for actin and your coronin construct.[10]
-
C. Data Interpretation:
-
If your coronin mutant binds to F-actin, it will appear in the pellet fraction along with actin. The amount of coronin in the pellet should increase with higher concentrations of F-actin.
-
If the mutant does not bind, it will remain primarily in the supernatant.
-
Quantify the band intensities to calculate the percentage of coronin bound at each actin concentration and determine the dissociation constant (Kd).
Protocol 2: Live-Cell Imaging of GFP-tagged Coronin Constructs
This protocol allows for the visualization of coronin mutant localization and dynamics in living cells.
A. Cell Preparation and Transfection:
-
Cell Culture: Plate your cells of choice (e.g., fibroblasts, T-cells) on glass-bottom imaging dishes. Poly-L-Lysine coating can enhance cell adhesion.[12]
-
Transfection: Transfect the cells with your plasmid DNA encoding GFP-tagged wild-type or mutant coronin. Use a transfection method optimized for your cell line (e.g., electroporation, lipofection).[13] Allow 24-48 hours for protein expression.
B. Imaging Procedure:
-
Environment Control: For time-lapse imaging, use an onstage incubator on the microscope to maintain physiological conditions (37°C, 5% CO₂).[14] Use a cell culture medium designed for live-cell imaging that maintains pH stability outside of a CO₂ incubator (e.g., HBSS or CO₂-independent media).[14]
-
Microscope Setup: Use a confocal or spinning-disk microscope for high-resolution imaging and to minimize out-of-focus light.[15]
-
Image Acquisition:
-
Locate a transfected cell expressing a moderate level of the GFP-tagged protein. Very high expression levels can lead to artifacts.
-
To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[15]
-
For time-lapse experiments (e.g., tracking cell motility), acquire images at set intervals (e.g., every 1-5 minutes).
-
C. Data Analysis:
-
Localization: Analyze the subcellular localization of your mutant coronin compared to the wild-type. For example, does it localize to the leading edge, lamellipodia, or is it diffusely cytosolic?
-
Dynamics: Use image analysis software to track cell movement, measure the speed and persistence of migration, and analyze the dynamics of cellular protrusions. Compare these parameters between cells expressing wild-type and mutant coronin.
References
- 1. Unraveling the enigma: Progress towards understanding the Coronin family of actin regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coronin Structure and Implications - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Coronin: The Double-Edged Sword of Actin Dynamics - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Functional Surfaces on the Actin-binding Protein Coronin Revealed by Systematic Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coronin 1C harbours a second actin-binding site that confers co-operative binding to F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The actin regulator coronin-1A is mutated in a thymic egress deficient mouse strain and in a T−B+NK+ SCID patient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The disease-linked Glu-26-Lys mutant version of Coronin 1A exhibits pleiotropic and pathway-specific signaling defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. studylib.net [studylib.net]
- 11. Actin cosed1 [maciverlab.bms.ed.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. confocalnl.com [confocalnl.com]
Validation & Comparative
Comparing the F-actin binding affinity of coronin 1A and 1C.
A comprehensive analysis of the F-actin binding affinities of Coronin 1A and Coronin 1C reveals distinct molecular interactions and regulatory mechanisms crucial for cellular processes. This guide provides a comparative overview of their binding properties, the experimental protocols used for their characterization, and their respective roles in cellular signaling pathways.
Quantitative Comparison of F-actin Binding Affinity
The binding affinities of Coronin 1A and Coronin 1C for filamentous actin (F-actin) have been quantitatively assessed using actin co-sedimentation assays. The data reveals significant differences in their binding characteristics, with Coronin 1C exhibiting a much higher affinity and a cooperative binding mechanism.
| Protein | Dissociation Constant (Kd) | Hill Coefficient (h) | Key Observations |
| Coronin 1A | 2.569 μM[1][2] | Not reported | Binds to F-actin with lower affinity compared to Coronin 1C.[1][2] |
| Coronin 1C | Very high affinity (not precisely quantified with a Kd in the same study) | 3.922[1] | Binds to F-actin with very high affinity, exhibiting positive cooperativity.[1] Rapid depletion from the supernatant is observed at low F-actin concentrations (0.2-0.8 μM).[1] |
Experimental Protocols
The primary method utilized to determine the F-actin binding affinity of Coronin 1A and 1C is the actin co-sedimentation assay . This technique separates F-actin and its binding partners from monomeric G-actin and unbound proteins by ultracentrifugation.
Actin Co-sedimentation Assay Protocol
-
Actin Polymerization: Monomeric G-actin is polymerized into F-actin by the addition of a polymerization-inducing buffer containing KCl and MgCl2.
-
Incubation: Purified recombinant Coronin 1A or Coronin 1C protein is incubated with the pre-formed F-actin filaments.
-
Co-sedimentation: The mixture is subjected to ultracentrifugation, causing the F-actin and any bound proteins to pellet at the bottom of the tube. Unbound proteins and G-actin remain in the supernatant.
-
Analysis: The supernatant and pellet fractions are separated and analyzed by SDS-PAGE and immunoblotting (or Coomassie staining) to quantify the amount of coronin protein in each fraction.
-
Data Interpretation: The amount of coronin in the pellet represents the F-actin-bound fraction. By varying the concentration of F-actin while keeping the coronin concentration constant, a binding curve can be generated to calculate the dissociation constant (Kd) and Hill coefficient (h).[1][2]
Signaling Pathways
Coronin 1A and Coronin 1C are involved in distinct signaling pathways, reflecting their diverse cellular functions.
Coronin 1A Signaling
Coronin 1A plays a significant role in neuronal development and immune responses.[3][4] In the nervous system, it is implicated in Nerve Growth Factor (NGF)-TrkA and G-protein coupled receptor (GPCR) signaling, which are crucial for neuronal survival and the formation of excitatory connections.[3][4] In the immune system, Coronin 1A is involved in T-cell receptor signaling and is exploited by pathogens like Mycobacterium tuberculosis to evade lysosomal destruction within macrophages.[4]
Coronin 1C Signaling
Coronin 1C is a key regulator of cell motility and adhesion. It plays a role in the Rac1 signaling pathway, which is essential for the formation of lamellipodia and membrane ruffling.[5][6] Additionally, Coronin 1C is implicated in the PI3K/AKT pathway, which is often associated with cell growth and proliferation, and in focal adhesion kinase (FAK)-mediated signaling, which controls cell-matrix adhesion.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Coronin 1C harbours a second actin-binding site that confers co-operative binding to F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emergent Role of Coronin-1a in Neuronal Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emergent Role of Coronin-1a in Neuronal Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Integration of the Rac1- and actin-binding properties of Coronin-1C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coronin 1C negatively regulates cell-matrix adhesion and motility of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CORO1C is Associated With Poor Prognosis and Promotes Metastasis Through PI3K/AKT Pathway in Colorectal Cancer [frontiersin.org]
Unraveling the Functional Dichotomy of Coronin Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Coronins, a family of evolutionarily conserved actin-binding proteins, play pivotal roles in a multitude of cellular processes. Their classification into short and long isoforms underscores a significant functional divergence. This guide provides an in-depth comparison of these isoforms, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways to facilitate a comprehensive understanding for research and therapeutic development.
At a Glance: Short vs. Long Coronin Isoforms
Short coronin isoforms, encompassing Type I (Coronin 1A, 1B, 1C) and Type II (Coronin 2A, 2B), are primarily recognized for their direct involvement in actin cytoskeleton dynamics. In contrast, the long isoform, represented by Type III (Coronin 7), has evolved a distinct function in membrane trafficking, particularly within the Golgi apparatus.
Quantitative Comparison of Isoform Functions
The functional disparities between short and long coronin isoforms are evident in their biochemical activities and cellular impacts. The following table summarizes key quantitative data from various studies.
| Functional Parameter | Short Isoform (Type I/II) | Long Isoform (Type III/Coronin 7) | Supporting Experimental Data |
| F-actin Binding Affinity (Kd) | Coronin 1A: 2.569 μMCoronin 1B: 0.467 μM[1][2] Coronin 1B shows ~50-fold higher affinity for ATP/ADP-Pi-F-actin over ADP-F-actin[3] | Not reported to bind F-actin in a comparable manner.[4] | F-actin co-sedimentation assays.[1] |
| Arp2/3 Complex Regulation | Inhibits Arp2/3-mediated actin nucleation.[5][6][7] This inhibition is attenuated by PKC-mediated phosphorylation at Ser2.[3][5] | No reported direct regulation of the Arp2/3 complex. | In vitro pyrene-actin polymerization assays.[5] |
| Cofilin Interaction | Modulates cofilin activity; can enhance severing on older ADP-actin filaments and protect newer ATP/ADP-Pi-actin filaments from cofilin.[3][8] Coronin 1B recruits the cofilin phosphatase SSH1L to the leading edge.[9] | No reported direct interaction or regulation of cofilin. | In vitro actin disassembly assays and co-immunoprecipitation. |
| Cell Migration | Depletion of Coronin 1B reduces cell speed by 33% in fibroblasts.[9] Depletion of Coronin 1C increases migration rate 1.75-fold in intestinal epithelial cells.[10] | No direct role in cell migration has been established. | Wound healing (scratch) assays and transwell migration assays.[9][10] |
| Subcellular Localization | Primarily at the leading edge of migrating cells, phagocytic cups, and other dynamic actin-rich structures.[3][11] | Predominantly localized to the Golgi complex.[12][13][14] | Immunofluorescence microscopy. |
| Primary Cellular Function | Regulation of actin cytoskeleton dynamics (e.g., cell motility, phagocytosis, cytokinesis).[3][4] | Regulation of anterograde protein transport from the Golgi to endosomes and maintenance of Golgi morphology.[4][13][14] | Functional assays following gene knockdown or knockout. |
Signaling and Experimental Workflows
To visually elucidate the functional contexts of short and long coronin isoforms, the following diagrams, created using the DOT language, illustrate key signaling pathways and experimental procedures.
Short Coronin (Type I) in Actin Dynamics
Short coronins are integral to the complex interplay of proteins that govern actin filament turnover at the leading edge of migrating cells. They act as a crucial regulatory hub, influencing both the assembly and disassembly of actin networks.
Caption: Signaling pathway of short coronin (Coronin 1B) in regulating actin dynamics.
Long Coronin (Coronin 7) in Golgi Trafficking
Coronin 7's role is centered on the Golgi apparatus, where it facilitates the transport of cargo proteins. Its recruitment and function are tightly regulated by post-translational modifications and interactions with other trafficking machinery components.
Caption: Signaling pathway of long coronin (Coronin 7) in Golgi trafficking.
Key Experimental Protocols
The following sections provide detailed methodologies for experiments crucial to understanding the functional differences between coronin isoforms.
F-actin Co-sedimentation Assay
This assay is used to determine the binding affinity of coronin isoforms to filamentous actin (F-actin).
Principle: F-actin is a polymer that can be pelleted by ultracentrifugation. Proteins that bind to F-actin will co-sediment with it, and the amount of protein in the pellet versus the supernatant can be quantified to determine binding affinity.
Protocol:
-
Actin Polymerization:
-
Start with monomeric G-actin in G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT).
-
Induce polymerization by adding 10x polymerization buffer (500 mM KCl, 20 mM MgCl₂, 10 mM ATP) to a final 1x concentration.
-
Incubate at room temperature for at least 1 hour to allow for complete polymerization into F-actin.[15]
-
-
Binding Reaction:
-
In ultracentrifuge tubes, mix a constant concentration of the purified coronin isoform with increasing concentrations of pre-formed F-actin.
-
Include control tubes with coronin alone (to check for protein precipitation) and F-actin alone.
-
Incubate the mixtures at room temperature for 30 minutes to allow binding to reach equilibrium.
-
-
Co-sedimentation:
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at 22°C to pellet the F-actin and any bound proteins.[16]
-
-
Analysis:
-
Carefully separate the supernatant from the pellet.
-
Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE, followed by Coomassie blue staining or Western blotting for the coronin protein.
-
Quantify the amount of coronin in the pellet and supernatant fractions using densitometry.
-
Plot the concentration of bound coronin versus the concentration of F-actin to determine the dissociation constant (Kd).[17]
-
In Vitro Arp2/3 Complex Actin Nucleation Assay
This assay measures the effect of coronin isoforms on the ability of the Arp2/3 complex to nucleate new actin filaments.
Principle: The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into a growing actin filament. This change in fluorescence can be monitored over time to measure the kinetics of actin polymerization.
Protocol:
-
Reagent Preparation:
-
Prepare a mixture of unlabeled G-actin and a small percentage (5-10%) of pyrene-labeled G-actin in G-buffer.
-
Keep all protein reagents (actin, Arp2/3 complex, VCA domain of a nucleation-promoting factor like N-WASP, and coronin isoform) on ice.
-
-
Reaction Setup:
-
In a fluorometer cuvette or a well of a black 96-well plate, combine the Arp2/3 complex, the VCA domain (to activate the Arp2/3 complex), and the coronin isoform to be tested in a reaction buffer (e.g., KMEI buffer: 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM imidazole (B134444) pH 7.0).[18]
-
Include control reactions lacking the coronin isoform to measure the basal and VCA-activated Arp2/3 activity.
-
-
Initiation and Measurement:
-
Initiate the polymerization reaction by adding the G-actin/pyrene-G-actin mixture to the cuvette.
-
Immediately place the cuvette in a fluorometer and begin recording the pyrene (B120774) fluorescence intensity (excitation at ~365 nm, emission at ~407 nm) over time at regular intervals.[19]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. The initial slope of the polymerization curve is proportional to the rate of actin nucleation.
-
Compare the slopes of the reactions with and without the coronin isoform to determine its effect on Arp2/3-mediated actin nucleation.[5]
-
Caption: Workflow for the in vitro Arp2/3 complex actin nucleation assay.
Phagocytosis Assay
This assay assesses the role of coronin isoforms in the cellular process of phagocytosis.
Principle: Phagocytic cells, such as macrophages, are incubated with fluorescently labeled particles (e.g., zymosan beads or bacteria). The uptake of these particles can be quantified using flow cytometry or visualized by fluorescence microscopy.
Protocol:
-
Cell Preparation:
-
Culture phagocytic cells (e.g., macrophages or neutrophils) with and without knockdown or knockout of the coronin isoform of interest.
-
Plate the cells in a multi-well plate suitable for microscopy or flow cytometry.
-
-
Incubation with Particles:
-
Add fluorescently labeled particles (e.g., pHrodo Green E. coli BioParticles, which fluoresce brightly in the acidic environment of the phagosome) to the cells at a specific particle-to-cell ratio.[20]
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for phagocytosis.
-
Include a control at 4°C to measure non-specific surface binding, as phagocytosis is an active process that is inhibited at low temperatures.[20]
-
-
Quantification by Flow Cytometry:
-
Wash the cells to remove non-internalized particles.
-
Detach the cells from the plate using a non-enzymatic cell dissociation solution.
-
Analyze the cells using a flow cytometer to measure the fluorescence intensity per cell, which corresponds to the amount of internalized particles.
-
-
Visualization by Microscopy:
-
Wash the cells to remove non-internalized particles.
-
Optionally, use a quenching agent (e.g., trypan blue) to quench the fluorescence of any remaining surface-bound particles.
-
Fix the cells and stain for cellular components (e.g., F-actin with phalloidin, nucleus with DAPI).
-
Image the cells using fluorescence or confocal microscopy to visualize the internalized particles within the cells.
-
-
Data Analysis:
-
For flow cytometry, compare the mean fluorescence intensity or the percentage of fluorescent cells between the control and coronin-depleted cell populations.
-
For microscopy, quantify the number of internalized particles per cell.
-
Conclusion
The functional divergence between short and long coronin isoforms is a compelling example of protein evolution leading to specialized cellular roles. While short coronins are key regulators of the dynamic actin cytoskeleton, influencing cell shape, movement, and uptake of extracellular material, the long coronin isoform has carved a niche in the intricate world of intracellular membrane trafficking. A thorough understanding of these differences, grounded in quantitative data and robust experimental methodologies, is essential for elucidating their precise mechanisms of action and for identifying potential therapeutic targets in diseases where these fundamental cellular processes are dysregulated.
References
- 1. Coronin 1C harbours a second actin-binding site that confers co-operative binding to F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coronin: The Double-Edged Sword of Actin Dynamics - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Coronin proteins as multifunctional regulators of the cytoskeleton and membrane trafficking [pubmed.ncbi.nlm.nih.gov]
- 5. Coronin 1B coordinates Arp2/3 complex and Cofilin activities at the leading edge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Cellular and pathophysiological consequences of Arp2/3 complex inhibition: role of inhibitory proteins and pharmacological compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overlapping and distinct functions for cofilin, coronin and Aip1 in actin dynamics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the enigma: Progress towards understanding the Coronin family of actin regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coronin 1C negatively regulates cell-matrix adhesion and motility of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissertation or Thesis | Characterization of Coronin 2A and its Role in Regulating Cofilin Activity | ID: 05741s01t | Carolina Digital Repository [cdr.lib.unc.edu]
- 12. Molecular mechanism underlying the association of Coronin-7 with Golgi membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of Mammalian Coronin 7 in the Biosynthetic Pathway - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
- 15. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. studylib.net [studylib.net]
- 18. Arp2/3 complex requires hydrolyzable ATP for nucleation of new actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. media.jax.org [media.jax.org]
Validating the Coronin-Cofilin Interaction In Vivo: A Comparative Guide
The dynamic regulation of the actin cytoskeleton is fundamental to a myriad of cellular processes, from cell motility and morphogenesis to immune responses. At the heart of this regulation lies a complex interplay of actin-binding proteins. Among these, the interaction between coronin and cofilin has emerged as a critical nexus for controlling actin filament turnover. Validating this interaction within the complex environment of a living cell (in vivo) is paramount for understanding its physiological significance and for the development of therapeutic interventions targeting cytoskeletal dynamics.
This guide provides a comparative overview of key experimental techniques for validating the coronin-cofilin interaction in vivo, presenting supporting data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their research questions.
Comparative Analysis of In Vivo Validation Techniques
Several powerful techniques can be employed to demonstrate and quantify the interaction between coronin and cofilin in a cellular context. Each method offers distinct advantages and limitations in terms of sensitivity, spatial resolution, and the nature of the data it provides.
| Technique | Principle | Advantages | Limitations | Typical Quantitative Output |
| Co-immunoprecipitation (Co-IP) | An antibody against a target protein (e.g., coronin) is used to pull down its binding partners (e.g., cofilin) from a cell lysate. | Relatively straightforward and widely used. Detects endogenous protein interactions. | Prone to false positives due to post-lysis interactions. Provides population-level data, not single-cell resolution. | Western blot band intensity of the co-precipitated protein. |
| Förster Resonance Energy Transfer (FRET) | Measures energy transfer between two fluorescently tagged proteins (e.g., Coronin-CFP and Cofilin-YFP) when they are in close proximity (<10 nm). | Provides high spatial resolution and can detect interactions in real-time in living cells. | Requires overexpression of tagged proteins, which may lead to artifacts. Sensitive to the orientation of the fluorophores. | FRET efficiency (%), change in donor/acceptor fluorescence intensity. |
| Proximity Ligation Assay (PLA) | Utilizes antibodies to two proteins of interest. If the proteins are in close proximity (<40 nm), a series of oligonucleotide probes generate a fluorescent signal. | High specificity and sensitivity. Can detect weak or transient interactions. Provides single-molecule resolution. | Requires specific primary antibodies from different species. The assay is complex and requires careful optimization. | Number of fluorescent spots per cell. |
Experimental Protocols
Co-immunoprecipitation (Co-IP)
Objective: To demonstrate the association of endogenous coronin and cofilin in a cell line of interest.
Methodology:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.
-
Centrifuge and collect the pre-cleared lysate.
-
Incubate the lysate with an anti-coronin antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with lysis buffer.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with an anti-cofilin antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
Förster Resonance Energy Transfer (FRET)
Objective: To visualize and quantify the coronin-cofilin interaction in specific subcellular compartments of living cells.
Methodology:
-
Plasmid Construction and Transfection:
-
Generate expression vectors for coronin fused to a donor fluorophore (e.g., CFP) and cofilin fused to an acceptor fluorophore (e.g., YFP).
-
Transfect the plasmids into the chosen cell line using a suitable transfection reagent.
-
Allow 24-48 hours for protein expression.
-
-
Live-Cell Imaging:
-
Plate the transfected cells on glass-bottom dishes.
-
Image the cells using a confocal microscope equipped for FRET imaging.
-
Acquire images in three channels: donor (CFP), acceptor (YFP), and FRET (CFP excitation, YFP emission).
-
-
FRET Analysis:
-
Correct for background fluorescence and spectral bleed-through.
-
Calculate the FRET efficiency using a suitable method (e.g., sensitized emission, acceptor photobleaching).
-
Generate a FRET efficiency map to visualize the subcellular localization of the interaction.
-
Proximity Ligation Assay (PLA)
Objective: To detect and quantify endogenous coronin-cofilin interactions with high sensitivity and specificity.
Methodology:
-
Cell Preparation:
-
Grow cells on coverslips to the desired confluency.
-
Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a mixture of primary antibodies against coronin (e.g., from rabbit) and cofilin (e.g., from mouse) overnight at 4°C.
-
-
PLA Probe Incubation and Ligation:
-
Wash the cells and incubate with PLA probes (secondary antibodies with attached oligonucleotides) for 1 hour at 37°C.
-
Wash and add the ligation solution to join the two oligonucleotides if they are in close proximity.
-
-
Amplification and Detection:
-
Add the amplification solution containing a polymerase and fluorescently labeled oligonucleotides to generate a rolling circle amplification product.
-
Mount the coverslips and visualize the fluorescent PLA signals using a fluorescence microscope.
-
-
Image Analysis:
-
Quantify the number of PLA spots per cell using image analysis software.
-
Signaling and Experimental Workflows
A Comparative Guide to Coronin Function Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of the coronin family of proteins, detailing their multifaceted roles in various cell types. Coronins are highly conserved actin-binding proteins that play a pivotal role in regulating the actin cytoskeleton. This regulation is fundamental to a host of cellular processes, including motility, phagocytosis, and signal transduction. Mammals express seven distinct coronin proteins, with isoforms exhibiting both unique and overlapping functions depending on the cellular context. This document synthesizes experimental data to compare the functions of the most well-studied coronins—Coronin 1A, 1B, and 1C—across immune, endothelial, neuronal, and cancer cells.
Comparative Analysis of Coronin Function
Coronin proteins share a conserved structure, typically featuring an N-terminal WD40 repeat domain that forms a seven-bladed β-propeller, a variable "unique" region, and a C-terminal coiled-coil domain responsible for oligomerization.[1][2][3] Their primary mechanism involves modulating actin dynamics through coordinated effects on the Arp2/3 complex and cofilin, thereby controlling actin filament branching and disassembly.[1][4]
Immune Cells: A Central Role for Coronin 1A
-
T-Lymphocytes: Coronin 1A (Coro1A) is predominantly expressed in hematopoietic cells and is crucial for the homeostasis and survival of naive T-cells.[1][5] Upon T-cell receptor (TCR) engagement, Coro1A is essential for generating inositol-1,4,5-trisphosphate (IP3) and subsequent mobilization of calcium (Ca2+) from intracellular stores.[6] The absence of Coro1A leads to profound defects in T-cell proliferation, IL-2 production, and survival.[6] It also plays a key role in the TGFβ/SMAD3 signaling pathway, which regulates Th17 cell effector functions.[7][8] While vital for chemokine-mediated migration, some studies suggest it is dispensable for the core functions of the T-cell antigen receptor itself.[3][9]
-
Macrophages and Neutrophils: In phagocytic immune cells, Coro1A is implicated in pathogen interactions and cytoskeletal remodeling. During phagocytosis, Coro1A transiently accumulates at the nascent phagosome.[10] It is famously co-opted by pathogens like Mycobacterium tuberculosis, which retain Coro1A on the phagosome to block its fusion with lysosomes, thereby ensuring bacterial survival within the macrophage.[5][11][12] This process involves the activation of a Ca2+/calcineurin pathway.[13] In neutrophils, Coro1A has been linked to the turnover of F-actin coats on phagosomes and the regulation of NADPH oxidase-mediated reactive oxygen species (ROS) production.[14][15]
Endothelial Cells and Fibroblasts: The Migratory Function of Coronin 1B
Coronin 1B (Coro1B) is more ubiquitously expressed than Coro1A and plays a significant role in cell motility.[1]
-
Fibroblasts: In migrating fibroblasts, Coro1B localizes to the leading edge, where it regulates lamellipodia dynamics.[1] Its depletion via RNAi results in thinner, more densely branched actin networks, reduced retrograde actin flow, and decreased cell motility.[1][16] Coro1B coordinates the activities of the Arp2/3 complex and cofilin to control actin network assembly and disassembly at the cell front.[4][17]
-
Endothelial Cells: Coro1B is a key regulator of endothelial cell-cell junctions and network assembly. It colocalizes with VE-cadherin at these junctions and is involved in the dynamic remodeling of the actin cytoskeleton required for maintaining endothelial barrier integrity.[18][19][20] Coro1B's function in these cells is critical for processes like angiogenesis. Depletion of Coro1B leads to defects in the assembly of endothelial networks in vitro.[19][20] It has also been shown to regulate sphingosine-1-phosphate (S1P)-induced chemotaxis in human lung endothelial cells.[21]
Neuronal Cells: Emerging Roles in Signaling and Development
Once thought to be restricted to the immune system, coronins are now known to have vital functions in the nervous system.
-
Coronin 1A: In neurons, Coro1A acts as an effector protein in several signaling pathways.[22] It is required for the activation of cAMP/PKA signaling downstream of G protein-coupled receptors (GPCRs), a pathway essential for synaptic plasticity.[22][23] Mice lacking Coro1A exhibit significant neurobehavioral disabilities, including learning deficits and increased aggression, linked to a loss of excitatory synaptic connections.[22][23] It is specifically expressed in excitatory but not inhibitory neurons.[23]
-
Coronin 2B: This neuronally-enriched coronin is important for neuronal migration during cortical development.[24] Coronin 2B regulates the transition of migrating neurons from a multipolar to a bipolar state, a process dependent on the small GTPase Rac1 and its downstream effector, the actin-severing protein cofilin.[24]
Cancer Cells: Coronin 1C as a Driver of Malignancy
-
Glioblastoma (GBM): Coronin 1C (Coro1C, also known as Coronin 3) is frequently upregulated in highly malignant tumors, particularly glioblastoma.[25][26][27] Its expression level correlates directly with the degree of malignancy in diffuse gliomas.[26] Coro1C promotes the migration, proliferation, and invasion of glioblastoma cells by enhancing F-actin turnover and cofilin dynamics.[25][27] Knockdown of Coro1C in glioblastoma cell lines significantly reduces their motility and invasive capacity.[26][28] These findings suggest Coro1C could be a potential biomarker and therapeutic target for aggressive brain tumors.[25][29]
Data Presentation: Quantitative Summary of Coronin Function
The following tables summarize key quantitative data from experimental studies, illustrating the impact of coronin proteins on cellular functions.
Table 1: Comparative Function and Interactions of Major Coronin Isoforms
| Coronin Isoform | Predominant Cell Types | Key Functions | Key Interactors |
| Coronin 1A | Hematopoietic cells (T-cells, macrophages), Neurons | T-cell survival & homeostasis, Ca2+ signaling, phagocytosis, pathogen survival (Mycobacterium), cAMP/PKA signaling, synaptic plasticity, Th17 regulation.[1][6][7][13][23] | F-actin, Arp2/3, Cofilin, Calcineurin, Gαs, TCR machinery.[1][13][23] |
| Coronin 1B | Ubiquitous (Fibroblasts, Endothelial cells) | Cell migration, lamellipodia dynamics, retrograde actin flow, endothelial cell-cell junction stability, endothelial network assembly.[1][16][18] | F-actin, Arp2/3, Cofilin, Slingshot-1L, Integrin-linked kinase (ILK).[4][18] |
| Coronin 1C | Ubiquitous; Overexpressed in Cancer (Glioblastoma) | Promotes cell proliferation, migration, and invasion in cancer; regulates F-actin turnover.[25][26][27] | F-actin, Arp2/3, Cofilin.[25] |
| Coronin 2B | Neurons | Neuronal migration (multipolar-bipolar transition).[24] | F-actin, Rac1, Cofilin.[24] |
Table 2: Quantitative Effects of Coronin Perturbation on Cell Motility
| Cell Type/Organism | Coronin Isoform | Experimental Perturbation | Observed Effect on Motility/Migration |
| Dictyostelium | Coronin | Gene knockout (null cells) | ~50% reduction in cell migration speed.[4][30] |
| Rat2 Fibroblasts | Coronin 1B | shRNA-mediated depletion | ~33% decrease in cell speed.[16] |
| U373 & A172 Glioblastoma | Coronin 1C | shRNA-mediated knockdown | Significantly reduced cell migration in wound healing assays and invasion in Transwell assays.[26][28] |
Signaling Pathways and Experimental Workflows
Visual representations of key coronin-mediated processes and the experimental designs used to study them.
Caption: General model of coronin's role in actin dynamics.
Caption: Coronin 1A signaling in T-cell activation.
Caption: Experimental workflow for studying coronin in cell migration.
Experimental Protocols
Detailed methodologies for key experiments commonly used to investigate coronin function.
1. shRNA-Mediated Knockdown of Coronin Expression
This protocol is used to stably reduce the expression of a specific coronin isoform to study the functional consequences.
-
Objective: To assess the role of a coronin protein (e.g., Coronin 1C) in a specific cellular process like migration.
-
Methodology:
-
Vector Construction: Design and clone short hairpin RNA (shRNA) sequences targeting the mRNA of the desired coronin gene into a lentiviral expression vector (e.g., pLKO.1). Include a non-targeting (scrambled) shRNA sequence as a negative control.
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-containing vector and packaging plasmids (e.g., psPAX2, pMD2.G) to produce lentiviral particles.
-
Transduction: Culture target cells (e.g., U373 glioblastoma cells) and infect them with the collected viral supernatant.
-
Selection: Two days post-transduction, apply antibiotic selection (e.g., puromycin) to eliminate non-transduced cells, establishing a stable knockdown cell line.
-
Verification: Confirm the reduction in this compound levels using Western Blot analysis with a specific antibody against the coronin isoform. mRNA levels can be verified using quantitative real-time PCR (qPCR).
-
2. Wound Healing (Scratch) Assay
This assay measures collective cell migration and is often used to evaluate the effect of coronin knockdown on the migratory capacity of a cell population.
-
Objective: To quantify the rate of two-dimensional cell migration in vitro.
-
Methodology:
-
Cell Seeding: Plate the coronin-knockdown and control cells in a culture dish and grow them to full confluency.
-
Creating the "Wound": Use a sterile pipette tip to create a linear scratch through the center of the confluent monolayer.
-
Image Acquisition: Immediately after scratching (T=0), and at regular intervals thereafter (e.g., every 8 hours for 24-48 hours), capture images of the scratch area using a phase-contrast microscope.
-
Data Analysis: Measure the width of the scratch at multiple points for each time point. Calculate the rate of wound closure by comparing the area of the gap over time between knockdown and control cells. A reduced rate of closure in knockdown cells indicates an impairment in migration.[28]
-
3. Transwell Invasion Assay
This assay assesses the ability of cells to migrate through a porous membrane, often coated with an extracellular matrix component to simulate invasion.
-
Objective: To measure the invasive potential of individual cells.
-
Methodology:
-
Chamber Preparation: Use Transwell inserts with a porous polycarbonate membrane (e.g., 8 µm pores). For invasion assays, coat the top side of the membrane with a basement membrane matrix like Matrigel.
-
Cell Seeding: Resuspend coronin-knockdown and control cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Fill the lower chamber with medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: Incubate the chambers for a period that allows for cell invasion (e.g., 24 hours).
-
Quantification: After incubation, remove the non-migratory cells from the top surface of the membrane with a cotton swab. Fix and stain the cells that have invaded to the bottom surface of the membrane (e.g., with crystal violet).
-
Data Analysis: Count the number of stained, invaded cells in multiple fields of view under a microscope. Compare the average number of invading cells between the knockdown and control groups.[26]
-
References
- 1. Coronin: The Double-Edged Sword of Actin Dynamics - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coronin - Wikipedia [en.wikipedia.org]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Frontiers | Getting in and Staying Alive: Role for Coronin 1 in the Survival of Pathogenic Mycobacteria and Naïve T Cells [frontiersin.org]
- 6. Regulation of T cell survival through coronin-1-mediated generation of inositol-1,4,5-trisphosphate and calcium mobilization after T cell receptor triggering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coronin 1A is an essential regulator of the TGFβ receptor/SMAD3 signaling pathway in Th17 CD4(+) T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Coronin-1A Links Cytoskeleton Dynamics to TCRαβ-Induced Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Frontiers | From Phagocytes to Immune Defense: Roles for Coronin Proteins in Dictyostelium and Mammalian Immunity [frontiersin.org]
- 12. Coronins and their role in immunological phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From Phagocytes to Immune Defense: Roles for Coronin Proteins in Dictyostelium and Mammalian Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unraveling the enigma: Progress towards understanding the Coronin family of actin regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Coronin 1a-mediated F-actin disassembly controls effector function in murine neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Coronin 1B coordinates Arp2/3 complex and Cofilin activities at the leading edge - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Coronin 1B Controls Endothelial Actin Dynamics at Cell–Cell Junctions and Is Required for Endothelial Network Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Coronin 1B Controls Endothelial Actin Dynamics at Cell-Cell Junctions and Is Required for Endothelial Network Assembly [diposit.ub.edu]
- 21. Coronin 1B Regulates S1P-Induced Human Lung Endothelial Cell Chemotaxis: Role of PLD2, Protein Kinase C and Rac1 Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Emergent Role of Coronin-1a in Neuronal Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Coronin 1 Regulates Cognition and Behavior through Modulation of cAMP/Protein Kinase A Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Coronin 2B Regulates Neuronal Migration via Rac1-Dependent Multipolar–Bipolar Transition | Journal of Neuroscience [jneurosci.org]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. The Role of Mammalian Coronins in Development and Disease - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 30. Emergent Role of Coronin-1a in Neuronal Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Coronin vs. Other Actin-Binding Proteins: A Comparative Guide to Lamellipodia Regulation
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of cellular migration is orchestrated by a precise interplay of actin-binding proteins that govern the dynamic architecture of the lamellipodium, the cell's leading edge. Among these, coronin has emerged as a key regulator, modulating the activities of other critical players to fine-tune actin network dynamics. This guide provides a comprehensive comparison of coronin's role and performance against other pivotal actin-binding proteins—the Arp2/3 complex and cofilin—in the regulation of lamellipodia. The information is supported by experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular mechanisms.
Comparative Analysis of Protein Function in Lamellipodia
The formation and extension of lamellipodia are driven by the coordinated actions of proteins that regulate actin polymerization, branching, and turnover. While the Arp2/3 complex is the primary initiator of the branched actin network characteristic of lamellipodia, and cofilin is the master depolymerizer, coronin acts as a crucial modulator, influencing both of these processes.
| Protein | Primary Function in Lamellipodia | Effect of Depletion/Inhibition on Lamellipodia Dynamics | Key Quantitative Observations |
| Coronin | Regulation of branched actin network turnover; modulates Arp2/3 complex and cofilin activity.[1][2][3] | Altered protrusion dynamics, increased branched actin density, reduced actin turnover, and defective haptotaxis.[2][3] | Coronin null cells exhibit a significant increase in the width of F-actin staining in lamellipodia and an accumulation of cofilin.[2] Depletion of Coronin 1B leads to decreased lamellipodial advancement and persistence.[4] |
| Arp2/3 Complex | Nucleation of new actin filaments from the sides of existing filaments, creating a dendritic (branched) network.[5][6] | Inhibition of lamellipodia extension, decreased rates of protrusion and retrograde flow, and a shift towards filopodia-like protrusions.[6][7][8] | Depletion of Arp2/3 complex in neuronal cells significantly decreases F-actin content in growth cones.[7] In fibroblasts, Arp2/3 disruption leads to a failure to maintain a consistent leading edge.[6] |
| Cofilin | Severs and depolymerizes actin filaments, increasing the pool of actin monomers for new polymerization.[9][10][11] | Enlarged lamellipodia, increased F-actin levels, and attenuated stimulus-induced actin monomer incorporation at the cell periphery.[11][12] | Cofilin is responsible for producing more than half of all cytoplasmic actin monomers.[11] Its inactivation markedly decreases the cytoplasmic actin monomer pool.[11] |
Signaling Pathways in Lamellipodia Regulation
The activities of coronin, Arp2/3 complex, and cofilin are tightly regulated by upstream signaling pathways, ensuring precise spatial and temporal control of actin dynamics at the leading edge.
Experimental Protocols
In Vitro Pyrene-Actin Polymerization Assay
This assay is used to measure the kinetics of actin polymerization in the presence of various regulatory proteins.
Materials:
-
G-actin (unlabeled and pyrene-labeled)
-
Arp2/3 complex
-
WAVE complex (or its VCA domain)
-
Coronin
-
Cofilin
-
Polymerization buffer (e.g., KMEI: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM Imidazole, pH 7.0)
-
G-buffer (2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
Fluorometer
Procedure:
-
Preparation of G-actin: Thaw G-actin on ice and clarify by centrifugation at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to remove any aggregates.[13]
-
Reaction Mix Preparation: On ice, prepare a reaction mix containing G-buffer, the actin-binding proteins of interest (e.g., Arp2/3, WAVE, coronin, or cofilin), and pyrene-labeled G-actin (typically 5-10% of the total actin concentration).
-
Initiation of Polymerization: To start the reaction, add the polymerization buffer (KMEI) to the reaction mix.[1]
-
Fluorescence Measurement: Immediately transfer the reaction to a fluorometer cuvette and record the increase in pyrene (B120774) fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).[14]
-
Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve during the elongation phase.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the turnover rate of fluorescently labeled proteins within a specific region of a living cell, such as the lamellipodium.
Materials:
-
Cells expressing a fluorescently tagged actin or actin-binding protein (e.g., LifeAct-GFP)
-
Confocal microscope with a high-power laser for photobleaching
-
Glass-bottom dishes
-
Cell culture medium
Procedure:
-
Cell Culture: Plate cells expressing the fluorescently tagged protein on glass-bottom dishes.
-
Image Acquisition Setup: Mount the dish on the confocal microscope stage, maintained at 37°C and 5% CO2.
-
Pre-bleach Imaging: Acquire a few images of a cell with a clear lamellipodium at low laser power to establish baseline fluorescence.
-
Photobleaching: Use a high-intensity laser to photobleach a defined region of interest (ROI) within the lamellipodium.[15]
-
Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI.[15]
-
Data Analysis: The rate of fluorescence recovery is analyzed to determine the turnover rate of the labeled protein. The mobile fraction of the protein can also be calculated.[16]
Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy allows for the visualization of fluorescently labeled molecules and structures at or very near the cell-substrate interface with high signal-to-noise ratio, making it ideal for studying lamellipodial dynamics.
Materials:
-
Cells expressing fluorescently tagged cytoskeletal proteins
-
TIRF microscope system
-
Glass coverslips
Procedure:
-
Cell Plating: Plate cells on clean glass coverslips.
-
Microscope Setup: Mount the coverslip on the TIRF microscope. The incident laser light is directed at the coverslip at an angle that causes total internal reflection, creating an evanescent wave that selectively excites fluorophores within approximately 100 nm of the coverslip.[17]
-
Image Acquisition: Acquire time-lapse images of the lamellipodia of migrating cells. This allows for the visualization of individual actin filaments and the dynamics of associated proteins.[17][18]
-
Data Analysis: Kymograph analysis is often used to quantify the rates of actin retrograde flow, protrusion, and retraction.
Experimental Workflow
The study of lamellipodia dynamics often follows a structured workflow, from cell culture to quantitative image analysis.
Conclusion
Coronin plays a multifaceted and critical role in regulating lamellipodia dynamics, acting as a key coordinator of the activities of the primary actin nucleator, the Arp2/3 complex, and the essential depolymerizing factor, cofilin. While the Arp2/3 complex drives the formation of the branched actin network and cofilin ensures a steady supply of actin monomers for polymerization, coronin fine-tunes this machinery by inhibiting Arp2/3-mediated nucleation and promoting cofilin-dependent filament turnover. This intricate interplay is essential for efficient cell migration and the ability of cells to respond to their environment. Understanding the distinct and synergistic roles of these proteins is paramount for researchers in cell biology and for professionals in drug development targeting diseases involving aberrant cell motility, such as cancer metastasis. The experimental approaches detailed in this guide provide a robust framework for further dissecting the complex molecular choreography that drives lamellipodial dynamics.
References
- 1. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 2. Coro1B and Coro1C regulate lamellipodia dynamics and cell motility by tuning branched actin turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coro1B and Coro1C regulate lamellipodia dynamics and cell motility by tuning branched actin turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Function and regulation of the Arp2/3 complex during cell migration in diverse environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Arp2/3 Complex Is Important for Filopodia Formation, Growth Cone Motility, and Neuritogenesis in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Cofilin Activity Cycle in Lamellipodia and Invadopodia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cofilin promotes stimulus-induced lamellipodium formation by generating an abundant supply of actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New insights into the formation and the function of lamellipodia and ruffles in mesenchymal cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Actin polymerization assay | Andex [andexbiotech.com]
- 15. benchchem.com [benchchem.com]
- 16. Long-term molecular turnover of actin stress fibers revealed by advection-reaction analysis in fluorescence recovery after photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microfluidics-assisted TIRF imaging to study single actin filament dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. F-actin bundles direct the initiation and orientation of lamellipodia through adhesion-based signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Landscape of Coronin Proteins
Coronin proteins are a highly conserved family of actin-binding proteins found across a vast range of eukaryotic organisms, from unicellular amoebas to humans.[1] They are crucial regulators of the actin cytoskeleton, playing pivotal roles in fundamental cellular processes such as cell motility, phagocytosis, and cytokinesis.[1][2] The structural architecture of coronins underpins their functional diversity. This guide provides a comparative structural analysis of coronin proteins from different species, supported by experimental data and methodologies, to aid researchers in understanding their complex roles and exploring their potential as therapeutic targets.
I. General Coronin Architecture: A Conserved Blueprint
Despite variations across species and paralogs, most coronin proteins share a characteristic domain organization. They are broadly classified into two major types: short (or conventional) coronins and long (or tandem) coronins.[3]
-
Short Coronins (Type I and II): These proteins, the most common type, feature a canonical three-part structure. This includes a large N-terminal β-propeller domain, a central "unique" region that is highly variable in sequence and length, and a C-terminal coiled-coil domain responsible for self-oligomerization.[4][5]
-
Long Coronins (Type III): These are distinguished by the presence of two tandem β-propeller domains. They lack the C-terminal coiled-coil motif found in short coronins.[4][6]
The defining structural feature for all coronins is the N-terminal region, which folds into a seven-bladed β-propeller structure.[4][7] This core domain is constructed from WD40 repeats—typically five canonical repeats and two atypical or "cryptic" ones, as revealed by the crystal structure of murine coronin-1A.[6][8] This propeller domain serves as a stable scaffold for protein-protein interactions, including the critical binding to F-actin.[2][4]
Caption: A diagram illustrating the domain organization of short (Type I/II) and long (Type III) coronin proteins.
II. Comparative Structural Data
The following table summarizes key structural parameters of coronin proteins from representative species, highlighting their diversity and conservation.
| Species | Protein Name | Class/Type | Size (Amino Acids) | β-Propeller Domain(s) | C-Terminal Feature | Key Structural Notes |
| Homo sapiens | CORO1A (Coronin-1A) | Type I | 461 | 1 (7-bladed) | Coiled-coil (Trimer) | Crystal structure of murine homolog is a key reference.[5][8] Expressed in hematopoietic cells.[6] |
| Mus musculus | Coronin-1A | Type I | 461 | 1 (7-bladed) | Coiled-coil (Trimer) | First high-resolution crystal structure of a coronin β-propeller domain was solved for this protein.[1][8] |
| Dictyostelium discoideum | Coronin (CoroA) | Type I | ~420 | 1 (7-bladed) | Coiled-coil (Dimer) | First coronin identified.[1] Null mutants show impaired cytokinesis and cell motility.[1] |
| Saccharomyces cerevisiae | Crn1 | Type I | ~650 | 1 (7-bladed) | Coiled-coil | Features a significantly longer and distinct "unique" region compared to other species.[1] |
| Caenorhabditis elegans | POD-1 | Type III | ~1500 | 2 | None | A tandem coronin essential for establishing cell polarity.[6] |
| Leishmania donovani | LdCoro | Type I | ~520 | 1 (7-bladed) | Coiled-coil | Contains a leucine (B10760876) zipper motif.[9] The coiled-coil domain has a novel topology.[10] |
| Xenopus laevis | Xcoronin (CRN2) | Type I | 480 | 1 (7-bladed) | Coiled-coil | Shows 67% identity to human CORO1A.[9] |
III. Detailed Structural Comparisons
A. The Conserved β-Propeller Core The seven-bladed β-propeller is the most conserved structural element across all coronin family members.[11][12] The crystal structure of murine coronin-1 revealed that this domain is stabilized by a C-terminal extension that packs tightly against its bottom face.[8] This intimate interaction is crucial for the structural integrity of the propeller.[7] While the overall fold is conserved, sequence analysis using methods like profile hidden Markov models (pHMM) has identified subfamily-specific conserved residues within the propeller loops, suggesting sites of functional divergence for interacting with different cellular partners.[11][12]
B. The Variable Unique and C-Terminal Regions The primary source of structural and functional diversity among coronins lies in the regions outside the β-propeller core.[1]
-
The Unique Region: This linker between the propeller and the C-terminus varies dramatically in length and sequence.[1] For instance, the yeast coronin Crn1 possesses a very long unique region of 194 amino acids, whereas the Dictyostelium homolog's is only 22 amino acids long.[1] This region in yeast coronin has been shown to contain microtubule-binding domains, allowing it to bridge the actin and microtubule cytoskeletons.[1]
-
The Coiled-Coil Domain: This C-terminal motif mediates the homo-oligomerization of Type I and II coronins.[7] The resulting oligomers (dimers or trimers) are critical for their function, particularly in crosslinking F-actin.[2] The oligomerization state can differ; for example, mammalian coronin-1A forms trimers, while Dictyostelium coronin forms dimers.[2][5] This domain is notably absent in Type III coronins like C. elegans POD-1, which are monomeric.[4]
IV. Experimental Protocols
The structural understanding of coronins has been built on a combination of bioinformatics, biochemical, and structural biology techniques.
A. Protocol: Phylogenetic Analysis of Coronin Sequences Phylogenetic analysis is used to understand the evolutionary relationships between coronin proteins from different species.[11][13]
-
Sequence Retrieval: Full-length coronin protein sequences are obtained from public databases like NCBI GenBank or UniProt.
-
Multiple Sequence Alignment (MSA): The conserved β-propeller domain sequences (approx. 400-420 amino acids) are aligned using software like ClustalW, ClustalOmega, or MUSCLE.[11][14] This step is crucial for identifying homologous residues.
-
Phylogenetic Tree Construction: The alignment is used to construct a phylogenetic tree. Common methods include:
-
Neighbor-Joining: A distance-matrix method available in software like MEGA.[11]
-
Bayesian Inference: A statistical method implemented in programs like MrBayes, which provides probabilities for tree topologies.[11][13]
-
Maximum Likelihood (ML): A method that finds the most likely tree given the sequence data and a model of evolution, available in tools like IQPNNI.[11]
-
-
Tree Visualization and Interpretation: The resulting tree is visualized with software like iTOL or FigTree to infer evolutionary divergence and classify proteins into subfamilies.[13]
References
- 1. Coronin - Wikipedia [en.wikipedia.org]
- 2. Coronin [maciverlab.bms.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling the enigma: Progress towards understanding the Coronin family of actin regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Brief History of the Coronin Family - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Coronin Structure and Implications - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Evolutionary and Functional Diversity of Coronin Proteins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Structural insights into kinetoplastid coronin oligomerization domain and F-actin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Phylogeny and Evolution of the Coronin Gene Family - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Molecular phylogeny and evolution of the coronin gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RPubs - Bioinformatics: Sequence and Phylogenetic Analysis [rpubs.com]
Validating Coronin's Crucial Role in Pathogen-Host Interactions: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of coronin's role in pathogen-host interactions against alternative host factors. Supported by experimental data, detailed protocols, and pathway visualizations, this document serves as a critical resource for validating and targeting this key host protein.
Coronin: A Key Player Hijacked by Pathogens
Coronin proteins, particularly Coronin 1A (also known as TACO), are highly conserved actin-binding proteins that are increasingly recognized for their pivotal role in the interplay between pathogens and their hosts.[1][2] While involved in fundamental cellular processes such as cell motility and phagocytosis, certain pathogens have evolved sophisticated mechanisms to manipulate coronin for their own survival and replication.[2][3] This guide delves into the experimental validation of coronin's function in these interactions, offering a comparative analysis with other host factors that pathogens exploit.
The most well-documented example of coronin's subversion is during Mycobacterium tuberculosis (Mtb) infection.[1][4] Pathogenic mycobacteria actively recruit and retain Coronin 1A on the phagosome membrane after being engulfed by macrophages.[1][5] This retention is a critical step in the pathogen's strategy to evade the host's immune response, as it prevents the fusion of the phagosome with lysosomes, thereby creating a safe haven for bacterial replication.[4][6] In the absence of Coronin 1A, Mtb is efficiently cleared by the host cell.[4][7]
Quantitative Comparison: Coronin vs. Alternative Host Factors
The functional significance of coronin in pathogen survival can be quantified and compared to other host factors involved in similar processes. The following tables summarize key quantitative data from studies investigating the impact of coronin and alternative host factors on pathogen-host interactions.
| Experiment | Host Factor Investigated | Pathogen | Key Quantitative Finding | Reference |
| siRNA Knockdown in Macrophages | Coronin 1A | Mycobacterium tuberculosis | Significant reduction in intracellular bacterial survival (specific CFU reduction values vary between studies).[7] | [7] |
| Knockout Mouse Model | Coronin 1A | Mycobacterium tuberculosis | Reduced bacterial load (CFU counts) in the lungs and spleen of Coronin 1A deficient mice compared to wild-type.[8][9] | [8][9] |
| Neutrophil Function Assay | Coronin 1A | - | ~70% reduction in PMA-stimulated Reactive Oxygen Species (ROS) production in Coro1a-/- neutrophils. | [10] |
| Actin Polymerization Assay | Coronin 1B / Arp2/3 complex | - | Coronin 1B inhibits Arp2/3 complex-mediated actin nucleation in a concentration-dependent manner.[11][12] | [11][12] |
| Viral Entry Assay | Arp2/3 complex | HIV-1, Vaccinia virus (IMV) | Inhibition of Arp2/3 complex function reduces HIV-1 and IMV infection efficiency by 39% and 50%, respectively.[13] | [13] |
| Process | Coronin-Mediated Mechanism | Alternative/Redundant Host Factors | Pathogen Examples |
| Phagosome Maturation Arrest | Coronin 1A retention on the phagosome activates the Ca2+/calcineurin pathway, preventing lysosome fusion.[4] | Rab GTPases (e.g., Rab5, Rab7), Phosphatidylinositol-3-phosphate (PI3P) | Mycobacterium tuberculosis, Leishmania |
| Actin Cytoskeleton Remodeling for Entry | Coronin's role is debated; some studies suggest it is dispensable for phagocytosis in macrophages, while others implicate it in modulating uptake.[3][4] | Arp2/3 complex, Cofilin, WASp family proteins, Small GTPases (Rho, Rac, Cdc42) | Listeria monocytogenes, Shigella flexneri, Vaccinia virus |
| Intracellular Trafficking | Not a primary role described for coronin. | Kinesin and Dynein motor proteins (microtubule-dependent), Myosin motor proteins (actin-dependent) | Herpesviruses, Retroviruses, Influenza virus |
Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions and experimental procedures is crucial for a comprehensive understanding of coronin's role. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Signaling pathway of M. tuberculosis survival mediated by Coronin 1A.
Caption: Experimental workflow for assessing bacterial survival in coronin-deficient macrophages.
Caption: Logical relationship between coronin and other key actin-remodeling proteins.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in this guide.
Intracellular Survival Assay of Mycobacterium tuberculosis in Macrophages
This protocol is adapted from standard methods used to quantify the intracellular survival of mycobacteria.[14]
a. Cell Culture and Infection:
-
Seed macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages) in 24-well plates at a density that ensures a confluent monolayer on the day of infection.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
On the day of infection, prepare a single-cell suspension of M. tuberculosis (e.g., H37Rv strain) in antibiotic-free cell culture medium.
-
Remove the culture medium from the macrophages and infect with the bacterial suspension at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophage).
-
Incubate for 4 hours to allow for phagocytosis.
-
Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove extracellular bacteria.
-
Add fresh culture medium containing a low concentration of an appropriate antibiotic (e.g., gentamicin) to kill any remaining extracellular bacteria.
-
Incubate the infected cells for the desired time points (e.g., 0, 24, 48, 72 hours).
b. Quantification of Intracellular Bacteria (CFU Assay):
-
At each time point, wash the cells with PBS.
-
Lyse the macrophages by adding 0.1% Triton X-100 in sterile water and incubating for 10 minutes at room temperature.
-
Prepare serial dilutions of the cell lysates in a suitable broth (e.g., Middlebrook 7H9).
-
Plate the dilutions onto Middlebrook 7H11 agar (B569324) plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the number of colonies to determine the CFU per milliliter.
siRNA-Mediated Knockdown of Coronin 1A in Macrophages
This protocol outlines a general procedure for transiently reducing the expression of Coronin 1A using small interfering RNA (siRNA).[15]
a. Transfection:
-
One day before transfection, seed macrophages in 6-well plates to achieve 50-70% confluency on the day of transfection.
-
Prepare the siRNA transfection complexes according to the manufacturer's instructions for your chosen transfection reagent. Typically, this involves diluting the Coronin 1A-specific siRNA and a non-targeting control siRNA separately in serum-free medium, then mixing with the diluted transfection reagent.
-
Incubate the complexes at room temperature for the recommended time to allow for their formation.
-
Add the transfection complexes dropwise to the cells.
-
Incubate the cells for 48-72 hours to allow for efficient gene knockdown.
b. Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Validate the knockdown efficiency at the protein level using Western blotting with an antibody specific for Coronin 1A.
-
Validate the knockdown at the mRNA level using quantitative real-time PCR (qRT-PCR) with primers specific for the Coronin 1A gene.
c. Functional Assay:
-
Following confirmation of successful knockdown, the cells can be used in functional assays, such as the intracellular survival assay described in section 4.1, to assess the impact of reduced Coronin 1A expression.
The Untapped Potential of Coronin in Viral Infections
While the role of coronin in bacterial pathogenesis is well-established, its involvement in viral infections is an emerging area of research.[16] Viruses are known to exploit the host's cytoskeletal network, including actin filaments and microtubules, for various stages of their life cycle, from entry and intracellular trafficking to assembly and egress.[17][18] Given coronin's role as an actin-binding protein, it is plausible that many viruses have evolved mechanisms to interact with and manipulate coronin to facilitate their replication.
For instance, some studies have shown that coronin deficiency can impact the host's immune response to viral infections, such as with Lymphocytic Choriomeningitis Virus (LCMV) and Vesicular Stomatitis Virus (VSV).[19] However, the direct interaction between viral proteins and coronin, and the specific mechanisms by which coronin might influence viral entry or replication, remain largely unexplored. Further research in this area could unveil novel therapeutic targets for a broad range of viral diseases. Alternative host factors that viruses are known to exploit for entry and trafficking include receptor tyrosine kinases like EGFR and motor proteins such as kinesins and myosins.[20][21]
Conclusion and Future Directions
The evidence overwhelmingly supports a critical role for coronin, particularly Coronin 1A, in the host-pathogen interface. Its manipulation by pathogens like Mycobacterium tuberculosis highlights its potential as a therapeutic target. By disrupting the interaction between the pathogen and coronin, it may be possible to restore the host's natural ability to clear the infection.
Future research should focus on:
-
Expanding the scope of pathogens: Investigating the role of coronin in a wider range of bacterial and viral infections.
-
Elucidating molecular mechanisms: Unraveling the precise molecular interactions between pathogen effectors and coronin.
-
High-throughput screening: Developing assays to screen for small molecules that can inhibit the coronin-pathogen interaction.
-
In vivo validation: Further validating the therapeutic potential of targeting coronin in animal models of infectious diseases.
This comparative guide provides a solid foundation for researchers and drug developers to understand and validate the role of coronin in pathogen-host interactions, paving the way for novel therapeutic strategies against infectious diseases.
References
- 1. From Phagocytes to Immune Defense: Roles for Coronin Proteins in Dictyostelium and Mammalian Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coronin - Wikipedia [en.wikipedia.org]
- 3. Coronin-1 Function Is Required for Phagosome Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Localization of CORO1A in the Macrophages Containing Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Mammalian Coronins in Development and Disease - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Coronin-1a inhibits autophagosome formation around Mycobacterium tuberculosis-containing phagosomes and assists mycobacterial survival in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of a Concentration-dependent Switch between Activation and Inhibition of Arp2/3 Complex by Coronin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coronin: The Double-Edged Sword of Actin Dynamics - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Inhibiting the Arp2/3 Complex Limits Infection of Both Intracellular Mature Vaccinia Virus and Primate Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The tryptophan-aspartate (WD) repeat domain of bovine Coronin-1A promotes mycobacterial survival by inhibiting calcium signaling-mediated phagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient and specific gene knockdown by small interfering RNAs produced in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Coronin-1A: Immune Deficiency in Humans and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploitation of cytoskeletal networks during early viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Coronins and their role in immunological phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Emerging roles of cytoskeletal transport and scaffold systems in human viral propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Endophilin mediated endocytosis and epidermal growth factor receptor govern Japanese encephalitis virus entry and infection in neuronal cells | PLOS Pathogens [journals.plos.org]
Unraveling Actin Dynamics: A Comparative Analysis of Coronin and Tropomodulin
For researchers, scientists, and drug development professionals, understanding the nuanced regulation of the actin cytoskeleton is paramount. This guide provides a detailed comparison of two key actin-binding proteins, coronin and tropomodulin (B1177574), and their distinct effects on actin filament stability. By examining their mechanisms of action, quantitative binding affinities, and regulatory pathways, this document serves as a comprehensive resource for investigating cytoskeletal dynamics and identifying potential therapeutic targets.
At a Glance: Coronin vs. Tropomodulin
| Feature | Coronin | Tropomodulin |
| Primary Function | Modulator of actin turnover, with roles in both filament assembly and disassembly. | Pointed-end capping protein, primarily stabilizing actin filaments. |
| Binding Site on Actin | Binds along the side of actin filaments. | Binds to the pointed (-) end of actin filaments. |
| Effect on Polymerization | Can promote barbed-end assembly.[1] | Blocks elongation at the pointed end. |
| Effect on Depolymerization | Can enhance cofilin-mediated severing and disassembly of older (ADP-rich) filaments.[2][3] | Blocks depolymerization from the pointed end. |
| Key Interaction Partners | Arp2/3 complex, cofilin.[2] | Tropomyosin. |
| Regulation | Phosphorylation by Protein Kinase C (PKC) and Cyclin-dependent kinase 5 (Cdk5). | Phosphorylation via the PI3K-Akt signaling pathway.[4] |
Quantitative Analysis of Actin Binding
The stability of the actin cytoskeleton is intricately linked to the binding affinities of its regulatory proteins. The following table summarizes the reported dissociation constants (Kd) for coronin and tropomodulin with actin filaments. It is important to note that these values were obtained from separate studies and may be subject to variations in experimental conditions.
| Protein | Ligand | Dissociation Constant (Kd) | Experimental Method |
| Yeast Coronin (Crn1p) | F-actin | ~6 nM[1] | Cosedimentation Assay[1] |
| Tropomodulin3 | Pointed ends of pure actin filaments | ~110 nM | Pyrene-actin polymerization assay |
| Tropomodulin (in presence of Tropomyosin) | Pointed ends of actin filaments | ≤ 1 nM | Pyrene-actin polymerization assay |
| Tropomodulin3 | Tropomyosin-coated actin filaments | ~20 nM | Not specified |
Mechanisms of Action: A Tale of Two Regulators
While both coronin and tropomodulin influence actin stability, they do so through fundamentally different mechanisms, reflecting their distinct roles in cellular processes.
Coronin: The Double-Edged Sword
Coronin exhibits a context-dependent, dual functionality in regulating actin dynamics.[2][3] At the leading edge of migrating cells, where actin polymerization drives protrusion, coronin can protect newly formed (ATP/ADP-Pi-rich) actin filaments from premature disassembly by the severing protein cofilin.[2] It can also recruit the Arp2/3 complex to the sides of existing filaments, promoting the formation of a branched actin network.[2]
Conversely, in older regions of the actin network, coronin acts synergistically with cofilin to dismantle aged (ADP-rich) filaments.[2][3] This dual activity allows coronin to contribute to the overall turnover of actin filaments, ensuring a pool of available actin monomers for new polymerization.
Tropomodulin: The Pointed-End Guardian
Tropomodulin functions as a dedicated stabilizer of actin filaments by capping their slow-growing, or "pointed," end.[4] This capping action effectively blocks both the addition and loss of actin monomers from this end. The interaction between tropomodulin and actin is significantly enhanced by the presence of tropomyosin, another actin-binding protein that winds along the filament. This cooperative binding creates a highly stable cap at the pointed end, which is crucial for maintaining the length and stability of actin filaments in structures like muscle sarcomeres and the red blood cell membrane skeleton.
Signaling Pathways and Regulation
The activity of both coronin and tropomodulin is tightly controlled by intracellular signaling pathways, allowing cells to modulate actin dynamics in response to various stimuli.
Regulation of Coronin Activity
Coronin's interaction with its binding partners is regulated by phosphorylation. Protein Kinase C (PKC) can phosphorylate coronin, which has been shown to influence its interaction with the Arp2/3 complex.[2] Additionally, Cyclin-dependent kinase 5 (Cdk5) has been implicated in regulating coronin's role in neuronal signaling.
Caption: Regulation of Coronin activity by PKC and Cdk5 phosphorylation.
Regulation of Tropomodulin Activity
Tropomodulin's function is also subject to regulation by signaling cascades. The phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway has been shown to regulate the actin-binding activity of Tropomodulin 3 (TMOD3).[4] This pathway is a central regulator of cell growth, proliferation, and survival, suggesting a link between these fundamental cellular processes and the stability of the actin cytoskeleton.
Caption: Regulation of Tropomodulin 3 by the PI3K-Akt signaling pathway.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the effects of coronin and tropomodulin on actin stability.
Actin Co-sedimentation Assay
This assay is used to determine the binding of a protein to filamentous actin (F-actin).
Caption: Workflow for an actin co-sedimentation assay.
Protocol:
-
Prepare F-actin: Polymerize purified G-actin to F-actin by adding a polymerization-inducing buffer (e.g., containing KCl and MgCl2) and incubating at room temperature.[1][5][6][7]
-
Incubation: Mix the protein of interest (e.g., coronin or tropomodulin) with the pre-formed F-actin at various concentrations in a suitable buffer.[1][5][6][7]
-
Centrifugation: Pellet the F-actin and any bound proteins by ultracentrifugation (e.g., 100,000 x g for 30 minutes).[1][7][8][9]
-
Sample Collection: Carefully separate the supernatant (containing unbound protein) from the pellet (containing F-actin and bound protein).
-
Analysis: Resuspend the pellet in a sample buffer. Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting to visualize and quantify the amount of protein in each fraction.[1][5][6][7]
Pyrene-Actin Polymerization/Depolymerization Assay
This fluorescence-based assay is used to monitor the kinetics of actin polymerization and depolymerization in real-time.
Protocol:
-
Prepare Pyrene-labeled G-actin: Label purified G-actin with N-(1-pyrene)iodoacetamide. The fluorescence of pyrene-actin increases significantly upon its incorporation into a filament.[10][11][12][13][14]
-
For Polymerization Assay:
-
Mix pyrene-labeled G-actin with unlabeled G-actin in a fluorometer cuvette.
-
Add the protein of interest (coronin or tropomodulin).
-
Initiate polymerization by adding a polymerization buffer.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 410 nm).[13][14][15]
-
-
For Depolymerization Assay:
-
Polymerize pyrene-labeled F-actin and dilute it below the critical concentration to induce depolymerization.
-
Add the protein of interest.
-
Monitor the decrease in fluorescence over time.
-
Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy allows for the direct visualization and analysis of individual actin filaments, providing insights into the effects of binding proteins on filament dynamics.
Protocol:
-
Prepare a flow chamber: Assemble a flow chamber on a glass coverslip.
-
Tether filaments: Introduce biotinylated actin filaments into the chamber, which will bind to a streptavidin-coated surface.
-
Introduce proteins: Flow in a solution containing the protein of interest (coronin or tropomodulin) and fluorescently labeled actin monomers.
-
Image acquisition: Use a TIRF microscope to visualize the elongation, shortening, severing, or bundling of individual actin filaments in real-time.
-
Data analysis: Analyze the acquired images to measure parameters such as filament length, polymerization/depolymerization rates, and severing frequency.
Conclusion
Coronin and tropomodulin represent two distinct strategies for regulating actin filament stability. Coronin is a dynamic modulator involved in the rapid turnover of actin filaments, with opposing effects depending on its location within the actin network and the nucleotide state of the actin. In contrast, tropomodulin is a dedicated stabilizer, capping the pointed end of actin filaments to prevent changes in their length. A thorough understanding of these and other actin-binding proteins is crucial for deciphering the complex mechanisms that govern cytoskeletal architecture and for developing novel therapeutic interventions that target actin-dependent cellular processes.
References
- 1. Coronin Promotes the Rapid Assembly and Cross-linking of Actin Filaments and May Link the Actin and Microtubule Cytoskeletons in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coronin: The Double-Edged Sword of Actin Dynamics - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tropomodulin - Wikipedia [en.wikipedia.org]
- 5. Differential Actin-regulatory Activities of Tropomodulin1 and Tropomodulin3 with Diverse Tropomyosin and Actin Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Measuring Protein Binding to F-actin by Co-sedimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 12. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 13. Actin Polymerization/Depolymerization Assay Kit (ab239724) is not available | Abcam [abcam.com]
- 14. Actin polymerization assay | Andex [andexbiotech.com]
- 15. Tropomodulin binds two tropomyosins: a novel model for actin filament capping - PMC [pmc.ncbi.nlm.nih.gov]
Differential Regulation of Coronin Isoforms by Post-Translational Modifications: A Comparative Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction
Coronins are a highly conserved family of actin-binding proteins that play a pivotal role in regulating the dynamics of the actin cytoskeleton. These proteins are crucial for a multitude of cellular processes, including cell motility, phagocytosis, and cytokinesis. In mammals, the coronin family is diverse, with several isoforms exhibiting distinct expression patterns and cellular functions. The functional specificity of these isoforms is intricately regulated by post-translational modifications (PTMs), which can alter their conformation, localization, and interaction with binding partners. This guide provides a comparative analysis of how PTMs differentially regulate key coronin isoforms, with a focus on experimental data to elucidate the nuanced control of their functions.
Comparative Analysis of Coronin Isoform Regulation by PTMs
The most extensively studied PTMs in coronins are phosphorylation and ubiquitination. These modifications can have isoform-specific effects on coronin function, particularly concerning their interaction with F-actin and the Arp2/3 complex, a key nucleator of actin filaments.
Phosphorylation: A Key Regulator of Coronin-Actin Dynamics
Phosphorylation is a primary mechanism for the dynamic regulation of coronin isoforms, particularly Coronin 1A (Coro1A) and Coronin 1B (Coro1B).
Coronin 1A (Coro1A): Coro1A, predominantly expressed in hematopoietic cells, is a substrate for Protein Kinase C (PKC) and Cyclin-Dependent Kinase 5 (Cdk5).[1] Phosphorylation of Coro1A at Thr-412 by PKC has been shown to downregulate its association with actin.[2] Furthermore, phosphorylation at Ser-2 is also believed to play a role in its interaction with the Arp2/3 complex, similar to Coro1B.[1] Another regulatory phosphorylation event on Coro1A involves Cdk5, which targets several sites in the protein's unique region.[1]
Coronin 1B (Coro1B): Coro1B is ubiquitously expressed and a well-characterized target of PKC.[3][4] Phosphorylation of Coro1B at Serine 2 (Ser-2) by PKC weakens its interaction with the Arp2/3 complex.[1][5] This disruption of the coronin-Arp2/3 interaction has been shown to reduce the speed of fibroblast migration.[5] A phosphomimetic mutant of Coro1B (S2D) exhibits a weakened interaction with the Arp2/3 complex, while a non-phosphorylatable mutant (S2A) shows a strengthened interaction.[4][5] Dephosphorylation of Coro1B at Ser-2 by the phosphatase Slingshot-1L (SSH1L) enhances its interaction with the Arp2/3 complex.[1][3]
Coronin 1C (Coro1C): Information regarding the specific phosphorylation of Coronin 1C and its direct impact on actin-binding dynamics is less clear compared to Coro1A and Coro1B. However, it is known to interact with the Arp2/3 complex and cofilin, suggesting its involvement in regulating Arp2/3-mediated events.[6] While direct phosphorylation sites regulating these interactions are not as well-defined, it is established that Ser-2 phosphorylation has not been observed in Coronin 1C.[7]
Table 1: Comparative Effects of Phosphorylation on Coronin Isoforms
| Isoform | Phosphorylation Site(s) | Kinase(s) | Phosphatase(s) | Effect on Arp2/3 Interaction | Effect on Actin Binding | Functional Consequence |
| Coronin 1A | Thr-412, Ser-2 | PKC, Cdk5 | Wip1[7] | Disrupted (inferred for Ser-2)[1] | Decreased[2] | Regulation of immune cell function, potential role in T-cell trafficking.[2] |
| Coronin 1B | Ser-2 | PKC[3][4] | Slingshot-1L (SSH1L)[1][3] | Disrupted[1][5] | Indirectly affects actin dynamics by modulating Arp2/3 and cofilin activity. | Reduced cell migration speed.[4][5] |
| Coronin 1C | Not well-defined (Ser-2 not phosphorylated)[7] | Unknown | Unknown | Interacts with Arp2/3 complex[6] | Binds to F-actin[8] | Regulation of lamellipodia dynamics and cell motility.[9] |
Ubiquitination: A Regulator of Coronin Stability
Ubiquitination is another critical PTM that can regulate the stability and function of coronin isoforms.
Coronin 1B (Coro1B): Recent studies have identified Coronin 1B as a substrate for the deubiquitinase USP45.[10] USP45 interacts with and deubiquitinates Coro1B, thereby stabilizing its protein levels.[10] The ablation of USP45 or Coro1B leads to the formation of F-actin patches and enhanced lysosomal function, suggesting a role for the USP45-Coro1B axis in regulating actin structures and autophagy.[10]
Information on the ubiquitination of other coronin isoforms and its differential effects is currently limited.
Signaling Pathways and Experimental Workflows
PKC-Mediated Regulation of Coronin 1B
The phosphorylation of Coronin 1B by PKC is a key signaling event that regulates its interaction with the Arp2/3 complex and subsequent effects on cell motility.
Caption: PKC signaling pathway leading to Coronin 1B phosphorylation.
Experimental Workflow for In Vivo Deubiquitination Assay
The following workflow outlines a general procedure to investigate the deubiquitination of a target protein, such as a coronin isoform.
Caption: Workflow for an in vivo ubiquitination assay.
Experimental Protocols
In Vitro Kinase Assay for Coronin Phosphorylation
This protocol is adapted from methodologies used to study the phosphorylation of coronin by PKC.[11]
Objective: To determine if a specific kinase can directly phosphorylate a coronin isoform in vitro.
Materials:
-
Purified recombinant coronin protein (wild-type and mutants)
-
Active recombinant kinase (e.g., PKCα)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP or non-radioactive ATP
-
Phosphatidylserine (PS) and Phorbol 12-myristate 13-acetate (PMA) for PKC activation
-
SDS-PAGE gels and reagents
-
Phosphorimager or anti-phospho-specific antibodies for detection
Procedure:
-
Prepare the kinase reaction mixture by combining the kinase reaction buffer, purified this compound, and kinase.
-
If using PKC, add PS and PMA to the reaction mixture to activate the kinase.
-
Initiate the reaction by adding ATP (either [γ-32P]ATP for radioactive detection or non-radioactive ATP for Western blot detection).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
If using [γ-32P]ATP, dry the gel and expose it to a phosphorimager screen to detect phosphorylated coronin.
-
If using non-radioactive ATP, transfer the proteins to a membrane and perform a Western blot using an antibody specific to the phosphorylated residue on the this compound.
Actin Co-sedimentation Assay
This protocol is used to quantitatively assess the binding of coronin isoforms to F-actin.[12]
Objective: To determine the binding affinity of a coronin isoform to F-actin.
Materials:
-
Purified this compound
-
Monomeric (G-)actin
-
Actin polymerization buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM ATP)
-
High-speed ultracentrifuge
-
SDS-PAGE gels and reagents
-
Densitometry software for quantification
Procedure:
-
Polymerize G-actin to F-actin by incubation in actin polymerization buffer at room temperature for at least 1 hour.
-
Incubate a constant concentration of F-actin with increasing concentrations of the this compound at room temperature for 30-60 minutes.
-
Pellet the F-actin and any bound coronin by ultracentrifugation (e.g., 100,000 x g for 30 minutes).
-
Carefully separate the supernatant (containing unbound coronin) from the pellet (containing F-actin and bound coronin).
-
Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.
-
Stain the gel (e.g., with Coomassie Brilliant Blue) and quantify the amount of coronin in the supernatant and pellet fractions using densitometry.
-
Calculate the dissociation constant (Kd) by plotting the concentration of bound coronin against the concentration of free coronin and fitting the data to a binding isotherm.
Conclusion and Future Directions
Post-translational modifications provide a sophisticated layer of regulation that allows for the differential control of coronin isoform function. Phosphorylation, particularly by PKC, emerges as a central mechanism for modulating the interaction of Coro1A and Coro1B with the Arp2/3 complex, thereby influencing actin dynamics and cell motility. The role of ubiquitination in regulating coronin stability is an emerging area of research with significant implications for cellular homeostasis.
Future studies should aim to further dissect the specific kinases, phosphatases, ligases, and deubiquitinases involved in the regulation of all coronin isoforms. A deeper understanding of the interplay between different PTMs and how they are integrated to fine-tune coronin function in various cellular contexts will be crucial. Such knowledge will not only advance our fundamental understanding of cytoskeletal regulation but may also unveil novel therapeutic targets for diseases where coronin function is dysregulated, such as cancer and immune disorders.
References
- 1. Unraveling the enigma: Progress towards understanding the Coronin family of actin regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coronin 1B coordinates Arp2/3 complex and Cofilin activities at the leading edge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of coronin 1B by protein kinase C regulates interaction with Arp2/3 and cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coronin: The Double-Edged Sword of Actin Dynamics - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CORO1C coronin 1C [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CORO1C - Wikipedia [en.wikipedia.org]
- 9. rupress.org [rupress.org]
- 10. The deubiquitinase USP45 inhibits autophagy through actin regulation by Coronin 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coronin-1 is phosphorylated at Thr-412 by protein kinase Cα in human phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
Validating the in vivo relevance of in vitro coronin-actin binding data.
A Comparative Guide for Researchers
The intricate dance between coronin and actin is fundamental to a host of cellular processes, from motility and phagocytosis to cytokinesis. For researchers in cell biology and drug development, understanding and validating the interaction between these two proteins is paramount. This guide provides a comprehensive comparison of in vitro and in vivo methods used to study coronin-actin binding, offering supporting experimental data, detailed protocols, and visual workflows to bridge the gap between biochemical assays and physiological relevance.
Quantitative Comparison of Coronin-Actin Binding
The following table summarizes quantitative data from key studies, highlighting the binding affinities determined through in vitro assays and the corresponding qualitative or semi-quantitative in vivo observations. This direct comparison is crucial for validating that the interactions observed in a controlled, artificial environment are reflective of the complex cellular milieu.
| Coronin Isoform | In Vitro Binding Assay | In Vitro Binding Affinity (Kd) | In Vivo Validation Method | In Vivo Observations |
| Yeast Coronin (Crn1p) | F-actin Co-sedimentation | < 0.2 µM[1] | Immunofluorescence Microscopy | Crn1p localizes to punctate structures at the cell cortex, consistent with actin-rich regions[1]. |
| Mammalian Coronin 1B | F-actin Co-sedimentation | 170 nM (for ATP/ADP-Pi-F-actin), 8 µM (for ADP-F-actin)[2][3][4] | Mutant Localization & Cell Motility Assays | An R30D mutant, which does not bind F-actin in vitro, fails to localize to the leading edge of migrating cells and impacts cell motility[2][3][4]. |
| Mammalian Coronin 1A | F-actin Co-sedimentation | Binding abolished by R29D mutation[5] | Mutant Localization in Fibroblasts | The conserved arginine residue in the β-propeller is a key determinant for leading-edge localization[5]. |
| Mammalian Coronin 1C | F-actin Co-sedimentation | Binding not abolished by R28D mutation alone, indicating a second binding site[5][6] | Mutant Localization & Triton Insolubility Assay | Both the β-propeller and a unique region are required for global association with the actin cytoskeleton in vivo[5]. |
Key Experimental Protocols
To ensure the reproducibility and accuracy of findings, detailed methodologies for the cornerstone techniques in studying coronin-actin interactions are provided below.
In Vitro: F-actin Co-sedimentation Assay
This biochemical assay is a gold standard for quantifying the direct binding of a protein to filamentous actin (F-actin).
Protocol:
-
Actin Polymerization: Purified monomeric actin (G-actin) is induced to polymerize into F-actin by adding a polymerization buffer containing KCl, MgCl2, and ATP. The mixture is incubated at room temperature to allow for filament formation.
-
Binding Reaction: The protein of interest (e.g., purified coronin) is incubated with the pre-formed F-actin filaments at various concentrations.
-
Centrifugation: The reaction mixture is subjected to high-speed ultracentrifugation. This pellets the heavier F-actin and any proteins bound to it.
-
Analysis: The supernatant and pellet fractions are separated and analyzed by SDS-PAGE. The amount of the protein of interest in each fraction is quantified.
-
Data Interpretation: The fraction of the protein that co-sediments with F-actin is plotted against the protein concentration to determine the dissociation constant (Kd), a measure of binding affinity. A control reaction without F-actin is crucial to assess for non-specific pelleting of the protein of interest.
In Vivo: Co-immunoprecipitation (Co-IP)
Co-IP is a powerful technique to identify and confirm protein-protein interactions within the complex environment of a cell lysate.
Protocol:
-
Cell Lysis: Cells expressing the proteins of interest are lysed using a gentle lysis buffer that preserves protein-protein interactions.
-
Immunoprecipitation: An antibody specific to the "bait" protein (e.g., coronin) is added to the cell lysate. This antibody is typically coupled to beads (e.g., Protein A/G agarose (B213101) or magnetic beads).
-
Complex Capture: The antibody-bait protein complex, along with any interacting "prey" proteins (e.g., actin), is captured by the beads.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Analysis: The eluted proteins are analyzed by Western blotting using an antibody against the suspected interacting protein (actin) to confirm its presence in the complex.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental logic and the biological context of coronin-actin interactions, the following diagrams have been generated.
Caption: Experimental workflow for validating the in vivo relevance of in vitro coronin-actin binding data.
Caption: Simplified signaling pathway of coronin's interaction with the actin cytoskeleton.
References
- 1. Coronin Promotes the Rapid Assembly and Cross-linking of Actin Filaments and May Link the Actin and Microtubule Cytoskeletons in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. F-actin binding is essential for coronin 1B function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Coronin 1C harbours a second actin-binding site that confers co-operative binding to F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
Unveiling the Crown's Court: A Comparative Guide to Coronin Isoform-Specific Binding Partners
For researchers, scientists, and drug development professionals, understanding the nuanced roles of protein isoforms is critical. The coronin family of actin-binding proteins, key regulators of the cytoskeleton, presents a compelling case. While structurally similar, coronin isoforms exhibit distinct functional roles, largely dictated by their unique protein-protein interactions. This guide provides a comparative overview of the known isoform-specific binding partners of Coronin-1A, -1B, and -1C, supported by experimental methodologies and pathway visualizations to illuminate their differential functions.
While direct comparative proteomic screens of all coronin isoforms are not yet available in published literature, this guide collates data from individual proteomics and interaction studies to offer a comparative perspective. It is important to note that the identified binding partners may vary depending on the cell type and experimental conditions used in the respective studies.
Comparative Analysis of Coronin Isoform Interactors
The following table summarizes the key identified binding partners for Coronin-1A, -1B, and -1C. This data is compiled from co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) studies and other interaction assays.
| Category | Coronin-1A Binding Partners | Coronin-1B Binding Partners | Coronin-1C Binding Partners |
| Actin Dynamics | Arp2/3 complex subunits (e.g., Arpc2), Beta-actin | Arp2/3 complex, Cofilin (indirectly via Slingshot) | Arp2/3 complex |
| Small GTPase Signaling | Rac1, Rac2 | - | Rac1, RCC2 (regulator of chromosome condensation 2) |
| NADPH Oxidase Complex | p40phox | - | - |
| Phosphatases | - | Slingshot (SSH1L) | - |
| Other | Various intragranular proteins (in neutrophils) | - | - |
This table is based on findings from multiple studies, including Jerke et al. (2025) for Coronin-1A, Cai et al. (2007) for Coronin-1B, and Swaminathan et al. (2015) for Coronin-1C. A direct quantitative comparison across isoforms from a single study is not yet available.
Experimental Protocols: Identifying Coronin Binding Partners
The identification of protein-protein interactions is central to understanding protein function. Immunoprecipitation coupled with mass spectrometry (IP-MS) is a cornerstone technique for elucidating the binding partners of specific proteins like coronin isoforms. Below is a detailed, representative protocol for such an experiment.
Immunoprecipitation-Mass Spectrometry (IP-MS) Protocol
This protocol outlines the key steps for identifying binding partners of a specific coronin isoform from cell lysates.
-
Cell Culture and Lysis:
-
Culture cells of interest (e.g., neutrophils for Coronin-1A, fibroblasts for Coronin-1B/1C) to a sufficient density (e.g., 2 x 10^7 cells).
-
Lyse the cells using a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to preserve protein complexes.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.[1][2]
-
-
Immunoprecipitation of Coronin Isoform:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the coronin isoform of interest (e.g., anti-Coronin-1A) overnight at 4°C with gentle rotation. A control immunoprecipitation with a non-specific IgG antibody should be run in parallel.[2]
-
Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[2]
-
Wash the beads several times with wash buffer (e.g., lysis buffer with lower detergent concentration) to remove non-specifically bound proteins.[1]
-
-
Elution and Protein Digestion:
-
Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or a buffer containing a denaturant like urea).[3]
-
Neutralize the eluate if necessary.
-
Reduce the disulfide bonds in the eluted proteins with a reducing agent (e.g., DTT) and alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent re-formation.
-
Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin, overnight at 37°C.[2]
-
-
Mass Spectrometry Analysis:
-
Desalt the peptide mixture using a C18 column.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.[2]
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a protein database to identify the peptides and, consequently, the proteins present in the sample.
-
For quantitative analysis, methods such as label-free quantification or stable isotope labeling with amino acids in cell culture (SILAC) can be employed to compare the abundance of proteins in the coronin-specific IP versus the control IgG IP.[4]
-
Proteins that are significantly enriched in the coronin isoform-specific IP are considered potential binding partners.
-
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental process and the functional consequences of the identified interactions, the following diagrams were generated using Graphviz.
Coronin Isoform-Specific Signaling Pathways
The identified binding partners suggest that coronin isoforms participate in distinct signaling pathways to regulate the actin cytoskeleton.
Coronin-1A Signaling in Neutrophils: In neutrophils, Coronin-1A appears to be a hub that connects Rac GTPase signaling to the NADPH oxidase complex and actin remodeling.[5]
Coronin-1B in Lamellipodia Dynamics: Coronin-1B plays a crucial role in coordinating actin filament formation and turnover at the leading edge of migrating cells by interacting with both the Arp2/3 complex and the cofilin-activating phosphatase Slingshot (SSH1L).[6][7]
Coronin-1C in Rac1 Trafficking: Coronin-1C has a unique role in regulating cell migration by controlling the trafficking and activation of the small GTPase Rac1. It interacts with both Rac1 and its inhibitor, RCC2.[8][9]
Conclusion
The study of coronin isoform-specific interactomes is crucial for dissecting their distinct cellular functions. While a comprehensive, direct comparative proteomics analysis remains to be performed, the existing data clearly indicate that Coronin-1A, -1B, and -1C engage with unique sets of binding partners. These specific interactions underpin their differential roles in regulating signaling pathways that control cell motility, actin dynamics, and other fundamental cellular processes. The methodologies and pathway diagrams presented in this guide offer a framework for further investigation into the intricate world of coronin biology, with implications for both basic research and the development of therapeutic strategies targeting cytoskeletal regulation.
References
- 1. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 2. Immunoprecipitation Mass Spectrometry Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Immunoprecipitation (IP) and Mass Spectrometry [protocols.io]
- 4. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coronin 1a-mediated F-actin disassembly controls effector function in murine neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coronin 1B coordinates Arp2/3 complex and Cofilin activities at the leading edge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coronin 1B coordinates Arp2/3 complex and cofilin activities at the leading edge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integration of the Rac1- and actin-binding properties of Coronin-1C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integration of the Rac1- and actin-binding properties of Coronin-1C - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Coronin Protein: A Guide to Laboratory Safety and Compliance
Researchers and drug development professionals handling coronin protein must adhere to established biosafety protocols for the disposal of biological materials. While this compound itself is not classified as a hazardous substance requiring specialized disposal procedures, it is imperative to follow standard laboratory guidelines for non-hazardous biological waste to ensure a safe and compliant work environment. The following provides essential information and step-by-step guidance for the proper disposal of this compound waste.
All waste that has come into contact with biological materials, including this compound, must be decontaminated before disposal.[1] This is a critical step to mitigate any potential biological risks.
Disposal Procedures for this compound Waste
The appropriate disposal method for this compound waste depends on its physical state—liquid or solid.
Table 1: Disposal Procedures for this compound Waste
| Waste Type | Procedure | Key Considerations |
| Liquid Waste | 1. Decontamination: Chemically disinfect the liquid waste. A common and effective method is to add bleach to achieve a final concentration of 10% and let it sit for at least 30 minutes.[1] 2. pH Neutralization: If strong acids or bases were used, neutralize the pH of the solution before disposal. 3. Sink Disposal: After decontamination, the liquid can typically be poured down a laboratory sink with copious amounts of running water, provided it does not contain other hazardous chemicals. Always adhere to local and institutional regulations regarding sink disposal.[2] | - Ensure the disinfectant is compatible with all components of the solution. - Always wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection, when handling bleach and other chemicals. |
| Solid Waste | 1. Segregation: Place all solid waste contaminated with this compound (e.g., pipette tips, centrifuge tubes, gloves) into a designated biohazard bag.[1] 2. Autoclaving: The biohazard bag must be autoclaved to sterilize the contents. Follow the manufacturer's instructions for your specific autoclave.[2] 3. Final Disposal: Once autoclaved, the bag can be disposed of in the regular laboratory waste stream, in accordance with institutional guidelines. | - Do not dispose of any sharps in plastic biohazard bags.[3] - Ensure biohazard bags are securely closed before transport to the autoclave. - Never mix chemical and biological waste. |
Experimental Protocol: Decontamination of Liquid this compound Waste
This protocol outlines the standard procedure for chemically decontaminating liquid waste containing this compound.
Materials:
-
Liquid this compound waste
-
Household bleach (sodium hypochlorite (B82951) solution)
-
Appropriate waste container
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Procedure:
-
Prepare the Waste: Collect the liquid this compound waste in a chemically resistant container.
-
Add Bleach: Carefully add a sufficient volume of household bleach to the waste to achieve a final concentration of 10%. For example, to decontaminate 900 mL of waste, add 100 mL of bleach.
-
Mix Gently: Swirl the container gently to ensure the bleach is thoroughly mixed with the waste.
-
Incubate: Allow the mixture to stand for a minimum of 30 minutes to ensure complete decontamination.
-
Dispose: Following the incubation period, the decontaminated solution can be disposed of down the sink with a large volume of running water, as per institutional guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Key Safety and Operational Considerations
To maintain a safe laboratory environment, researchers must adhere to the following safety protocols when handling and disposing of this compound waste:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling biological materials and disinfectants.[2]
-
Work Surface Decontamination: Routinely disinfect work surfaces before and after handling this compound to prevent cross-contamination.[1][2] A 1:10 dilution of household bleach is an effective disinfectant for most surfaces, but care should be taken as it can be corrosive to stainless steel.[1]
-
Aerosol Minimization: Employ techniques that minimize the creation of aerosols, which can pose an inhalation risk.[3] When procedures with a high potential for aerosol generation are necessary, they should be performed within a biological safety cabinet.[4]
-
Waste Segregation: Never mix different types of waste. Biological waste, chemical waste, and sharps must be disposed of in their respective, clearly labeled containers.
-
Regulatory Compliance: Always follow all local, state, and federal regulations for biomedical waste disposal.[5]
By adhering to these standard operating procedures, laboratories can ensure the safe and responsible disposal of this compound waste, fostering a culture of safety and regulatory compliance.
References
- 1. Biosafety: Guidelines for Working with Pathogenic and Infectious Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosafety.utk.edu [biosafety.utk.edu]
- 3. safety.eng.cam.ac.uk [safety.eng.cam.ac.uk]
- 4. ncdc.mohfw.gov.in [ncdc.mohfw.gov.in]
- 5. Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses, Including Potential A(H5N1) Virus | Bird Flu | CDC [cdc.gov]
Essential Safety and Disposal Protocols for Handling Coronin Protein
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical, actionable guidance for the safe handling and disposal of coronin protein in a laboratory setting. Adherence to these protocols is essential for ensuring personnel safety and maintaining a compliant research environment. Coronin, an actin-binding protein, is a key component in various cellular processes and is widely studied in cell biology and drug development.[1][2][3] While coronin itself is not classified as a hazardous substance, it is imperative to handle it with the appropriate laboratory precautions applicable to all biological materials.
Core Safety Principles
All work with this compound should be conducted in a designated laboratory area. Personnel must be trained in standard laboratory safety procedures. The following protocols are based on a Biosafety Level 1 (BSL-1) framework, which is suitable for work with well-characterized agents not known to consistently cause disease in healthy adult humans. Should the this compound be derived from or used in conjunction with hazardous materials (e.g., viral vectors, pathogenic cells), safety protocols must be escalated to the appropriate biosafety level.
Personal Protective Equipment (PPE)
The selection of PPE is the first line of defense against potential laboratory hazards. A risk assessment should be conducted for all experimental procedures involving this compound to ensure the appropriate level of protection is utilized.[4]
Recommended PPE for Handling this compound
| PPE Category | Minimum Requirement | Recommended for Higher Risk Procedures (e.g., aerosol generation) |
| Body Protection | A clean, buttoned lab coat to protect skin and personal clothing from contamination.[5][6] | A disposable gown over the lab coat. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement.[4][5] Gloves should be changed immediately if contaminated or compromised.[4] | Double-gloving (wearing two pairs of nitrile gloves).[4] |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields are mandatory.[4] | Safety goggles or a full-face shield for splash protection.[5] |
| Respiratory Protection | Not generally required for standard handling of purified protein solutions. | A surgical mask or respirator may be necessary if there is a significant risk of aerosolization.[6] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[4] | --- |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard procedure for safely handling this compound from receipt to experimental use.
-
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) when handling the primary container.
-
Store the this compound according to the manufacturer's instructions, typically at -20°C or -80°C, in a clearly labeled, designated freezer.
-
-
Preparation of Solutions:
-
All handling of powdered or concentrated this compound should be performed in a designated clean area, such as a laminar flow hood or a clean bench, to minimize contamination of the protein and the laboratory environment.
-
When preparing solutions, avoid creating aerosols. Use a gentle vortex or inversion to mix.
-
Clearly label all tubes and containers with the protein name, concentration, date, and your initials.
-
-
Experimental Use:
-
Always wear the minimum required PPE.
-
Conduct procedures that may generate aerosols (e.g., sonicating, vigorous mixing) within a biosafety cabinet if possible.
-
After handling, remove gloves and wash hands thoroughly with soap and water.
-
Disposal Plan: Managing this compound Waste
Proper disposal of biological waste is crucial to prevent contamination and ensure a safe laboratory environment. Any material that comes into contact with this compound is considered biohazardous waste.[7]
| Waste Type | Disposal Procedure |
| Liquid Waste (e.g., buffer solutions containing coronin) | Collect in a clearly labeled, leak-proof container. Decontaminate with a suitable disinfectant (e.g., 10% bleach solution for a sufficient contact time) before disposal down the sanitary sewer, in accordance with institutional guidelines.[8] |
| Solid, Non-Sharp Waste (e.g., used gloves, tubes, pipette tips) | Place in a red biohazard bag within a secondary, rigid container.[7] When the bag is full, it should be securely closed and disposed of through the institution's biohazardous waste stream, which typically involves autoclaving.[9] |
| Sharp Waste (e.g., needles, glass slides) | Immediately place in a designated, puncture-resistant sharps container.[7][10] Do not overfill these containers. Once full, seal and dispose of through the institutional biohazardous waste service.[7] |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a research setting, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. Coronin - Wikipedia [en.wikipedia.org]
- 2. The Coronin Family of Proteins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evolutionary and Functional Diversity of Coronin Proteins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. westlab.com.au [westlab.com.au]
- 6. scienceequip.com.au [scienceequip.com.au]
- 7. Biohazard and Chemical Waste [thesammonslab.org]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
